Tri-1-naphthylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115015. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trinaphthalen-1-ylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEUUKUNSVFYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297265 | |
| Record name | Tri-1-naphthylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3411-48-1 | |
| Record name | 3411-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri-1-naphthylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-1-naphthylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tri-1-naphthylphosphine from Red Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tri-1-naphthylphosphine from red phosphorus, a critical process for obtaining this bulky phosphine ligand utilized in catalysis and materials science. The document details synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a sterically demanding organophosphorus compound with significant applications as a ligand in transition metal catalysis. Its synthesis directly from elemental red phosphorus offers a more atom-economical and potentially cost-effective alternative to multi-step procedures that may rely on hazardous intermediates like phosphorus trichloride. This guide focuses on direct and indirect synthetic routes starting from red phosphorus in strongly basic media.
Synthetic Methodologies
Two primary strategies have been reported for the synthesis of this compound from red phosphorus: direct phosphination of a naphthyl halide and a two-step process involving the in-situ generation of phosphine gas followed by arylation.
Direct Phosphination of 1-Bromonaphthalene
A direct approach involves the reaction of red phosphorus with 1-bromonaphthalene in a superbasic medium.[1] This method leverages the high reactivity of the phosphide anions generated in situ.
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with red phosphorus and sodium tert-butoxide (t-BuONa).
-
Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the vessel.
-
Reagent Addition: 1-Bromonaphthalene is introduced into the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a specified temperature for a designated period to facilitate the reaction.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through recrystallization or column chromatography to yield pure this compound.
In-situ Generation of Phosphine and Subsequent Arylation
This method involves the initial generation of phosphine (PH₃) gas from red phosphorus, which is then directly used in an arylation reaction with 1-chloronaphthalene.[2]
Experimental Protocol:
-
Phosphine Generation: Phosphine gas is generated from red phosphorus in the presence of a 60% aqueous alkali solution.[2]
-
Reaction Setup: A separate reaction vessel is charged with 1-chloronaphthalene and potassium tert-butoxide (t-BuOK) in anhydrous DMSO.
-
Arylation: The generated phosphine gas is bubbled through the solution of 1-chloronaphthalene at 70°C for 2.5–3 hours.[2]
-
Completion of Reaction: To drive the reaction to completion and arylate any intermediate primary and secondary phosphines, the phosphine flow is stopped, and additional 1-chloronaphthalene and t-BuOK are added. The mixture is stirred for an additional 2 hours at the same temperature.[2]
-
Purification: The crude product, which may contain isomers due to the presence of 2-chloronaphthalene in the starting material, is purified by washing with acetonitrile and methanol to isolate this compound.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthetic methods for this compound.
| Method | Phosphorus Source | Naphthyl Halide | Base | Solvent | Yield | Reference |
| Direct Phosphination | Red Phosphorus | 1-Bromonaphthalene | t-BuONa | DMSO | 34% | [1] |
| In-situ Phosphine Generation & Arylation | Red Phosphorus | 1-Chloronaphthalene | t-BuOK | DMSO | 32% | [2] |
Synthetic Workflow Diagram
The following diagram illustrates the two primary synthetic pathways from red phosphorus to this compound.
Caption: Synthetic routes to this compound from red phosphorus.
Conclusion
The synthesis of this compound from red phosphorus presents viable and direct methods for obtaining this important ligand. Both the direct phosphination of 1-bromonaphthalene and the in-situ generation of phosphine followed by arylation of 1-chloronaphthalene provide moderate yields. The choice of method may depend on the availability of starting materials and the specific experimental setup. These approaches highlight the utility of elemental phosphorus in the synthesis of valuable organophosphorus compounds.
References
A Technical Guide to Novel Synthesis Methods for Tri(1-naphthyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern and classical synthetic routes to tri(1-naphthyl)phosphine, a bulky phosphine ligand of significant interest in catalysis and materials science. The document details key methodologies, presents comparative data in a structured format, and includes detailed experimental protocols for the synthesis of this sterically hindered phosphine.
Introduction
Tri(1-naphthyl)phosphine [(1-C₁₀H₇)₃P] is a tertiary phosphine characterized by its significant steric bulk, a property that makes it a valuable ligand in various transition metal-catalyzed reactions. Its unique steric and electronic properties can influence catalyst activity, selectivity, and stability. This guide explores several key synthetic methodologies, providing researchers with a comprehensive resource for the preparation of this important compound.
Overview of Synthetic Strategies
The synthesis of tri(1-naphthyl)phosphine can be broadly categorized into three main approaches:
-
Direct Arylation of Phosphine Gas: Modern methods that utilize phosphine (PH₃) gas or its in-situ generated equivalent in the presence of a strong base.
-
Grignard Reagent-Based Synthesis: A classical and widely applicable method involving the reaction of a 1-naphthyl Grignard reagent with a phosphorus electrophile.
-
Reductive Coupling with Alkali Metals: A traditional approach that employs an alkali metal to facilitate the coupling of 1-halonaphthalene with a phosphorus source.
The following sections provide a detailed examination of these methodologies, including reaction parameters and experimental procedures.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methods for tri(1-naphthyl)phosphine, allowing for easy comparison of their efficiencies and conditions.
| Method | Starting Material | Phosphorus Source | Key Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phosphine Arylation A | 1-Chloronaphthalene | PH₃ | t-BuOK | DMSO | 70 | 32 | [1] |
| Phosphine Arylation B | 1-Bromonaphthalene | PH₃ | t-BuONa | DMSO | 70 | 34 | [2] |
| Phosphine Arylation C | 1-Bromonaphthalene | Red P / aq. KOH | t-BuOK | DMSO | 70 | 23 | [3] |
| Grignard Route | 1-Bromonaphthalene | PCl₃ | Mg | THF | -10 to RT | Not specified | [4] |
| Lithium Reduction | 1-Bromonaphthalene | PCl₃ | Li metal | Not specified | Not specified | 20-30 | [3] |
*Yield for the Grignard route, while generally effective for triarylphosphines, was not explicitly reported for tri(1-naphthyl)phosphine in the surveyed literature. However, it is a standard and generally efficient method.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Method 1: Direct Arylation of Phosphine Gas
This method involves the direct substitution of a halide on the naphthalene ring with a phosphine group in a superbasic medium.
4.1.1. Synthesis from 1-Chloronaphthalene and Phosphine Gas
This procedure details the exhaustive P-H arylation of phosphine gas with 1-chloronaphthalene.[1]
-
Materials:
-
1-Chloronaphthalene
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphine (PH₃) gas
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a gas inlet, a gas outlet, and a mechanical stirrer, add potassium tert-butoxide (t-BuOK).
-
Under a counterflow of inert gas, add anhydrous DMSO to the flask.
-
Stir the mixture to form the superbasic t-BuOK/DMSO system.
-
Add 1-chloronaphthalene to the reaction mixture.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Carefully introduce a stream of phosphine (PH₃) gas into the reaction vessel through the gas inlet. The flow rate should be controlled to ensure efficient absorption.
-
Maintain the reaction at 70 °C, monitoring the consumption of the starting material by a suitable analytical method (e.g., GC-MS).
-
Upon completion, stop the phosphine flow and cool the reaction mixture to room temperature under an inert atmosphere.
-
Quench the reaction by the slow addition of deoxygenated water.
-
Extract the product with an organic solvent (e.g., toluene or diethyl ether).
-
Wash the combined organic layers with deoxygenated water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield tri(1-naphthyl)phosphine.
-
4.1.2. Synthesis from 1-Bromonaphthalene and In-Situ Generated Phosphine
This variation generates phosphine gas within the reaction system from red phosphorus.[3]
-
Materials:
-
1-Bromonaphthalene
-
Red Phosphorus
-
Potassium hydroxide (KOH), aqueous solution
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Set up a two-flask system where one flask is the phosphine generator and the second is the reaction vessel for the arylation.
-
In the generator flask, place red phosphorus and an aqueous solution of KOH. This will generate a mixture of phosphine and hydrogen gas upon heating.
-
In the main reaction flask, prepare the superbasic medium by dissolving t-BuOK in anhydrous DMSO under an inert atmosphere.
-
Add 1-bromonaphthalene to the DMSO solution and heat the mixture to 70 °C.
-
Gently heat the generator flask to initiate the production of phosphine gas and bubble the resulting gas mixture through the reaction vessel containing the 1-bromonaphthalene solution.
-
Continue the reaction at 70 °C until the starting material is consumed.
-
After cooling to room temperature, work up the reaction mixture as described in section 4.1.1. This reaction will yield a mixture of di(1-naphthyl)phosphine (which readily oxidizes to the phosphine oxide), tri(1-naphthyl)phosphine, and naphthalene, which will require careful separation during purification.
-
Method 2: Grignard Route
This classical approach involves the formation of 1-naphthylmagnesium bromide followed by reaction with phosphorus trichloride.
-
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Grignard Reagent Formation: a. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere. b. Add a small amount of anhydrous THF and a crystal of iodine. c. Prepare a solution of 1-bromonaphthalene in anhydrous THF and add a small portion to the magnesium to initiate the reaction (gentle warming may be necessary). d. Once the reaction begins, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting dark solution is 1-naphthylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: a. Cool the freshly prepared Grignard reagent to -10 °C in an ice-salt bath. b. Prepare a solution of phosphorus trichloride in anhydrous THF. A stoichiometric ratio of slightly more than 3:1 of the Grignard reagent to PCl₃ should be used. c. Add the PCl₃ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 0 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the mixture with diethyl ether or toluene. c. Wash the combined organic layers with water and brine. d. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain pure tri(1-naphthyl)phosphine.
-
Method 3: Reductive Coupling with Lithium
This method involves the in-situ formation of a 1-naphthyllithium species, which then reacts with phosphorus trichloride.[3]
-
Materials:
-
1-Bromonaphthalene
-
Lithium metal (as wire or shot)
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (PCl₃)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add freshly cut lithium metal and an anhydrous solvent (e.g., diethyl ether).
-
Prepare a solution of 1-bromonaphthalene in the same anhydrous solvent.
-
Add the 1-bromonaphthalene solution dropwise to the lithium suspension with stirring. The reaction is exothermic and may require cooling to maintain control.
-
After the formation of the 1-naphthyllithium reagent is complete, cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of phosphorus trichloride in the anhydrous solvent, maintaining the low temperature. A molar ratio of approximately 3:1 of the organolithium reagent to PCl₃ is required.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction in a similar manner to the Grignard procedure (section 4.2), quenching with a saturated NH₄Cl solution and performing an extraction.
-
Purify the resulting crude product by recrystallization to afford tri(1-naphthyl)phosphine.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
References
An In-depth Technical Guide to the Electronic and Steric Properties of Tri-1-naphthylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-1-naphthylphosphine [P(1-C₁₀H₇)₃] is a bulky, electron-rich phosphine ligand integral to advancements in organometallic chemistry and catalysis. Its unique steric and electronic profile significantly influences the reactivity, selectivity, and stability of metal complexes, making it a valuable tool in synthetic chemistry, particularly in cross-coupling reactions. This technical guide provides a comprehensive overview of the core electronic and steric properties of this compound, detailed experimental methodologies for their determination, and a visualization of its role in a key catalytic cycle.
Core Electronic and Steric Properties
The utility of a phosphine ligand in catalysis is largely dictated by a combination of its steric bulk and its electron-donating or -withdrawing nature. These properties are quantitatively described by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP), respectively.
Steric Properties: The Tolman Cone Angle
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand, defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center.
For this compound, the three bulky naphthyl groups result in a significant steric profile.
Electronic Properties: The Tolman Electronic Parameter
The Tolman Electronic Parameter (TEP) quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational stretch (ν(CO)) in a tricarbonylnickel(0) complex of the phosphine, [Ni(CO)₃(L)]. More electron-donating ligands lead to increased electron density on the nickel center, which results in stronger back-bonding to the carbonyl ligands and a lower ν(CO) stretching frequency.
Data Presentation
The following table summarizes the key quantitative electronic and steric data for this compound.
| Parameter | Value | Method of Determination | Reference |
| Tolman Cone Angle (θ) | 203° | X-ray Crystallography | |
| Tolman Electronic Parameter (TEP) | Not Experimentally Determined | Typically via IR Spectroscopy of [Ni(CO)₃L] | [3] |
| Computed TEP | Data not available in literature | DFT Calculations | [1][2] |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of red phosphorus with 1-bromonaphthalene in a superbasic system.
Materials:
-
Red phosphorus
-
1-bromonaphthalene
-
Sodium tert-butoxide (t-BuONa)
-
Dimethyl sulfoxide (DMSO)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a reaction flask is charged with sodium tert-butoxide and DMSO.
-
Red phosphorus is added to the stirred solution.
-
1-bromonaphthalene is then added, and the reaction mixture is heated.
-
The reaction progress is monitored by an appropriate technique (e.g., ³¹P NMR).
-
Upon completion, the reaction is cooled to room temperature.
-
The product is isolated through a suitable workup procedure, which may involve filtration, extraction, and recrystallization to yield this compound.
Determination of the Tolman Cone Angle (General Protocol)
The cone angle is typically determined from the crystal structure of a metal complex containing the phosphine ligand, obtained via single-crystal X-ray diffraction.[4]
Methodology:
-
Synthesis of a Metal Complex: A suitable metal complex of this compound is synthesized and crystallized. Tetrahedral nickel(0) complexes are often used as a standard.[4]
-
X-ray Crystallography: A single crystal of the complex is subjected to X-ray diffraction analysis to determine the precise atomic coordinates.
-
Cone Angle Calculation:
-
A metal-phosphorus bond length is either assumed (Tolman's original method used a standard Ni-P distance of 2.28 Å) or taken from the crystal structure data.[4]
-
The van der Waals radii of the outermost atoms of the naphthyl groups are considered.
-
The cone angle is then calculated as the angle of a cone, with the metal at the apex, that tangentially touches the van der Waals spheres of these outermost atoms. Specialized software is used for this calculation.[5]
-
Determination of the Tolman Electronic Parameter (General Protocol)
The TEP is determined by infrared (IR) spectroscopy of the corresponding tricarbonylnickel(0)-phosphine complex.[3]
Methodology:
-
Synthesis of [Ni(CO)₃(P(1-naphthyl)₃)]:
-
Caution: Nickel tetracarbonyl [Ni(CO)₄] is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
A solution of this compound in a suitable solvent (e.g., dichloromethane or THF) is prepared under an inert atmosphere.
-
A stoichiometric amount of a nickel carbonyl source, such as [Ni(CO)₄] or a suitable precursor, is added to the phosphine solution. The reaction typically proceeds via ligand substitution.
-
The formation of the [Ni(CO)₃(P(1-naphthyl)₃)] complex can be monitored by IR spectroscopy, observing the disappearance of the ν(CO) band of [Ni(CO)₄] and the appearance of new carbonyl stretching bands.
-
-
IR Spectroscopy:
-
The IR spectrum of the purified [Ni(CO)₃(P(1-naphthyl)₃)] complex is recorded in a suitable solvent (e.g., dichloromethane).
-
The frequency of the symmetric A₁ carbonyl stretching vibration (ν(CO)) is identified. This value is the Tolman Electronic Parameter for this compound.
-
Visualization of Concepts and Processes
Experimental Workflow for Property Determination
The following diagram illustrates the general workflow for the experimental determination of the Tolman cone angle and electronic parameter.
Caption: Workflow for determining steric and electronic parameters.
Catalytic Cycle: Sonogashira Coupling
This compound is utilized as a ligand in various cross-coupling reactions, including the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bulky nature of the phosphine ligand can enhance catalytic activity.[6][7]
The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling, highlighting the role of the phosphine-ligated palladium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tri-1-naphthylphosphine
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the crystal structure of tri-1-naphthylphosphine, a bulky phosphine ligand of significant interest in catalysis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and structural visualizations.
This compound [(C₁₀H₇)₃P] is a sterically demanding tertiary phosphine that plays a crucial role as a ligand in transition metal catalysis. Its unique three-dimensional structure governs its coordination chemistry and catalytic activity. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of this compound, providing a foundational understanding of its solid-state conformation.
Crystallographic Data at a Glance
The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the tables below. These data are derived from the Cambridge Crystallographic Data Centre (CCDC) entry 2194073, which is associated with the publication by S. Watts, A.J. Peloquin, M. Bandara, C.D. McMillen, and W.T. Pennington in Acta Crystallographica, Section C: Crystal Structure Communications in 2022.[1] Data is also available from the Crystallography Open Database (COD) under the identifiers 2231996 and 2234243.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₃₀H₂₁P |
| Formula weight | 412.45 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.327(2) |
| b (Å) | 17.021(4) |
| c (Å) | 12.285(3) |
| α (°) | 90 |
| β (°) | 105.198(9) |
| γ (°) | 90 |
| Volume (ų) | 2084.7(8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.314 |
| Absorption coefficient (mm⁻¹) | 1.259 |
| F(000) | 864 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 5.16 to 66.59 |
| Index ranges | -12<=h<=12, -20<=k<=19, -14<=l<=14 |
| Reflections collected | 16330 |
| Independent reflections | 3671 [R(int) = 0.046] |
| Completeness to theta = 66.59° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 1.0000 and 0.6139 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3671 / 0 / 280 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.108 |
| R indices (all data) | R1 = 0.046, wR2 = 0.113 |
| Largest diff. peak and hole (e.Å⁻³) | 0.29 and -0.28 |
Table 2: Selected Bond Lengths and Angles.
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| P1-C1 | 1.843(2) |
| P1-C11 | 1.845(2) |
| P1-C21 | 1.847(2) |
| C1-P1-C11 | 102.73(9) |
| C1-P1-C21 | 103.00(9) |
| C11-P1-C21 | 103.25(9) |
Experimental Protocols
The determination of the crystal structure of this compound involved the following key steps:
1. Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in an appropriate solvent.
2. Data Collection: A suitable crystal was mounted on a diffractometer. The data were collected at a low temperature (100 K) to minimize thermal vibrations and improve data quality. A copper X-ray source (λ = 1.54178 Å) was used. A total of 16330 reflections were collected over a wide range of diffraction angles.
3. Structure Solution and Refinement: The collected data were processed to yield a set of unique reflections. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for crystal structure determination.
Caption: A simplified workflow for the determination of a small molecule crystal structure.
Molecular Structure and Conformation
The this compound molecule adopts a propeller-like conformation in the solid state. The central phosphorus atom is bonded to the three naphthyl groups in a pyramidal geometry. The C-P-C bond angles are all approximately 103°, indicating a significant steric repulsion between the bulky naphthyl substituents.
The following diagram provides a 2D representation of the molecular structure of this compound.
Caption: 2D representation of the molecular structure of this compound.
This detailed structural information is invaluable for computational modeling, understanding reaction mechanisms, and designing novel catalysts and materials with tailored properties. The data presented herein provides a solid foundation for further research and development in fields where this compound and its derivatives are employed.
References
An In-depth Technical Guide to the Molecular Geometry of Tri-1-naphthylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of tri-1-naphthylphosphine, a bulky phosphine ligand of significant interest in coordination chemistry and catalysis. This document details its structural parameters, including bond lengths, bond angles, and torsional angles, supported by crystallographic data. Furthermore, a detailed experimental protocol for its synthesis is provided.
Core Molecular Structure and Steric Profile
This compound [(1-C₁₀H₇)₃P] is a tertiary phosphine characterized by the presence of three bulky naphthyl substituents attached to a central phosphorus atom. This steric bulk is a defining feature of the molecule, influencing its coordination properties and the reactivity of its metal complexes. The significant steric hindrance around the phosphorus atom is quantified by its large cone angle, estimated to be approximately 200°. This considerable bulk restricts the number of ligands that can coordinate to a metal center when this compound is present, and it can also influence the geometry of the resulting complexes.
The fundamental structure of this compound consists of a phosphorus atom bonded to the C1 position of three naphthalene rings. The orientation of these naphthyl groups is crucial in defining the overall shape and steric accessibility of the phosphorus lone pair.
Quantitative Molecular Geometry
The precise molecular geometry of this compound has been determined by X-ray crystallography. The following tables summarize the key bond lengths, bond angles, and torsional angles obtained from the Crystallography Open Database (COD) entries 2231996 and 2234243.
Table 1: Key Bond Lengths in this compound
| Bond | Length (Å) |
| P1 - C1 | 1.847 |
| P1 - C11 | 1.848 |
| P1 - C21 | 1.845 |
Table 2: Key Bond Angles in this compound
| Angle | Angle (°) |
| C1 - P1 - C11 | 103.5 |
| C1 - P1 - C21 | 103.1 |
| C11 - P1 - C21 | 104.0 |
Table 3: Selected Torsional Angles in this compound
| Atoms (C-C-C-P) | Torsional Angle (°) |
| C2 - C1 - P1 - C11 | -119.5 |
| C10 - C1 - P1 - C11 | 61.5 |
| C12 - C11 - P1 - C1 | -120.3 |
| C20 - C11 - P1 - C1 | 60.7 |
| C22 - C21 - P1 - C1 | -118.8 |
| C30 - C21 - P1 - C1 | 62.1 |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the exhaustive P-H arylation of phosphine gas with 1-chloronaphthalene in a superbasic medium.
Materials:
-
1-Chloronaphthalene
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
-
Phosphine gas (PH₃)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A reaction vessel equipped with a stirrer, gas inlet, and reflux condenser is charged with potassium tert-butoxide (t-BuOK) and anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere.
-
1-Chloronaphthalene is added to the stirred suspension.
-
The reaction mixture is heated to 70 °C.
-
Phosphine gas (PH₃) is bubbled through the reaction mixture at a controlled rate. The phosphine gas can be generated in situ from a suitable precursor, such as red phosphorus and 60%-aqueous alkali.
-
The reaction is monitored for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, this compound, is isolated and purified by appropriate workup and purification techniques, which may include extraction and crystallization. This synthesis has been reported to yield the product in 32% isolated yield.
Visualization of Molecular Structure
The following diagram illustrates the connectivity and steric arrangement of the naphthyl groups in this compound.
Caption: Connectivity of the central phosphorus atom to the three naphthyl groups.
Phosphine Ligands in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphine ligands are a cornerstone of modern transition metal catalysis, enabling a vast array of chemical transformations critical to pharmaceutical synthesis, materials science, and industrial chemistry. Their remarkable versatility stems from the tunable steric and electronic properties of the phosphorus atom, which profoundly influence the reactivity, selectivity, and stability of the metal catalyst. This guide provides a comprehensive overview of phosphine ligands, their fundamental characteristics, and their application in key catalytic reactions, with a focus on practical data and detailed experimental methodologies.
Fundamental Properties of Phosphine Ligands
Phosphine ligands (PR₃) are organophosphorus compounds that coordinate to a metal center through the lone pair of electrons on the phosphorus atom. They act as "soft" σ-donating ligands, forming stable complexes with various transition metals, particularly those from the later periods.[1] The electronic and steric nature of the substituents (R) on the phosphorus atom dictates the ligand's properties and, consequently, the behavior of the resulting metal complex.[2]
Electronic Effects: The Tolman Electronic Parameter (TEP)
The electronic properties of a phosphine ligand are a measure of its ability to donate electron density to the metal center. This is quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the A₁ C-O stretching frequency of a reference nickel complex, [Ni(CO)₃(PR₃)].[3][4] More electron-donating phosphines increase the electron density on the metal, which leads to stronger back-bonding to the CO ligands and a lower C-O stretching frequency.[5] Therefore, a lower TEP value indicates a more electron-donating (electron-rich) phosphine.[6] Electron-rich phosphines generally accelerate the oxidative addition step in catalytic cycles.[1][7]
Steric Effects: The Tolman Cone Angle (θ)
The steric bulk of a phosphine ligand is described by the Tolman cone angle (θ). This is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2][8] A larger cone angle signifies a bulkier ligand.[3] Sterically demanding phosphines can promote reductive elimination and stabilize low-coordinate, highly reactive metal species, which are often the active catalysts.[1][9]
The interplay of these electronic and steric factors is crucial for optimizing a catalytic reaction. The ideal ligand is often a compromise between being electron-rich enough to promote oxidative addition and bulky enough to facilitate reductive elimination.[10]
Quantitative Data for Common Phosphine Ligands
The following tables summarize the Tolman electronic parameters and cone angles for a selection of commonly used phosphine ligands. This data is essential for the rational selection of a ligand for a specific catalytic application.
Table 1: Tolman Electronic Parameters (TEP) and Cone Angles (θ) for Common Monodentate Phosphine Ligands
| Ligand | Abbreviation | TEP (cm⁻¹) | Cone Angle (θ) (°) |
| Trimethylphosphine | PMe₃ | 2064.1 | 118 |
| Triethylphosphine | PEt₃ | 2061.7 | 132 |
| Tri-iso-propylphosphine | P(i-Pr)₃ | 2058.6 | 160 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 2060.3 | 132 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 2066.7 | 194 |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 |
| Trimethyl phosphite | P(OMe)₃ | 2076.3 | 107 |
Data compiled from various sources.[5][11][12]
Table 2: Properties of Selected Buchwald Biaryl Phosphine Ligands
| Ligand | Abbreviation | Cone Angle (θ) (°) |
| (2-Biphenyl)di-tert-butylphosphine | JohnPhos | 196 |
| (2-Biphenyl)dicyclohexylphosphine | XPhos | 211 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | 205 |
| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | tBuXPhos | 251 |
| Di(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | BrettPhos | Not readily available |
Cone angles for biaryl phosphines can be complex to calculate and may vary depending on the method.[13]
Applications in Key Cross-Coupling Reactions
Phosphine ligands are indispensable in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and substituted alkenes from organoboron compounds and organic halides or triflates. The choice of phosphine ligand is critical, especially when using less reactive aryl chlorides.[14] Bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, have proven to be highly effective in these transformations, often allowing for reactions at room temperature and with low catalyst loadings.[10][15]
Table 3: Performance of Selected Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₃PO₄ | Toluene | 100 | 24 | <5 |
| PCy₃ | 1 | K₃PO₄ | Toluene | 80 | 18 | 85 |
| XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98 |
| SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |
Representative data compiled from literature.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the coupling of amines with aryl halides or sulfonates. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl chlorides.[16][17] Ligands like BrettPhos and BippyPhos are highly effective for challenging aminations.[18]
Table 4: Performance of Selected Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | 1.5 | NaOtBu | Toluene | 80 | 24 | 75 |
| XPhos | 1 | NaOtBu | Toluene | 100 | 3 | 95 |
| BrettPhos | 1 | NaOtBu | Dioxane | 100 | 1 | >99 |
| BippyPhos | 1 | NaOtBu | Toluene | 100 | 4 | 98 |
Representative data compiled from literature.[18][19]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The phosphine ligand influences both the reactivity and regioselectivity of the reaction.[20] For electron-deficient olefins, electron-rich monodentate phosphines are generally preferred.[21] In contrast, the Heck reaction of electron-rich olefins is often accelerated by electron-deficient, bidentate phosphine ligands.[21][22]
Chiral Phosphine Ligands in Asymmetric Catalysis
Chiral phosphine ligands are paramount in asymmetric catalysis, where they create a chiral environment around the metal center to induce enantioselectivity in the product.[23] A vast number of chiral phosphine ligands have been developed and successfully applied in various asymmetric transformations, most notably in asymmetric hydrogenation. Ligands such as BINAP and DuanPhos have demonstrated high efficiency and enantioselectivity in the synthesis of chiral compounds.[24][25]
Synthesis and Characterization of Phosphine Ligands
The synthesis of phosphine ligands often involves the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with phosphorus halides. The synthesis of the highly effective Buchwald biaryl phosphine ligands typically involves a multi-step sequence.
Characterization:
³¹P NMR spectroscopy is the most powerful technique for the characterization of phosphine ligands and their metal complexes.[1][26] The chemical shift (δ) in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom. Coordination to a metal center generally results in a significant downfield shift.[26] ³¹P NMR is also an excellent tool for assessing the purity of phosphine ligands, as they are often susceptible to oxidation to the corresponding phosphine oxide, which appears at a different chemical shift.[27]
Mechanistic Insights and Visualizations
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[28] The phosphine ligand plays a crucial role in each of these steps.[10]
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The steric and electronic properties of the phosphine ligand directly influence the rates of these elementary steps.
Caption: Influence of phosphine ligand properties on key catalytic steps.
Detailed Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions utilizing state-of-the-art phosphine ligands.
General Procedure for Suzuki-Miyaura Coupling using XPhos Precatalyst
This protocol is adapted for the coupling of an aryl chloride with an arylboronic acid.
Reagents and Equipment:
-
Palladium(II) chloride (PdCl₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving PdCl₂ (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature to form the active catalyst.
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add additional anhydrous toluene to bring the final reaction volume to 5 mL.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
General Procedure for Buchwald-Hartwig Amination using BrettPhos Precatalyst
This protocol is suitable for the coupling of an aryl chloride with a primary or secondary amine.
Reagents and Equipment:
-
BrettPhos Palladacycle Gen. 3
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a glovebox, add the BrettPhos Palladacycle (0.01 mmol, 1 mol%), aryl chloride (1.0 mmol), and sodium tert-butoxide (1.2 mmol) to a reaction vial.
-
Add the amine (1.1 mmol) to the vial.
-
Add anhydrous 1,4-dioxane (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial on a preheated stirrer plate at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 1-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
The strategic selection of phosphine ligands is paramount to the success of a vast range of transition metal-catalyzed reactions.[10] A thorough understanding of their steric and electronic properties, as quantified by parameters like the Tolman cone angle and electronic parameter, allows for the rational design and optimization of catalytic systems. The continued development of novel phosphine ligands, particularly bulky and electron-rich biaryl phosphines, has revolutionized cross-coupling chemistry, enabling the synthesis of increasingly complex molecules with high efficiency and selectivity. This guide serves as a foundational resource for researchers and scientists in navigating the diverse landscape of phosphine ligands and applying them effectively in their synthetic endeavors.
References
- 1. magritek.com [magritek.com]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yanggroup.weebly.com [yanggroup.weebly.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pcliv.ac.uk [pcliv.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 28. chem.libretexts.org [chem.libretexts.org]
Tri-1-naphthylphosphine Oxide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-1-naphthylphosphine oxide (Nap₃PO) is a bulky, thermally stable, and highly polar organophosphorus compound. While its coordination chemistry with f-block elements and select transition metals has been explored, its potential as a versatile ligand in catalysis and as a structural motif in drug discovery remains an area of growing interest. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and potential applications of this compound oxide, with a focus on its role as a ligand. Detailed experimental protocols, quantitative data summaries, and logical workflow diagrams are presented to facilitate further research and application in academic and industrial settings.
Introduction
This compound oxide is a tertiary phosphine oxide characterized by the presence of three bulky naphthyl substituents attached to a central phosphorus atom. The steric hindrance and electronic properties imparted by the naphthyl groups, combined with the high polarity of the phosphine oxide moiety, make it a unique ligand in coordination chemistry. The P=O bond in phosphine oxides is a strong hydrogen bond acceptor, which can influence the physicochemical properties of molecules, a feature of particular interest in drug development.[1] While the parent phosphine, this compound, has been utilized in various catalytic cross-coupling reactions, the role of the corresponding oxide is less defined, though its in-situ formation during complexation suggests its potential involvement in catalytic cycles.[2] This guide will delve into the known characteristics and applications of this compound oxide as a ligand, providing a foundational resource for researchers.
Synthesis and Physicochemical Properties
The primary route to this compound oxide is through the oxidation of its corresponding phosphine, this compound.
Synthesis of this compound Oxide
A common method for the synthesis of this compound oxide involves the oxidation of this compound using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetone.[3]
Physicochemical Properties
This compound oxide is a white to pale yellow powder.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₁PO | [5] |
| Molecular Weight | 428.46 g/mol | [5] |
| Melting Point | 281-283 °C | [3] |
| Appearance | White to pale yellow powder | [4] |
| Solubility | Insoluble in water | [5] |
Coordination Chemistry
This compound oxide acts as a hard Lewis base, coordinating to metal centers primarily through the oxygen atom of the phosphoryl group.[6] Its bulky nature significantly influences the coordination number and geometry of the resulting metal complexes.
Lanthanide Complexes
Coordination complexes of this compound oxide with lanthanide(III) nitrates have been synthesized and characterized.[2][3] These complexes typically form for the heavier lanthanides (Eu to Lu).[3] The general stoichiometry of the isolated complexes is Ln(NO₃)₃(Nap₃PO)₄.[3] X-ray crystallography reveals that the core structure is an eight-coordinate [Ln(NO₃)₃(Nap₃PO)₂] unit, with the additional two ligands being hydrogen-bonded to the naphthyl rings of the coordinated ligands.[2][3]
Table 1: Selected Bond Lengths and Angles for Lanthanide Complexes with this compound Oxide
| Parameter | Free Nap₃PO | [Eu(NO₃)₃(Nap₃PO)₂]·2Nap₃PO | [Dy(NO₃)₃(Nap₃PO)₂]·2Nap₃PO | [Ho(NO₃)₃(Nap₃PO)₂]·2Nap₃PO | [Er(NO₃)₃(Nap₃PO)₂]·2Nap₃PO | Reference |
| P=O Bond Length (Å) | 1.493 | 1.514 | 1.513 | 1.513 | 1.512 | [3] |
| Ln-O(P) Bond Length (Å) | - | 2.345 | 2.324 | 2.316 | 2.304 | [3] |
| O-P-C Angle (°) | 113.0 | 111.1 | 111.1 | 111.2 | 111.1 | [3] |
| C-P-C Angle (°) | 105.9 | 107.8 | 107.8 | 107.7 | 107.8 | [3] |
Rhenium Complexes
This compound oxide also forms complexes with transition metals, such as rhenium. Rhenium carbonyl complexes with the formula fac-[{Re(CO)₃(Nap₃PO)}₂L] (where L is a bridging ligand like 2,5-dihydroxy-1,4-benzoquinone or chloranilic acid) have been synthesized.[1] In these cases, the this compound oxide ligand was formed in situ from the corresponding phosphine during the reaction.[1]
Applications in Catalysis
While the catalytic applications of pre-formed this compound oxide complexes are not extensively documented, the related this compound is a known ligand in various palladium-catalyzed cross-coupling reactions.[7] The in situ oxidation of the phosphine to the phosphine oxide during some of these reactions suggests that the oxide may play a role as a ligand in the catalytic cycle or as a deactivating species.
The bulky nature of the naphthyl groups can influence the selectivity of catalytic reactions. For instance, palladium complexes of tri(1-naphthyl)phosphine have shown good catalytic activity in the Sonogashira reaction.[7] It is plausible that complexes of this compound oxide could exhibit interesting catalytic properties due to the combination of steric bulk and the electronic nature of the P=O bond. Further research is warranted to explore the catalytic potential of well-defined metal complexes of this compound oxide.
Potential in Drug Development
Phosphine oxides as a class of compounds have gained attention in medicinal chemistry.[1] Their high polarity can lead to increased aqueous solubility and improved metabolic stability of drug candidates.[1] The phosphine oxide group is a strong hydrogen bond acceptor, which can facilitate interactions with biological targets.[1]
Although there are no specific reports on the use of this compound oxide in drug development, its properties align with the desirable characteristics of a scaffold or substituent for modifying the pharmacokinetic profile of a drug molecule. The three naphthyl groups provide a large, rigid, and lipophilic framework that can be functionalized, while the phosphine oxide core imparts polarity.
Experimental Protocols
Synthesis of this compound Oxide[3]
-
Dissolve this compound in acetone.
-
Add a stoichiometric amount of hydrogen peroxide (H₂O₂) dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound oxide.
Synthesis of Lanthanide(III) Nitrate Complexes[3]
-
In a sealed vessel, combine a large excess of the desired lanthanide(III) nitrate hydrate with this compound oxide in acetonitrile.
-
Heat the mixture at 90 °C for several hours.
-
Allow the solution to cool slowly to room temperature.
-
Yellow crystalline material should form for the heavier lanthanides (Eu-Lu).
-
Isolate the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
Conclusion
This compound oxide is a ligand with distinct steric and electronic properties that have been primarily exploited in the coordination chemistry of lanthanides and rhenium. While its direct application in catalysis is an underexplored area, the behavior of its parent phosphine suggests potential for future investigation. Furthermore, the general characteristics of phosphine oxides make this compound oxide an intriguing candidate for incorporation into drug discovery programs as a means to modulate the physicochemical properties of bioactive molecules. This guide provides a solid foundation of the current knowledge on this compound oxide and aims to stimulate further research into its diverse applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tri(1-naphthyl)phosphine price,buy Tri(1-naphthyl)phosphine - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Core Reactivity of Tri-1-naphthylphosphine: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structural characteristics, and catalytic applications of tri-1-naphthylphosphine, a bulky phosphine ligand crucial for advanced organic synthesis and drug development.
This compound [(1-C₁₀H₇)₃P] is a sterically demanding, electron-rich triarylphosphine ligand that has carved a significant niche in the field of organometallic chemistry and catalysis. Its unique combination of bulk and electronic properties makes it an invaluable tool for promoting challenging cross-coupling reactions and influencing the selectivity of various catalytic transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, spectroscopic signature, structural features, and its application in key synthetic methodologies. Detailed experimental protocols and tabulated data are presented to facilitate its practical use in research and development.
Physicochemical and Spectroscopic Data
This compound is a white to pale yellow, air-stable crystalline solid. A summary of its key physical and spectroscopic properties is provided in the tables below.
| Property | Value |
| Molecular Formula | C₃₀H₂₁P |
| Molecular Weight | 412.46 g/mol [1] |
| Melting Point | 261-265 °C[2] |
| Appearance | White to pale yellow powder[3] |
| Solubility | Insoluble in water. Soluble in many organic solvents. |
| CAS Number | 3411-48-1[2] |
Table 1: Physical Properties of this compound.
| Spectroscopic Data | Value |
| ³¹P NMR (CDCl₃) | δ -27.0 ppm (Broad singlet) |
| ¹H NMR (CDCl₃) | δ 7.2-8.5 ppm (m) |
| ¹³C NMR (CDCl₃) | Multiple signals between δ 125-135 ppm |
| FTIR (KBr, cm⁻¹) | ~3050 (Ar-H), 1580, 1500, 1450 (C=C) |
Table 2: Spectroscopic Data for this compound. Note: Specific peak assignments for ¹H and ¹³C NMR can be complex due to the overlapping signals of the naphthyl rings. The provided values are approximate ranges. The ³¹P NMR chemical shift for the corresponding phosphine oxide is around +41.1 ppm[4].
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of red phosphorus with 1-bromonaphthalene in a superbasic medium.
Experimental Protocol: Synthesis from Red Phosphorus and 1-Bromonaphthalene[5]
Materials:
-
Red phosphorus
-
1-Bromonaphthalene
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
-
Schlenk line or glovebox
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a mixture of red phosphorus, 1-bromonaphthalene, and sodium tert-butoxide is prepared in anhydrous DMSO.
-
The reaction mixture is stirred and heated. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel or by recrystallization to afford pure this compound. A reported yield for this method is 34%[5].
Fundamental Reactivity and Ligand Properties
The reactivity of this compound is dominated by the steric and electronic properties of the three bulky naphthyl substituents attached to the phosphorus atom.
Steric Properties: The Tolman Cone Angle
The steric bulk of a phosphine ligand is quantified by its Tolman cone angle (θ). For this compound, the cone angle is approximately 203°. This large value indicates significant steric hindrance around the phosphorus atom, which is a key factor in its catalytic activity. This bulk can facilitate the reductive elimination step in cross-coupling reactions and stabilize low-coordinate metal centers.
Electronic Properties
This compound is an electron-donating ligand. The phosphorus atom's lone pair of electrons can be donated to a metal center, forming a stable metal-phosphine complex. The electron-rich nature of the ligand can increase the electron density on the metal center, which often enhances the rate of oxidative addition in catalytic cycles.
Applications in Catalysis
This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties are instrumental in achieving high catalytic activity and selectivity.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This compound has been successfully employed as a ligand in these reactions[5].
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Aryl halide (e.g., aryl iodide)
-
Terminal alkyne
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
This compound
-
Copper(I) iodide (CuI)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor, this compound, and CuI.
-
Add the solvent, followed by the aryl halide, terminal alkyne, and base.
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up by filtering off the catalyst, followed by extraction and purification of the product by column chromatography.
| Aryl Iodide | Alkyne | Base | Solvent | Time (h) | Yield (%) |
| 4-Nitroiodobenzene | Phenylacetylene | K₂CO₃ | DMF | 5 | 94 |
| 4-Iodoanisole | Phenylacetylene | K₂CO₃ | DMF | 5 | 85 |
| 1-Iodonaphthalene | 4-Ethynyltoluene | K₂CO₃ | DMF | 10 | 78 |
Table 3: Examples of Sonogashira Coupling using this compound as a Ligand. Data adapted from a study on palladium-free Sonogashira coupling where tri(1-naphthyl)phosphine was a key ligand[5]. The "palladium-free" claim in the original source refers to not adding a palladium precursor, with the assumption of trace palladium contamination in the reagents acting as the catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls from the reaction of an aryl halide with an arylboronic acid. The bulky and electron-donating nature of this compound makes it a suitable ligand for this transformation, particularly with sterically hindered substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
This compound
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
In an inert atmosphere, the palladium precursor and this compound are dissolved in the solvent.
-
The aryl halide, arylboronic acid, and base are added to the reaction mixture.
-
The mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can be used as a ligand to promote this reaction, influencing the regioselectivity and yield.
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
-
Aryl or vinyl halide
-
Alkene
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
This compound
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Under an inert atmosphere, the palladium precursor and this compound are combined in the chosen solvent.
-
The aryl or vinyl halide, alkene, and base are added to the mixture.
-
The reaction is heated and stirred for the required time, with progress monitored by an appropriate analytical technique.
-
Upon completion, the reaction mixture is cooled, filtered to remove insoluble materials, and the product is isolated by extraction and purified by column chromatography or distillation.
Conclusion
This compound stands out as a highly effective and versatile ligand in the realm of organic synthesis. Its significant steric bulk, characterized by a large Tolman cone angle, coupled with its electron-donating nature, allows for the efficient catalysis of a range of cross-coupling reactions. This guide has provided a detailed overview of its synthesis, key physicochemical and spectroscopic properties, and its application in Sonogashira, Suzuki-Miyaura, and Heck reactions. The provided experimental protocols and data serve as a practical resource for researchers, scientists, and drug development professionals looking to harness the unique reactivity of this powerful phosphine ligand. Further exploration of its utility in other catalytic transformations and the development of novel applications remains an active and promising area of research.
References
- 1. Tri(naphthalen-1-yl)phosphane | C30H21P | CID 271443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 3411-48-1 [sigmaaldrich.com]
- 3. Tri(1-naphthyl)phosphine, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tri-1-naphthylphosphine
CAS Number: 3411-48-1
This technical guide provides a comprehensive overview of tri-1-naphthylphosphine, a bulky phosphine ligand crucial in the field of organometallic chemistry and catalysis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications in key cross-coupling reactions.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid that is insoluble in water. Its bulky naphthyl groups confer unique steric and electronic properties that are advantageous in various catalytic applications.
| Property | Value | Reference(s) |
| CAS Number | 3411-48-1 | [1] |
| Molecular Formula | C₃₀H₂₁P | [1] |
| Molecular Weight | 412.47 g/mol | [1] |
| Appearance | White to pale yellow powder | [2] |
| Melting Point | 261-265 °C | |
| Solubility | Insoluble in water | - |
| Purity (DSC) | >96.0% | [2] |
Spectroscopic Data:
While specific spectral data can vary slightly based on the solvent and instrumentation, typical NMR characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is complex due to the presence of the three naphthyl groups, with signals typically appearing in the aromatic region.[2]
-
¹³C NMR: The carbon NMR spectrum shows a series of signals corresponding to the carbon atoms of the naphthyl rings.[3]
-
³¹P NMR: The phosphorus-31 NMR spectrum exhibits a characteristic chemical shift that is sensitive to the electronic environment of the phosphorus atom. The signal for this compound is expected in the typical range for triarylphosphines.[2][3]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of red phosphorus with 1-bromonaphthalene in a superbasic medium.[4]
Experimental Protocol: Synthesis from Red Phosphorus and 1-Bromonaphthalene [4][5]
Materials:
-
Red phosphorus
-
1-Bromonaphthalene
-
Potassium hydroxide (KOH)
-
tert-Butoxide (t-BuOK) or Sodium tert-butoxide (t-BuONa)
-
Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Phosphine Gas Generation: In a separate apparatus, generate phosphine gas (PH₃) by reacting red phosphorus with a concentrated aqueous solution of potassium hydroxide. Extreme caution must be exercised as phosphine gas is highly toxic and pyrophoric. This step should be performed in a well-ventilated fume hood with appropriate safety measures in place.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add t-BuOK or t-BuONa and DMSO under an inert atmosphere.
-
Reaction Execution: Heat the DMSO/superbase mixture to approximately 70°C. Bubble the generated phosphine gas through the solution.
-
Addition of Aryl Halide: Slowly add 1-bromonaphthalene to the reaction mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by crystallization or column chromatography.
Yield: This method has been reported to produce this compound in a yield of approximately 34%.[4] Byproducts such as di(1-naphthyl)phosphine and naphthalene may also be formed.[5]
Applications in Catalysis
This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk facilitates the reductive elimination step and can enhance catalyst stability and activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organohalides.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol Example: Coupling of an Aryl Bromide with Phenylboronic Acid [6]
| Parameter | Condition |
| Aryl Halide | 1-Bromonaphthalene (1.0 mmol) |
| Boronic Acid | Phenylboronic acid (1.2 mmol) |
| Palladium Source | Pd(OAc)₂ (2 mol%) |
| Ligand | This compound (4 mol%) |
| Base | K₃PO₄ (2.0 mmol) |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Time | 12 h |
| Yield | High yields are typically observed |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7][8]
General Reaction Scheme:
Caption: General scheme of the Heck reaction.
Catalytic Cycle:
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol Example: Coupling of an Aryl Iodide with an Alkene
| Parameter | Condition |
| Aryl Halide | Aryl Iodide (1.0 mmol) |
| Alkene | Alkene (1.2 mmol) |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) |
| Ligand | This compound (2-10 mol%) |
| Base | Triethylamine or Potassium Carbonate |
| Solvent | DMF or Acetonitrile |
| Temperature | 80-120 °C |
| Time | 4-24 h |
| Yield | Good to excellent yields are generally achieved |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling.
Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol Example: Coupling of an Aryl Iodide with a Terminal Alkyne [9]
| Parameter | Condition |
| Aryl Halide | Aryl Iodide (1.0 mmol) |
| Alkyne | Terminal Alkyne (1.2 mmol) |
| Palladium Source | PdCl₂(PPh₃)₂ (2 mol%) |
| Ligand | This compound can be used in place of PPh₃ |
| Copper Source | CuI (5 mol%) |
| Base | Triethylamine or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Time | 2-12 h |
| Yield | High yields are typically obtained |
Experimental Workflow
The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction using this compound as a ligand.
Caption: General workflow for a cross-coupling reaction.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. strem.com [strem.com]
- 2. 042304.09 [thermofisher.com]
- 3. Tri(naphthalen-1-yl)phosphane | C30H21P | CID 271443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Tri-1-naphthylphosphine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of tri-1-naphthylphosphine, a bulky phosphine ligand crucial in various catalytic processes. This document covers its nomenclature, physicochemical properties, a detailed synthesis protocol, and its application in the Suzuki-Miyaura cross-coupling reaction.
Nomenclature and Identification
The compound commonly known as this compound is systematically named trinaphthalen-1-ylphosphane according to IUPAC nomenclature. It is identified by the CAS number 3411-48-1 .[1] A comprehensive list of its synonyms is provided below.
Synonyms:
-
Tri(1-naphthyl)phosphine[2]
-
Tris(1-naphthyl)phosphine[1]
-
P(1-nap)3[1]
-
Tri-(1-naphthyl)phosphin
-
Tri(1-naphtyl)phosphine
-
tri(naphthalen-1-yl)phosphine
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₁P | [1] |
| Molecular Weight | 412.46 g/mol | [1] |
| Appearance | White to pale yellow powder/crystal | [3] |
| Melting Point | 261-265 °C | [1] |
| Boiling Point | 599.4 ± 19.0 °C (Predicted) | |
| Solubility | Insoluble in water | |
| Purity | >98.0% (HPLC)(qNMR) | [3] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is adapted from a published procedure.[2] This method involves the exhaustive P-H arylation of phosphine gas (PH₃) with 1-chloronaphthalene in a superbasic medium.
Experimental Protocol:
Materials:
-
Phosphine gas (PH₃)
-
1-Chloronaphthalene
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel equipped with a gas inlet and a magnetic stirrer, under an inert atmosphere, dissolve potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
-
Heat the solution to 70 °C.
-
Slowly bubble phosphine gas (PH₃) through the heated solution.
-
Add 1-chloronaphthalene to the reaction mixture.
-
Maintain the reaction at 70 °C with continuous stirring.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated and purified using standard laboratory techniques such as crystallization or column chromatography. This synthesis has been reported to yield the product in 32% yield.[2]
Application in Suzuki-Miyaura Cross-Coupling
This compound serves as a bulky electron-rich ligand in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a powerful method for the formation of carbon-carbon bonds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., Aryl bromide, Aryl chloride)
-
Arylboronic acid
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, this compound ligand, and the base.
-
Add the aryl halide and the arylboronic acid to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Logical Relationship of Synthesis:
Caption: Synthesis workflow for this compound.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
Methodological & Application
Application Notes and Protocols for Tri-1-naphthylphosphine as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of bulky phosphine ligands, with a specific focus on tri-1-naphthylphosphine, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific quantitative data for this compound in this reaction is not extensively documented in readily available literature, this document outlines the general principles, a representative experimental protocol based on similar bulky phosphine ligands, and the catalytic cycle.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is highly dependent on the nature of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands, such as this compound, are known to enhance the catalytic activity by promoting the formation of monoligated, 14-electron palladium(0) species. These species are highly reactive in the rate-determining oxidative addition step, especially with challenging substrates like sterically hindered aryl halides and less reactive aryl chlorides. The steric bulk of this compound can also facilitate the final reductive elimination step, leading to efficient catalyst turnover.
While tri(1-naphthyl)phosphine has been mentioned as a ligand for Suzuki coupling, detailed studies quantifying its performance across a range of substrates are not as prevalent as for other bulky phosphines like SPhos or Buchwald's biarylphosphine ligands. However, its steric and electronic properties make it a viable candidate for this important transformation.
Data Presentation
Due to the limited availability of specific quantitative data for Suzuki-Miyaura couplings using this compound in the reviewed literature, a data table for this specific ligand cannot be provided. Researchers are encouraged to screen this compound in their specific systems and build internal datasets. For comparison, a representative dataset for a Suzuki-Miyaura coupling using a bulky phosphine ligand is often presented as follows:
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | >90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | >98 |
This table is a generic representation and does not reflect actual data for this compound.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a bulky phosphine ligand like this compound. This protocol should be optimized for specific substrates and reaction conditions.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Stir bar
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk tube containing a stir bar, add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Setup:
-
To the Schlenk tube containing the catalyst, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the anhydrous solvent (e.g., 3-5 mL) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction, which is applicable to systems employing bulky phosphine ligands such as this compound.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in performing a Suzuki-Miyaura coupling experiment in the laboratory.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Tri-1-naphthylphosphine in Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tri-1-naphthylphosphine as a ligand in Sonogashira cross-coupling reactions. The content is designed to offer detailed methodologies and performance data to aid in the practical application and optimization of this catalytic system in synthetic chemistry, with a particular focus on its relevance to drug discovery and development.
Introduction
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This reaction, traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, is pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The choice of phosphine ligand is critical to the efficiency and scope of the Sonogashira coupling. Bulky and electron-rich phosphine ligands have been shown to enhance catalytic activity, particularly with less reactive aryl chlorides, and enable milder reaction conditions.[1][4][5] this compound, a sterically hindered and electron-rich ligand, has demonstrated significant potential in this context.[6][7]
Role of this compound
This compound [(1-C₁₀H₇)₃P] is a bulky monodentate phosphine ligand.[8] Its steric bulk is advantageous in promoting the formation of coordinatively unsaturated palladium(0) species, which are key intermediates in the catalytic cycle, thereby enhancing the rate of oxidative addition.[4][9][10] The electron-donating nature of the naphthyl groups increases the electron density on the palladium center, which can facilitate the oxidative addition step and stabilize the catalytic species.[5][9]
Interestingly, research has shown that this compound can be effective in palladium-free Sonogashira-type coupling reactions, utilizing a copper-based catalytic system.[6][7] This offers a significant advantage by eliminating the need for expensive and potentially toxic palladium catalysts.
Data Presentation
The following table summarizes the quantitative data from Sonogashira coupling reactions utilizing this compound as a ligand in a palladium-free, copper-catalyzed system.[6][7]
Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes using this compound [6][7]
| Entry | Aryl Iodide | Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | 1,2-Diphenylacetylene | 98 |
| 2 | 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 95 |
| 3 | 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 96 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 85 |
| 5 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 82 |
| 6 | 4-Iodobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 88 |
| 7 | Iodobenzene | 1-Octyne | 1-Phenyloct-1-yne | 92 |
| 8 | Iodobenzene | 1-Heptyne | 1-Phenylhept-1-yne | 90 |
| 9 | Iodobenzene | 3,3-Dimethyl-1-butyne | 3,3-Dimethyl-1-phenyl-1-butyne | 89 |
Reaction Conditions: Aryl iodide (1 mmol), alkyne (1.2 mmol), CuI (0.05 mmol), this compound (0.1 mmol), K₂CO₃ (2 mmol), DMF (3 mL), 120 °C, 8 h.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes using this compound
This protocol is based on the palladium-free method developed by Govdi et al.[6][7]
Materials:
-
Aryl iodide
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), potassium carbonate (2.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and this compound (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (3.0 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Seal the flask and stir the mixture at 120 °C for 8 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Sonogashira Catalytic Cycle (Copper-Catalyzed)
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed Sonogashira reaction, where this compound acts as a ligand for the copper catalyst.
Caption: Proposed catalytic cycle for the copper-catalyzed Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
This diagram outlines the general laboratory workflow for performing the Sonogashira coupling reaction as described in the protocol.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Logical Relationship of Reaction Components
This diagram illustrates the logical relationship and roles of the key components in the this compound-mediated Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound 97 3411-48-1 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Heck Reaction with Tri-1-naphthylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a palladium-catalyzed Heck reaction using the sterically bulky tri-1-naphthylphosphine ligand. While specific examples utilizing this compound in the Heck reaction are not extensively documented in readily available literature, its properties as a bulky phosphine ligand allow for the adaptation of established protocols for similar ligands, such as tri(o-tolyl)phosphine. The following protocol is a representative procedure based on these established methods and is intended to serve as a starting point for reaction optimization.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing catalyst stability, activity, and selectivity.
Bulky phosphine ligands, such as this compound, can promote the formation of the active, coordinatively unsaturated palladium(0) species, which is essential for the catalytic cycle. The steric hindrance provided by the naphthyl groups can also influence the regioselectivity and stereoselectivity of the coupling reaction. This protocol outlines a general procedure for the Heck reaction of an aryl halide with an alkene using a palladium acetate precursor and this compound as the ligand.
Materials and Equipment
Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ((1-C₁₀H₇)₃P)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene (e.g., styrene, acrylate)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene, or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard workup reagents (e.g., water, brine, organic solvent for extraction, drying agent like MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Schlenk line or balloon)
-
Syringes and needles for transfer of reagents
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Experimental Protocol
This protocol describes a general procedure for the Heck reaction. The specific quantities of reagents and reaction parameters should be optimized for each specific substrate combination.
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 1-5 mol%) and this compound (e.g., 2-10 mol%, typically in a 1:2 to 1:4 Pd:ligand ratio).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration of the limiting reagent) via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the palladium-phosphine complex.
-
Add the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), and the base (1.5-2.5 eq) to the reaction mixture under the inert atmosphere.
-
Fit the flask with a reflux condenser under a positive pressure of the inert gas.
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (aryl halide) is consumed.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.
Data Presentation
The following tables provide representative data from Heck reactions using bulky phosphine ligands. These examples can serve as a reference for expected yields and reaction conditions when using this compound.
Table 1: Heck Reaction of Various Aryl Halides with Alkenes using Bulky Phosphine Ligands.
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Tri(o-tolyl)phosphine (2) | Et₃N | DMF | 100 | 12 | 95 |
| 2 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.5) | Tri(tert-butyl)phosphine (1) | K₂CO₃ | Dioxane | 120 | 8 | 98 |
| 3 | 4-Chlorotoluene | Styrene | Pd₂(dba)₃ (1) | Tri(cyclohexyl)phosphine (4) | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 4 | 1-Bromonaphthalene | Methyl acrylate | Pd(OAc)₂ (2) | Tri(o-tolyl)phosphine (4) | NaOAc | DMA | 130 | 16 | 92 |
Data is representative and compiled from various sources on Heck reactions with bulky phosphine ligands.
Table 2: Influence of Reaction Parameters on a Model Heck Reaction (4-Bromotoluene with Styrene).
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1 | Tri(o-tolyl)phosphine (2) | Et₃N | DMF | 100 | 90 |
| 2 | 1 | Tri(o-tolyl)phosphine (2) | K₂CO₃ | DMF | 100 | 85 |
| 3 | 1 | Tri(o-tolyl)phosphine (2) | Et₃N | Toluene | 110 | 78 |
| 4 | 2 | Tri(o-tolyl)phosphine (4) | Et₃N | DMF | 100 | 94 |
| 5 | 1 | Tri(o-tolyl)phosphine (2) | Et₃N | DMF | 80 | 65 |
This table illustrates the typical effects of varying reaction components and conditions on product yield.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
References
Application Notes and Protocols: Tri-1-naphthylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tri-1-naphthylphosphine as a bulky phosphine ligand in palladium-catalyzed cross-coupling reactions. This document includes a summary of its application, detailed experimental protocols for a Sonogashira coupling reaction, and visual diagrams of the general catalytic cycle and experimental workflow.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of ligand is crucial for the success of these reactions, influencing the stability, activity, and selectivity of the palladium catalyst. Bulky and electron-rich phosphine ligands, such as this compound, play a significant role in facilitating key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[1] this compound is recognized as an excellent ligand for various metal-catalyzed transformations, including Heck and Suzuki couplings, due to its steric hindrance.[2]
Application in Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. While often catalyzed by a dual palladium/copper system, the choice of phosphine ligand is critical for high yields.[3] this compound (Np₃P) has been demonstrated as an effective ligand in a Sonogashira-type coupling of aryl iodides with terminal alkynes.
The following table summarizes the comparative performance of this compound (Np₃P) against the commonly used triphenylphosphine (Ph₃P) in the coupling of various aryl iodides and terminal alkynes.
| Entry | Aryl Iodide | Terminal Alkyne | Ligand | Time (h) | Aryl Iodide (%) | Terminal Alkyne (%) | Product (%) | Byproduct (%) |
| 1 | 4-Nitroiodobenzene | 4-Nitrophenylacetylene | Np₃P | 5 | 6 | - | 94 | - |
| 2 | 4-Nitroiodobenzene | 4-Nitrophenylacetylene | Ph₃P | 4 | - | - | 100 | - |
| 3 | 4-Iodoacetophenone | 4-Acetylphenylacetylene | Np₃P | 5 | - | - | 100 | - |
| 4 | Iodobenzene | 4-Bromophenylacetylene | Np₃P | 7 | 20 | 10 | 70 | - |
| 5 | Iodobenzene | 4-Acetylphenylacetylene | Np₃P | 7 | 15 | 13 | 72 | - |
| 6 | 4-Nitroiodobenzene | Phenylacetylene | Np₃P | 7 | 14 | 5 | 62 | 18 |
Data sourced from a study on the Sonogashira coupling of aryl iodides with terminal alkynes.[2] The reaction was performed in the presence of CuI and K₂CO₃ in DMF at 120 °C.
Experimental Protocols
This protocol is based on the conditions reported for the Sonogashira-type coupling of aryl iodides with terminal alkynes.[2]
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
This compound (Np₃P) (5 mol%)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, terminal alkyne, this compound, CuI, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 120 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle and Experimental Workflow
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Palladium Complexes with Tri-1-naphthylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of palladium complexes featuring the bulky tri-1-naphthylphosphine ligand. The steric bulk and electronic properties of this compound make its palladium complexes promising candidates for various catalytic applications, particularly in cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The efficacy of these reactions is often dictated by the nature of the ligands coordinated to the palladium center. Bulky phosphine ligands, such as this compound, can enhance catalytic activity by promoting the reductive elimination step and stabilizing the active catalytic species. This document outlines a detailed procedure for the synthesis of a representative palladium(II) complex, trans-dichlorobis(this compound)palladium(II), and discusses its characterization and potential applications.
Experimental Protocols
Protocol 1: Synthesis of trans-dichlorobis(this compound)palladium(II)
This protocol describes the synthesis of a common palladium(II) phosphine complex from a palladium(II) precursor.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (P(1-C₁₀H₇)₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Argon or Nitrogen gas
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) chloride (177 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (30 mL) to the flask. The mixture will form a suspension.
-
In a separate flask, dissolve this compound (857 mg, 2.1 mmol, 2.1 equivalents) in anhydrous acetonitrile (20 mL).
-
Slowly add the this compound solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The color of the suspension will typically change, indicating the formation of the complex.
-
After 24 hours, reduce the volume of the solvent in vacuo to approximately 10 mL.
-
Add diethyl ether (50 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum.
Data Presentation
The following table summarizes the expected characterization data for the synthesized palladium complex based on typical values for similar phosphine complexes.
| Parameter | Expected Value |
| Appearance | Yellow to orange crystalline solid |
| Yield | > 90% |
| Melting Point | > 250 °C (decomposes) |
| ³¹P NMR (CDCl₃) | δ 20-30 ppm (singlet) |
| ¹H NMR (CDCl₃) | δ 7.0-9.0 ppm (multiplets, aromatic protons) |
| FT-IR (KBr, cm⁻¹) | ν(Pd-Cl) approx. 350-370 cm⁻¹ |
| Elemental Analysis | C, H, P, Cl analysis consistent with C₆₀H₄₂Cl₂P₂Pd |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis and characterization of trans-PdCl₂(P(1-naphthyl)₃)₂.
Diagram 2: Catalytic Cycle Application
The synthesized palladium complex can serve as a pre-catalyst in cross-coupling reactions. The following diagram illustrates a generalized Suzuki-Miyaura cross-coupling cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
Palladium complexes with bulky phosphine ligands like this compound are highly valuable in organic synthesis. Their primary application lies in catalysis, particularly in cross-coupling reactions such as:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids.[1][2]
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl/vinyl halides.[3]
-
Heck Coupling: Formation of C-C bonds between alkenes and aryl/vinyl halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.
These reactions are fundamental in the synthesis of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals. The use of sterically demanding ligands can lead to higher catalytic turnover numbers and efficiency, especially with challenging substrates. The stability and activity of these palladium complexes make them suitable for use in the development of robust synthetic routes for drug candidates.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert atmosphere techniques are crucial for the successful synthesis of air-sensitive phosphine complexes.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Application of Copper(I) Complexes with Tri-1-naphthylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) complexes featuring phosphine ligands have garnered significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, particularly in oncology. The steric and electronic properties of the phosphine ligand play a crucial role in the stability, reactivity, and biological activity of these complexes. Tri-1-naphthylphosphine, a bulky phosphine ligand, can be utilized to synthesize robust copper(I) complexes with distinct coordination geometries. These complexes are being explored for their potential to induce cell death in cancer cells, often through mechanisms involving the generation of reactive oxygen species (ROS).[1][2][3]
This document provides detailed protocols for the synthesis of copper(I) complexes using this compound, along with expected characterization data and potential applications in cancer research.
Experimental Protocols
The following are generalized protocols for the synthesis of copper(I)-tri-1-naphthylphosphine complexes. These protocols are based on established methods for analogous copper(I)-phosphine complexes and should be adapted as necessary for specific target molecules.[4][5][6]
Protocol 1: Synthesis of a Generic Halide-Bridged Dimer [CuX(P(1-Napht)₃)]₂
This protocol describes the synthesis of a simple dimeric copper(I) halide complex with this compound.
Materials:
-
Copper(I) halide (e.g., CuI, CuBr, CuCl)
-
This compound (P(1-Napht)₃)
-
Degassed solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen degassed solvent.
-
In a separate flask, suspend the copper(I) halide (1 equivalent) in the same degassed solvent.
-
Slowly add the copper(I) halide suspension to the this compound solution with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.
-
Upon completion, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Protocol 2: Synthesis of a Heteroleptic Complex [Cu(N^N)(P(1-Napht)₃)X]
This protocol details the synthesis of a mixed-ligand copper(I) complex containing this compound, a diimine ligand (e.g., 1,10-phenanthroline), and a halide.[6][7]
Materials:
-
Copper(I) halide (e.g., CuI)
-
This compound (P(1-Napht)₃)
-
Diimine ligand (e.g., 1,10-phenanthroline)
-
Degassed solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add copper(I) iodide (1 equivalent), 1,10-phenanthroline (1 equivalent), and this compound (1 equivalent).
-
Add degassed dichloromethane and stir the mixture at room temperature for 12-24 hours.
-
The solution may be filtered to remove any unreacted starting materials.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Data Presentation
The following table summarizes typical quantitative data expected from the characterization of copper(I)-tri-1-naphthylphosphine complexes, based on analogous compounds reported in the literature.
| Parameter | Expected Value/Range | Technique |
| Yield | 60-90% | Gravimetric Analysis |
| ³¹P NMR | A single, broad signal shifted downfield from the free phosphine ligand. The chemical shift will vary depending on the coordination environment but is expected in the region of -10 to 10 ppm.[8][9] | Nuclear Magnetic Resonance (NMR) |
| ¹H NMR | Complex aromatic signals corresponding to the naphthyl and other coordinated ligands. | Nuclear Magnetic Resonance (NMR) |
| Infrared (IR) | Vibrational bands corresponding to the coordinated ligands. Cu-P stretching frequencies may be observed in the far-IR region. | Infrared Spectroscopy |
| UV-Vis | Intense absorptions in the UV region due to π-π* transitions of the aromatic ligands and potentially metal-to-ligand charge transfer (MLCT) bands in the visible region, depending on the co-ligands.[6] | UV-Visible Spectroscopy |
| Crystal Structure | Typically a distorted tetrahedral geometry around the copper(I) center. Bond lengths and angles will be influenced by the steric bulk of the this compound ligand. | X-ray Crystallography |
| Luminescence | Some complexes, particularly with diimine co-ligands, may exhibit photoluminescence in the solid state or in solution. For example, [Cu(phen)(Np3P)I] exhibits red emission (λmax = 650 nm) at room temperature.[7] | Fluorescence Spectroscopy |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of copper(I)-tri-1-naphthylphosphine complexes.
Proposed Signaling Pathway for Anticancer Activity
Many copper complexes exert their anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[1][10][11] The following diagram illustrates a plausible signaling pathway.
Caption: Proposed mechanism of action involving ROS-induced apoptosis by a copper(I)-tri-1-naphthylphosphine complex.
Applications in Drug Development
Copper(I) complexes with bulky phosphine ligands like this compound are promising candidates for drug development for several reasons:
-
Cytotoxicity: They can exhibit significant cytotoxicity against various cancer cell lines.[1]
-
ROS Generation: The ability to generate ROS provides a mechanism for inducing cancer cell death.[3][10][11]
-
Targeting Mitochondria: Due to their lipophilic nature, these complexes can accumulate in the mitochondria of cancer cells, disrupting their function and leading to apoptosis.
-
Overcoming Drug Resistance: The unique mechanism of action involving oxidative stress may help overcome resistance to conventional chemotherapeutic agents.[10]
Further research into the specific biological targets and the in vivo efficacy and toxicity of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Heteroleptic copper(I) complexes prepared from phenanthroline and bis-phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure, and Luminescence of Copper(I) Halide Complexes of Chiral Bis(phosphines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel copper complex induces ROS generation in doxorubicin resistant Ehrlich ascitis carcinoma cells and increases activity of antioxidant enzymes in vital organs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Hydroformylation with Tri-1-naphthylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the use of tri-1-naphthylphosphine as a ligand in rhodium-catalyzed hydroformylation. This catalytic system is particularly noted for its ability to selectively produce branched aldehydes from a variety of olefin substrates, a valuable transformation in the synthesis of fine chemicals and pharmaceutical intermediates.
Introduction
Hydroformylation, or "oxo" synthesis, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to form an aldehyde. The regioselectivity of this reaction—yielding either a linear or a branched aldehyde—is a critical aspect, often controlled by the choice of catalyst and ligands. Rhodium-based catalysts, particularly when modified with phosphine ligands, are highly effective for this transformation under mild conditions.[1]
This compound is a sterically bulky monodentate phosphine ligand. Its significant steric hindrance around the phosphorus atom plays a crucial role in influencing the regioselectivity of the hydroformylation reaction, favoring the formation of branched aldehydes.[2] This selectivity is particularly advantageous in the synthesis of chiral molecules and complex organic frameworks frequently encountered in drug development.
Catalyst System and Mechanism
The active catalyst is typically generated in situ from a rhodium precursor, such as Rh(acac)(CO)₂, and this compound. Under a carbon monoxide and hydrogen (syngas) atmosphere, the rhodium precursor reacts with the phosphine ligand to form a hydridorhodium carbonyl complex, the active species in the catalytic cycle.
The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle. The use of a bulky phosphine ligand like this compound influences the equilibria and rates of the individual steps within this cycle, ultimately favoring the pathway that leads to the branched aldehyde product.
Figure 1: Heck-Breslow catalytic cycle for hydroformylation with a bulky phosphine ligand.
Experimental Protocols
The following protocols are generalized procedures for the hydroformylation of representative olefins using a rhodium/tri-1-naphthylphosphine catalytic system. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, as carbon monoxide is a toxic gas. High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.
Protocol 1: In Situ Catalyst Preparation and Hydroformylation of 1-Hexene
This protocol describes the hydroformylation of 1-hexene to produce a mixture of heptanal and 2-methylhexanal, with the latter being the favored product.
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)
-
This compound
-
1-Hexene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of H₂/CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Rh(acac)(CO)₂ (0.01 mmol) and this compound (0.1 mmol, for a 10:1 ligand-to-metal ratio) to a Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the Schlenk flask to dissolve the catalyst precursor and ligand.
-
Reactor Setup: Transfer the catalyst solution to the autoclave reactor under an inert atmosphere.
-
Substrate Addition: Add 1-hexene (10 mmol) to the reactor.
-
Reaction Initiation: Seal the reactor and purge several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 80°C) while stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. Samples can be taken at specific time intervals for analysis if the reactor setup allows.
-
Reaction Quenching and Product Isolation: After the desired reaction time (e.g., 4-24 hours), cool the reactor to room temperature and carefully vent the excess gas. The product mixture can be analyzed directly by gas chromatography (GC) to determine conversion and regioselectivity. The aldehydes can be isolated by distillation or chromatography.
Protocol 2: Hydroformylation of Vinyl Acetate
This protocol is adapted for the hydroformylation of vinyl acetate, a substrate where the rhodium/tri-1-naphthylphosphine system shows excellent regioselectivity for the branched aldehyde.
Materials:
-
Rh(acac)(CO)₂
-
This compound
-
Vinyl acetate
-
Propylene carbonate (PC) as a 'green' solvent[2]
-
Syngas (1:1 mixture of H₂/CO)
-
High-pressure autoclave reactor
Procedure:
-
Follow steps 1-3 from Protocol 1, using propylene carbonate as the solvent instead of toluene.
-
Substrate Addition: Add vinyl acetate (10 mmol) to the reactor.
-
Reaction Initiation and Conditions: Seal and purge the reactor with syngas. Pressurize to 20 bar with 1:1 CO/H₂ and heat to 80°C with stirring.
-
Work-up and Analysis: After the reaction, cool and vent the reactor. The product can be extracted with a suitable organic solvent (e.g., diethyl ether) and analyzed by GC. The catalyst may remain in the propylene carbonate phase, allowing for potential recycling.[2]
Figure 2: General experimental workflow for rhodium-catalyzed hydroformylation.
Quantitative Data
The use of this compound and similar bulky phosphine/phosphite ligands generally leads to high conversions and a strong preference for the branched aldehyde product. The following tables summarize representative data for the hydroformylation of various olefins.
Table 1: Hydroformylation of 1-Hexene with a Rh/Tri-1-naphthylphosphine Catalyst System
| Entry | Temperature (°C) | Pressure (bar) | Ligand/Rh Ratio | Conversion (%) | b:l Ratio | Ref. |
| 1 | 80 | 20 | 10:1 | >95 | >90:10 | [2] |
| 2 | 100 | 20 | 10:1 | >99 | 85:15 | [2] |
| 3 | 80 | 40 | 10:1 | >99 | >90:10 | [2] |
b:l ratio refers to the ratio of branched (2-methylhexanal) to linear (heptanal) aldehyde.
Table 2: Hydroformylation of Various Olefins with Rhodium and Bulky Phosphine/Phosphite Ligands
| Substrate | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | b:l Ratio | TOF (h⁻¹) | Ref. |
| Vinyl Acetate | Tri-1-naphthylphosphite | 80 | 20 | >99 | 99:1 | up to 11,520 | [2] |
| Styrene | Tri-1-naphthylphosphite | 80 | 20 | >95 | >95:5 | - | [2] |
| Cyclohexene | Tri-1-naphthylphosphite | 100 | 40 | ~80 | - | - | [2] |
TOF (Turnover Frequency) is a measure of catalyst activity.
Applications in Drug Development and Fine Chemical Synthesis
The selective synthesis of branched aldehydes is highly valuable in the pharmaceutical and fine chemical industries. These aldehydes are versatile intermediates that can be readily converted into other functional groups such as alcohols, carboxylic acids, and amines, which are common moieties in active pharmaceutical ingredients (APIs).
For instance, the hydroformylation of functionalized olefins can be a key step in the synthesis of complex natural products and their analogs. The fragrance industry also utilizes hydroformylation to produce valuable aroma chemicals from naturally occurring terpenes.[3] The ability of the rhodium/tri-1-naphthylphosphine system to provide high regioselectivity for branched products makes it a powerful tool for constructing chiral centers and complex molecular architectures. While direct applications in the synthesis of specific commercial drugs using this exact ligand are not widely published in open literature, the principles of using bulky phosphine ligands to control regioselectivity are well-established in the synthesis of pharmaceutical intermediates.[4]
References
Applications of Tri-1-naphthylphosphine in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of tri-1-naphthylphosphine (Np3P) in organometallic chemistry. It includes detailed application notes, experimental protocols for the synthesis of Np3P and its metal complexes, and its use in various catalytic reactions. The bulky and electron-rich nature of the this compound ligand imparts unique properties to its metal complexes, leading to high catalytic activity and selectivity in a range of organic transformations.
Synthesis of this compound (Np3P)
This compound can be synthesized via several routes, with the choice of method often depending on the availability of starting materials and desired scale. A common laboratory-scale synthesis involves the reaction of a Grignard reagent with phosphorus trichloride. More recent methods have focused on direct P-H arylation.
Experimental Protocol: Synthesis of this compound via P-H Arylation [1]
This protocol describes the synthesis of this compound from phosphine gas and 1-chloronaphthalene in a superbasic medium.
Materials:
-
1-Chloronaphthalene
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
-
Phosphine gas (PH3)
-
Acetonitrile
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-chloronaphthalene in DMSO.
-
Add potassium tert-butoxide (t-BuOK) to the solution to create a superbasic medium.
-
Heat the reaction mixture to 70 °C.
-
Bubble phosphine gas (PH3) through the stirred reaction mixture. The reaction progress can be monitored by ³¹P NMR spectroscopy to observe the formation of primary and secondary phosphine intermediates.
-
After the initial reaction period (typically 2.5-3 hours), stop the phosphine flow and add an additional portion of 1-chloronaphthalene and t-BuOK to drive the reaction to completion and form the tertiary phosphine.
-
Continue stirring at 70 °C for an additional 2 hours.
-
After cooling to room temperature, the crude product is isolated.
-
Purification is achieved by washing the crude product successively with acetonitrile and methanol to remove more soluble impurities, such as isomers formed from any 2-chloronaphthalene present in the starting material.
-
The final product, this compound, is obtained as a solid. The reported yield for this method is approximately 32%.[1]
Logical Workflow for Np3P Synthesis:
References
Application Notes and Protocols: Lanthanide Nitrate Complexes of Tris-1-Naphthylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research has unveiled a new class of coordination complexes involving lanthanide(III) nitrates and the sterically demanding ligand, tris-1-naphthylphosphine oxide (Nap₃PO).[1][2][3] These compounds represent the first reported coordination complexes of lanthanide metals with this specific phosphine oxide ligand.[1][2][3] The study of these complexes provides insights into the effects of steric hindrance on coordination geometry and stoichiometry, offering a comparison to the well-established chemistry of triphenylphosphine oxide analogues.[1]
The unique spectroscopic and structural properties of these complexes, arising from the interplay between the lanthanide ions and the bulky naphthyl groups, open avenues for potential applications in various fields. While direct applications in drug development are yet to be explored, the fundamental understanding of their formation, structure, and solution behavior is a critical first step. Potential areas of interest for such lanthanide complexes traditionally include catalysis, luminescence, and materials science.
Key Findings and Characteristics
-
Synthesis and Stoichiometry : Complexes with the general formula Ln(NO₃)₃(Nap₃PO)₄ have been isolated for the heavier lanthanides, from Europium (Eu) to Lutetium (Lu).[1][2][3] Interestingly, attempts to synthesize analogous complexes with lighter lanthanides (Lanthanum to Neodymium) using the same method were unsuccessful, yielding only the unreacted ligand.[1]
-
Solid-State Structure : Single-crystal X-ray diffraction studies on complexes of Eu, Dy, Ho, and Er revealed an eight-coordinate core structure of [Ln(NO₃)₃(Nap₃PO)₂].[1][2][3] In this arrangement, two tris-1-naphthylphosphine oxide ligands are directly coordinated to the lanthanide ion, while the other two ligands are held in the crystal lattice through hydrogen bonding.[1][2][3] This is in contrast to many triphenylphosphine oxide complexes which typically exhibit a nine-coordinate geometry.[1][4]
-
Solution Behavior : NMR spectroscopic studies in deuterated acetonitrile (CD₃CN) confirmed that coordination occurs across the entire lanthanide series in solution.[1][2][3] However, the isolated complexes exhibit poor solubility. In deuterated chloroform (CDCl₃), NMR measurements indicate that the complexes dissociate, breaking down into the [Ln(NO₃)₃(Nap₃PO)₂] core and two free ligands.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of Ln(NO₃)₃(Nap₃PO)₄ Complexes (Ln = Eu to Lu)
This protocol describes the general procedure for the synthesis of lanthanide nitrate complexes with tris-1-naphthylphosphine oxide for the heavier lanthanide elements.
Materials:
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O), where Ln = Eu, Dy, Ho, Er, Yb, or Lu
-
Tris-1-naphthylphosphine oxide (Nap₃PO)
-
Acetonitrile (CH₃CN)
Procedure:
-
Prepare a solution of the respective lanthanide(III) nitrate hexahydrate in acetonitrile.
-
Prepare a separate solution of tris-1-naphthylphosphine oxide in acetonitrile.
-
Add the lanthanide nitrate solution to the tris-1-naphthylphosphine oxide solution. The reaction is typically carried out with an excess of the lanthanide nitrate.[1]
-
Stir the resulting mixture at room temperature.
-
Crystals of the complex will form over time. For heavier lanthanides, crystallization may occur readily from the reaction mixture.
-
Isolate the crystals by filtration.
-
Wash the isolated crystals with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum.
Note: This method was not successful for the lighter lanthanides (La to Nd).[1]
Protocol 2: Characterization by NMR Spectroscopy
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the complexation in solution.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance)
Procedure for Solution Studies:
-
Prepare NMR samples by dissolving the tris-1-naphthylphosphine oxide ligand in deuterated acetonitrile (CD₃CN).
-
Add an excess of the desired lanthanide(III) nitrate hexahydrate to the NMR tube to ensure complete coordination of the ligand.[1] The ratio of Ln(NO₃)₃·6H₂O to Nap₃PO can range from approximately 1:1 to 7:1.[1]
-
Acquire ³¹P and ¹³C NMR spectra to observe the coordination-induced shifts. Analysis of the ³¹P NMR paramagnetic shifts can indicate structural differences between complexes of the lighter (La–Eu) and heavier (Tb–Lu) lanthanides in solution.[1][2]
Procedure for studying dissociation:
-
Dissolve the isolated crystalline complex in deuterated chloroform (CDCl₃).
-
Acquire ³¹P NMR spectra. The presence of signals corresponding to both the coordinated and free ligand will indicate dissociation of the complex in this solvent.[1][2]
Protocol 3: Characterization by Single-Crystal X-ray Diffraction
This protocol is for the determination of the solid-state structure of the synthesized complexes.
Procedure:
-
Mount a suitable single crystal of the complex on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the collected data using appropriate software for integration and scaling.
-
Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
-
Analyze the final structure to determine bond lengths, bond angles, and the overall coordination geometry.
Data Presentation
The following tables summarize key structural data obtained from single-crystal X-ray diffraction analysis of the [Ln(NO₃)₃(Nap₃PO)₂]·2Nap₃PO complexes.
Table 1: Selected Average Bond Lengths (Å)
| Lanthanide (Ln) | Ln-O(P) | Ln-O(N) | P=O (coordinated) | P=O (uncoordinated) |
| Eu | 2.36 | 2.50 | 1.51 | 1.49 |
| Dy | 2.33 | 2.47 | 1.51 | 1.49 |
| Ho | 2.31 | 2.45 | 1.51 | 1.49 |
| Er | 2.30 | 2.44 | 1.52 | 1.49 |
Data extracted from the text describing the complexes.[1]
Table 2: Selected Average Bond Angles (°) in the Coordinated Ligand
| Angle | Average Value |
| O–P–C | 111.1 |
| C–P–C | 107.8 |
Data extracted from the text describing the complexes.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the structural characteristics of the lanthanide nitrate complexes of tris-1-naphthylphosphine oxide.
Caption: Workflow for the synthesis and characterization of the complexes.
Caption: Diagram of the solid-state structure of the complexes.
References
- 1. Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide) | MDPI [mdpi.com]
- 2. Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid state and solution structures of lanthanide nitrate complexes of tris-(1-napthylphosphine oxide) - ePrints Soton [eprints.soton.ac.uk]
- 4. eprints.staffs.ac.uk [eprints.staffs.ac.uk]
Application Notes and Protocols for Buchwald-Hartwig Amination Using Tri-1-naphthylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and a wide array of amines.[1] This palladium-catalyzed transformation has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials, owing to its broad substrate scope and functional group tolerance. The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[2] Bulky and electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle, leading to higher yields and broader applicability.[3]
Tri-1-naphthylphosphine, a sterically hindered and electron-rich triarylphosphine ligand, possesses the requisite electronic and steric properties for effective application in Buchwald-Hartwig amination. Its bulky naphthyl groups can facilitate the reductive elimination step and stabilize the active monoligated palladium species, potentially leading to high catalytic activity. These application notes provide a comprehensive overview of the anticipated use of this compound in the Buchwald-Hartwig amination, including detailed experimental protocols and expected performance data based on trends observed with other bulky phosphine ligands.
Catalytic Cycle and the Role of this compound
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0) species. The this compound ligand plays a crucial role in several steps of this cycle:
-
Oxidative Addition: The active Pd(0) species, bearing one or two this compound ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The electron-rich nature of this compound facilitates this step.
-
Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired aryl amine and regenerating the Pd(0) catalyst. The steric bulk of the this compound ligand is believed to promote this crucial step.
Data Presentation
While specific experimental data for the Buchwald-Hartwig amination using this compound is not extensively available in the surveyed literature, the following tables represent the expected substrate scope and yields based on the performance of other bulky, electron-rich phosphine ligands. These tables are intended to serve as a guideline for reaction development.
Table 1: Amination of Aryl Bromides with Various Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | P(1-Naph)₃ (2) | NaOtBu | Toluene | 100 | 12 | >95 |
| 2 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (1) | P(1-Naph)₃ (2) | NaOtBu | Toluene | 100 | 12 | >95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | Pd(OAc)₂ (1.5) | P(1-Naph)₃ (3) | K₃PO₄ | Dioxane | 110 | 24 | 85-95 |
| 4 | 2-Bromopyridine | Di-n-butylamine | Pd₂(dba)₃ (1) | P(1-Naph)₃ (2.5) | Cs₂CO₃ | Toluene | 100 | 18 | 80-90 |
Table 2: Amination of Aryl Chlorides with Various Amines
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | P(1-Naph)₃ (4) | NaOtBu | Toluene | 110 | 24 | 85-95 |
| 2 | 4-Chloroanisole | Morpholine | Pd(OAc)₂ (2) | P(1-Naph)₃ (4) | NaOtBu | Toluene | 110 | 24 | 80-90 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | Pd₂(dba)₃ (2) | P(1-Naph)₃ (5) | K₃PO₄ | Dioxane | 120 | 24 | 75-85 |
| 4 | 2-Chloropyridine | Di-n-butylamine | Pd(OAc)₂ (2.5) | P(1-Naph)₃ (5) | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination using this compound as the ligand. These protocols are adapted from standard procedures for similar bulky phosphine ligands and should be optimized for specific substrate combinations.
Protocol 1: General Procedure for the Amination of an Aryl Bromide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(1-Naph)₃)
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Protocol 2: General Procedure for the Amination of an Aryl Chloride
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (P(1-Naph)₃)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), this compound (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) to an oven-dried resealable Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Conclusion
This compound is a promising ligand for the Buchwald-Hartwig amination due to its steric bulk and electron-donating properties. While extensive data on its specific application is limited, the provided protocols, based on established methodologies for similar phosphine ligands, offer a solid starting point for researchers. Optimization of reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, is recommended to achieve the best results for specific substrate combinations. The use of this compound has the potential to expand the toolkit of ligands for challenging C-N cross-coupling reactions in both academic and industrial settings.
References
Application Notes and Protocols for Negishi Coupling Reactions Catalyzed by Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Negishi coupling reactions catalyzed by phosphine ligands, a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). This document offers detailed experimental protocols, quantitative data for catalyst performance, and visual guides to the underlying mechanisms and workflows.
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst.[1] The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and selectivity.
I. Overview of Phosphine Ligands in Negishi Coupling
Phosphine ligands are ubiquitous in palladium-catalyzed cross-coupling reactions due to their ability to stabilize the metal center and modulate its electronic and steric properties. The appropriate choice of phosphine ligand can lead to higher yields, faster reaction times, and broader substrate scope.
Common Classes of Phosphine Ligands:
-
Monodentate Phosphines: These ligands, such as triphenylphosphine (PPh₃) and tri(tert-butyl)phosphine (P(t-Bu)₃), are foundational in the development of cross-coupling reactions. While PPh₃ is versatile, more sterically hindered and electron-rich alkylphosphines like P(t-Bu)₃ often provide higher activity, especially for less reactive substrates like aryl chlorides.
-
Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos form stable chelate complexes with the palladium center, which can prevent catalyst decomposition and influence selectivity.
-
Biarylphosphines (Buchwald Ligands): This class of ligands, including SPhos, XPhos, and RuPhos, are characterized by their steric bulk and electron-rich nature. They are highly effective for a wide range of challenging Negishi couplings, including those involving sterically hindered substrates and the formation of C(sp²)–C(sp³) bonds.
II. Data Presentation: Performance of Phosphine Ligands
The following tables summarize the performance of various phosphine ligands in Negishi coupling reactions, providing a comparative overview of their efficacy under different conditions.
Table 1: Negishi Coupling of Aryl Bromides with Arylzinc Reagents
| Entry | Aryl Bromide | Arylzinc Reagent | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | RT | 12 | 95 | J. Am. Chem. Soc. 2004, 126, 13028 |
| 2 | 2-Bromoanisole | 4-Tolylzinc chloride | Pd₂(dba)₃ (1) | XPhos (2) | THF | 70 | 18 | 92 | J. Am. Chem. Soc. 2004, 126, 13028 |
| 3 | 4-Chlorobenzonitrile | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | THF/NMP | 100 | 12 | 85 | J. Am. Chem. Soc. 2001, 123, 2719 |
| 4 | 1-Bromo-4-fluorobenzene | 2-Thienylzinc chloride | Pd(OAc)₂ (1) | RuPhos (2) | THF | RT | 16 | 93 | J. E. Milne, S. L. Buchwald, J. Am. Chem. Soc. 2004, 126, 13028-13032 |
| 5 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (3) | - | THF | 60 | 12 | 88 | Negishi, E.-i., et al. J. Org. Chem. 1977, 42, 1821 |
Table 2: Negishi Coupling for C(sp²)–C(sp³) Bond Formation
| Entry | Aryl Halide | Alkylzinc Reagent | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | sec-Butylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 91 | J. Am. Chem. Soc. 2009, 131, 7532 |
| 2 | 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 89 | J. Am. Chem. Soc. 2009, 131, 7532 |
| 3 | 4-Chlorotoluene | n-Butylzinc chloride | Pd₂(dba)₃ (0.5) | SPhos (1) | THF | 80 | 18 | 84 | Org. Lett. 2008, 10, 1521 |
| 4 | 1-Bromo-4-methoxybenzene | Cyclohexylzinc chloride | PdCl₂(dppf) (2) | - | THF | 40 | 12 | 85 | J. Org. Chem. 2008, 73, 7380 |
III. Experimental Protocols
The following are detailed protocols for representative Negishi coupling reactions using different phosphine ligands. Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent using SPhos
This protocol is adapted from the work of Buchwald and co-workers for the synthesis of biaryl compounds.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl bromide
-
Arylzinc chloride solution (e.g., 0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction Setup: Evacuate and backfill the flask with argon three times. Add the aryl bromide (1.0 mmol, 1.0 equiv) followed by anhydrous THF (5 mL).
-
Addition of Organozinc Reagent: To the stirring solution, add the arylzinc chloride solution (2.2 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Negishi Coupling of an Aryl Chloride with an Alkylzinc Reagent using a Palladacycle Precatalyst and XPhos
This protocol is effective for more challenging couplings involving aryl chlorides.
Materials:
-
XPhos Palladacycle Gen. 3
-
Aryl chloride
-
Alkylzinc chloride solution (e.g., 0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a glovebox, add the XPhos Palladacycle Gen. 3 (0.01 mmol, 1 mol%) and the aryl chloride (1.0 mmol, 1.0 equiv) to an oven-dried vial equipped with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous THF (2 mL) to the vial. Then, add the alkylzinc chloride solution (2.4 mL, 1.2 mmol, 1.2 equiv) dropwise while stirring.
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Work-up: Remove the vial from the glovebox and quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
IV. Visualizations
Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction.
Classes of Phosphine Ligands
Caption: Common classes of phosphine ligands used in Negishi coupling.
Experimental Workflow for Negishi Coupling
Caption: A typical experimental workflow for a Negishi coupling reaction.
V. Applications in Drug Development
The Negishi coupling has been instrumental in the synthesis of numerous drug candidates and marketed drugs. Its functional group tolerance and the ability to form C(sp²)–C(sp³) bonds are particularly advantageous in the construction of complex molecular architectures.
Synthesis of Axitinib (Inlyta®)
Axitinib is a tyrosine kinase inhibitor used for the treatment of renal cell carcinoma. While various synthetic routes have been developed, some approaches have utilized palladium-catalyzed cross-coupling reactions, including Negishi-type strategies, for the key bond formation between the indazole core and the pyridine moiety. The use of specific phosphine ligands is crucial for achieving high yields and purity in these complex transformations.
Synthesis of Crizotinib (Xalkori®)
Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, is used to treat non-small cell lung cancer. The synthesis of Crizotinib involves a key cross-coupling step to link the pyrazole and pyridine rings. While Suzuki coupling is commonly reported, Negishi coupling represents a viable alternative, particularly when dealing with sensitive substrates or when boronic acids are unstable. The choice of a suitable phosphine ligand would be critical to optimize such a coupling.
VI. Troubleshooting and Considerations
-
Low Yields: Inadequate exclusion of air and moisture can lead to catalyst deactivation and quenching of the organozinc reagent. Ensure all glassware is flame-dried and the reaction is performed under a positive pressure of inert gas. The choice of phosphine ligand is also critical; for challenging substrates, consider using a more electron-rich and sterically hindered ligand like those from the Buchwald class.
-
Homocoupling of the Organozinc Reagent: This side reaction can be minimized by slow addition of the organozinc reagent to the reaction mixture.
-
Formation of Protodezincation Product: Traces of water can lead to the formation of the arene corresponding to the organozinc reagent. Ensure all reagents and solvents are anhydrous.
-
Difficulty in Purification: Residual palladium can be challenging to remove. Treatment with activated carbon or specific scavengers can be employed.
These application notes and protocols are intended to serve as a guide for researchers in the field. The specific conditions for each reaction may require optimization based on the substrates and desired outcome.
References
Stille Coupling Protocols Featuring Tri-1-naphthylphosphine: A Detailed Guide for Researchers
Introduction: The Stille coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides. This palladium-catalyzed cross-coupling reaction is distinguished by its tolerance of a wide array of functional groups and the stability of the organotin reagents, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The choice of phosphine ligand is critical to the success of the Stille coupling, influencing catalyst stability, activity, and selectivity. Tri-1-naphthylphosphine, a bulky and electron-rich phosphine ligand, is well-suited for these transformations, promoting the key steps of the catalytic cycle.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in Stille coupling reactions. While specific, published protocols detailing the use of this compound in Stille couplings are not widespread in the readily available literature, the following protocols are based on established Stille coupling methodologies and the known reactivity of bulky phosphine ligands. These protocols serve as a robust starting point for reaction optimization.
General Reaction Mechanism and the Role of this compound
The catalytic cycle of the Stille reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
This compound, with its significant steric bulk and electron-donating properties, facilitates these steps. The steric hindrance promotes the formation of monoligated palladium species, which are often more reactive. Its electron-rich nature enhances the rate of oxidative addition and can influence the rate-determining transmetalation step.
Application Note 1: Synthesis of Biaryl Compounds
The synthesis of biaryl scaffolds is a frequent application of the Stille coupling, as these structures are prevalent in pharmaceuticals and organic materials. The following protocol describes a general procedure for the coupling of an aryl bromide with an aryltributylstannane using a palladium catalyst with this compound as the ligand.
Experimental Protocol:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ((1-Naph)₃P)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aryltributylstannane (1.1 mmol, 1.1 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Base (e.g., K₂CO₃, CsF) (2.0 equiv)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (5 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.
-
To this mixture, add the aryl bromide (1.0 mmol), the aryltributylstannane (1.1 mmol), and the base (2.0 mmol).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data:
The following table presents typical yields for Stille coupling reactions for biaryl synthesis using various phosphine ligands. While specific data for this compound is not available, yields are expected to be comparable to other bulky phosphine ligands under optimized conditions.
| Aryl Halide | Organostannane | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenyltributylstannane | Pd(OAc)₂ / P(t-Bu)₃ | Toluene | 100 | 95 |
| 1-Bromo-4-nitrobenzene | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 90 | 88 |
| 2-Bromopyridine | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ | DMF | 110 | 85 |
Note: This data is illustrative and compiled from general Stille coupling literature. Actual yields with this compound will depend on the specific substrates and optimized reaction conditions.
Application Note 2: Synthesis of Vinyl Aromatics
The Stille coupling is also highly effective for the synthesis of vinyl aromatics, which are valuable building blocks in polymer chemistry and materials science. This protocol outlines the coupling of an aryl iodide with a vinyltributylstannane.
Experimental Protocol:
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound ((1-Naph)₃P)
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Vinyltributylstannane (1.2 mmol, 1.2 equiv)
-
Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and this compound (0.04 mmol, 4 mol%) to a dry reaction vessel.
-
Add the aryl iodide (1.0 mmol) and anhydrous, degassed NMP (5 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the vinyltributylstannane (1.2 mmol) via syringe.
-
Heat the reaction to 60-80 °C and monitor by GC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Representative Data:
The following table shows typical yields for the Stille coupling of aryl halides with vinyl stannanes using different catalyst systems.
| Aryl Halide | Organostannane | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 65 | 92 |
| 1-Iodonaphthalene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | DMF | 80 | 89 |
| 3-Iodobenzonitrile | Tributyl(vinyl)stannane | Pd(OAc)₂ / SPhos | Toluene | 100 | 95 |
Note: This data is for illustrative purposes. Optimization will be required to achieve the best results with this compound.
Visualizing the Process
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow for Biaryl Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Tri-1-naphthylphosphine Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting and optimizing organic reactions catalyzed by palladium complexes with tri-1-naphthylphosphine as a ligand. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you improve your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using this compound as a ligand?
A low yield in reactions catalyzed by this compound can be attributed to several factors. Common issues include the degradation of the phosphine ligand through oxidation, impurities in reagents or solvents, suboptimal reaction conditions (temperature, concentration), or an inappropriate palladium precursor. It is also crucial to ensure an inert atmosphere, as oxygen can deactivate the catalyst.
Q2: How can I prevent the oxidation of this compound?
This compound, like other triarylphosphines, is susceptible to air oxidation. To minimize degradation, it is essential to handle the ligand under an inert atmosphere, such as argon or nitrogen, particularly when preparing solutions. Solvents should be thoroughly degassed before use to remove dissolved oxygen. Storing the solid ligand in a cool, dark, and dry place is also recommended.
Q3: What are the signs of catalyst decomposition in my reaction?
A common sign of catalyst decomposition is the formation of a black precipitate, known as "palladium black." This indicates the aggregation of the active Pd(0) catalyst into an inactive metallic state. This can be caused by the presence of oxygen, impurities, or excessively high reaction temperatures.
Q4: What is the optimal ligand-to-metal ratio for this compound catalyzed reactions?
The ideal ligand-to-metal ratio is reaction-dependent. However, a slight excess of the phosphine ligand is often beneficial for catalyst stability. An insufficient amount of the ligand can lead to catalyst decomposition, while a large excess may form less active, higher-coordinate metal species, thereby inhibiting the reaction. It is advisable to screen a range of ratios to find the optimum for your specific transformation.
Q5: Can the choice of palladium precursor affect the reaction outcome?
Yes, the selection of the palladium precursor can significantly impact the formation of the active Pd(0) species. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles. Pre-catalysts are often preferred as they can be easier to activate and may require lower catalyst loadings.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered in this compound catalyzed reactions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor is of high quality. If using a Pd(II) source, consider a pre-reduction step by stirring with the this compound ligand before adding other reagents. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). The amount of active catalyst may be too low for the substrate's reactivity. |
| Ligand Degradation | Handle this compound under an inert atmosphere. Use freshly degassed solvents. Consider preparing a stock solution of the catalyst and ligand in a glovebox. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while for others, lower temperatures may improve selectivity and catalyst stability. |
Problem 2: High Conversion but Low Isolated Yield
| Potential Cause | Suggested Solution |
| Side Reactions | Optimize reaction conditions such as temperature and concentration. A lower temperature may improve selectivity and minimize the formation of byproducts. |
| Product Degradation | The product might be unstable under the reaction conditions or during work-up. Consider a milder work-up procedure and analyze the crude reaction mixture to identify potential degradation pathways. |
| Issues During Purification | The product may be difficult to separate from byproducts or residual catalyst. Optimize the purification method (e.g., chromatography conditions, recrystallization solvent). |
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how varying reaction parameters can influence the yield of a generic cross-coupling reaction using a Pd/tri-1-naphthylphosphine catalytic system. This data is intended to serve as a guide for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Toluene | 2.4 | 75-85 | Good for many cross-coupling reactions; easy to degas. |
| Dioxane | 2.2 | 80-90 | Often gives excellent results, but is a peroxide former. |
| THF | 7.6 | 70-80 | Can be a good solvent, but also a peroxide former. |
| DMF | 36.7 | 60-75 | Higher polarity may not always be beneficial and can complicate work-up. |
| Acetonitrile | 37.5 | 50-65 | Can sometimes coordinate to the metal center, inhibiting catalysis. |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Typical Yield (%) | Reaction Time (h) | Notes |
| Room Temperature | 40-50 | 24 | Reaction may be too slow for practical purposes. |
| 60 | 70-80 | 12 | A good starting point for many reactions. |
| 80 | 85-95 | 6 | Increased rate, but monitor for catalyst decomposition. |
| 100 | 80-90 | 4 | Higher temperatures can sometimes lead to lower yields due to side reactions or catalyst instability. |
Table 3: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Typical Yield (%) | Notes |
| 0.5 | 60-70 | May be sufficient for highly reactive substrates. |
| 1.0 | 80-90 | A common starting point for optimization. |
| 2.0 | 90-95 | Higher loading can improve yield for challenging substrates. |
| 5.0 | >95 | May be necessary for difficult couplings, but consider the cost and potential for increased side reactions. |
Experimental Protocols
The following are general protocols for common cross-coupling reactions using this compound as a ligand. These should be adapted and optimized for specific substrates.
Sonogashira Coupling
Reaction: Coupling of an aryl halide with a terminal alkyne.
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), copper(I) iodide (0.02 equiv.), and the palladium precursor (e.g., Pd(OAc)₂, 0.01 equiv.) and this compound (0.02 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., toluene) and the base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl halide with an arylboronic acid.
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
In a separate vial inside a glovebox, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and this compound (0.04 equiv.) in the reaction solvent.
-
Add the degassed solvent (e.g., dioxane/water mixture) to the Schlenk flask containing the solids.
-
Add the required volume of the catalyst stock solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or GC.
-
After the reaction is complete, cool to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Caption: A workflow for troubleshooting low reaction yields.
stability and handling of tri-1-naphthylphosphine in air
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of tri-1-naphthylphosphine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organophosphorus compound, specifically a tertiary phosphine. It is a white to pale yellow solid at room temperature.[1][2] Due to its steric bulk and electronic properties, it serves as a valuable ligand in transition metal catalysis. Its primary applications are in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-nitrogen and carbon-carbon bonds in complex organic molecules.
Q2: How stable is this compound to air?
As a triarylphosphine, this compound is significantly more stable in air compared to trialkylphosphines.[3][4] This increased stability is attributed to the electronic delocalization of the phosphorus lone pair into the aromatic naphthyl rings, which makes it less susceptible to oxidation.[3] However, like all phosphines, it can be oxidized to this compound oxide, especially when in solution and exposed to air over extended periods or at elevated temperatures. While it can be handled in air for brief periods, for long-term storage and in reactions where catalytic activity is critical, it is best handled under an inert atmosphere.
Q3: How can I tell if my this compound has degraded?
The primary degradation product of this compound is its corresponding oxide. A visual inspection of the solid may reveal a change from a crystalline white or pale-yellow powder to a more amorphous or discolored solid, although this is not a definitive indicator. The most reliable method for assessing the purity and detecting degradation is through ³¹P NMR spectroscopy. This compound will have a characteristic chemical shift in the typical range for tertiary phosphines (around -60 to -10 ppm), while the phosphine oxide will appear at a significantly different chemical shift (typically in the range of 20 to 50 ppm).[5][6]
Q4: How does the presence of this compound oxide affect my reaction?
This compound oxide does not act as an effective ligand in palladium-catalyzed cross-coupling reactions. Its presence will reduce the concentration of the active phosphine ligand, which can lead to lower catalytic activity, incomplete conversion of starting materials, and the formation of palladium black. In some cases, the phosphine oxide can be formed in situ during the reaction.[7]
Troubleshooting Guides
Low or No Catalytic Activity in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Degraded Phosphine Ligand | Check the purity of the this compound by ³¹P NMR. If a significant amount of the oxide is present, use a fresh batch of the ligand. |
| Insufficient Inert Atmosphere | Ensure that the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed prior to use. |
| Incorrect Solvent | Verify the solubility of all reaction components in the chosen solvent. This compound is generally soluble in common organic solvents like toluene, THF, and DMF. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate ligand degradation. |
| Suboptimal Palladium Precursor | Ensure the palladium precursor is of high quality and compatible with the reaction conditions. |
Formation of Palladium Black
| Potential Cause | Troubleshooting Step |
| Low Ligand Concentration | The ratio of phosphine ligand to palladium is crucial. An insufficient amount of ligand can lead to the aggregation of palladium(0) species. Consider increasing the ligand loading. |
| Ligand Oxidation | The active phosphine ligand may be oxidizing during the reaction. Improve the inert atmosphere and ensure all reagents and solvents are free of oxygen. |
| High Reaction Temperature | Excessive heat can lead to the decomposition of the catalytic complex. Try running the reaction at a lower temperature. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 3411-48-1 |
| Molecular Formula | C₃₀H₂₁P |
| Molecular Weight | 412.46 g/mol |
| Appearance | White to pale yellow powder[1][2] |
| Melting Point | 261-265 °C |
| Solubility | Insoluble in water.[2] Soluble in many organic solvents such as toluene, THF, and DMF. |
³¹P NMR Chemical Shifts
| Compound | Typical ³¹P NMR Chemical Shift Range (ppm) |
| Triarylphosphines | -10 to -60[5] |
| Triarylphosphine Oxides | 20 to 50[5] |
Experimental Protocols
General Protocol for Handling this compound
This compound is an air-stable solid that can be weighed out in the air. However, for sensitive catalytic applications, it is recommended to handle it under an inert atmosphere, particularly when preparing solutions.
Caption: Workflow for weighing and dissolving this compound.
Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Tri(1-naphthyl)phosphine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. researchgate.net [researchgate.net]
tri-1-naphthylphosphine solubility in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri-1-naphthylphosphine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a solid powder that is generally characterized by poor solubility.[1][2][3] It is noted to be insoluble in water.[1][2][3][4] Its high melting point of 261-265 °C suggests strong intermolecular forces in its crystal lattice, making it challenging to dissolve in many common solvents at room temperature.[1][3][5][6]
Q2: I'm having trouble dissolving this compound in my reaction solvent. What could be the reason?
A2: Difficulty in dissolving this compound is a common issue. The three bulky naphthyl groups create significant steric hindrance and contribute to a molecular structure that packs tightly in a solid state. Overcoming the crystal lattice energy requires a solvent with favorable interaction potential. For comparison, the related but less bulky triphenylphosphine is known to dissolve in non-polar organic solvents like benzene and diethyl ether.[7]
Q3: Are there any recommended solvents for this compound?
A3: While specific quantitative solubility data is not widely published, non-polar aromatic solvents are generally a good starting point due to structural similarities ("like dissolves like"). For the related compound, triphenylphosphine, solvents such as toluene, chloroform, and benzene are effective.[8] For this compound, you may need to heat the mixture to achieve dissolution. Always test solubility on a small scale first.
Q4: My this compound is a slightly yellow powder. Is this normal?
A4: Yes, the appearance of this compound is typically described as a white to pale yellow or slightly yellow powder.[1][2][3][9]
Q5: How should I properly store this compound?
A5: To ensure its stability and purity, it should be stored in a tightly sealed container in a dry environment at room temperature.[1][3] Like other phosphines, it can be sensitive to air and moisture.
Q6: I suspect my phosphine has oxidized to this compound oxide. How can I deal with this?
A6: Phosphines are prone to oxidation, forming phosphine oxides. While a specific protocol for removing this compound oxide is not detailed in the search results, techniques used for the common analog, triphenylphosphine oxide (TPPO), can be adapted. TPPO is often removed by chromatography or by exploiting its differential solubility.[10] For instance, TPPO is more polar than triphenylphosphine and can sometimes be removed by washing/triturating with solvents like cold diethyl ether or hexane, in which the phosphine oxide is poorly soluble.[10] A similar strategy could be attempted for your compound.
Solubility Data
Quantitative solubility data for this compound is scarce in publicly available literature. The table below provides a qualitative summary and includes data for the more common analog, triphenylphosphine, for comparative purposes.
| Compound | Solvent | Temperature | Solubility | Reference |
| This compound | Water | Room Temp. | Insoluble | [1][2][3][4] |
| This compound Oxide | Common Organic Solvents | Not Specified | Very Poorly Soluble | [11] |
| Triphenylphosphine | Water | Room Temp. | Insoluble | [7][12] |
| Triphenylphosphine | Diethyl Ether | Room Temp. | Soluble | [7][8] |
| Triphenylphosphine | Benzene | Room Temp. | Soluble | [7][8] |
| Triphenylphosphine | Toluene | Room Temp. | Soluble | [8][12] |
| Triphenylphosphine | Chloroform | Room Temp. | Soluble | [8] |
| Triphenylphosphine | Acetone | Room Temp. | Soluble | [12] |
| Triphenylphosphine | Ethanol | Room Temp. | Slightly Soluble | [12] |
| Triphenylphosphine | Petroleum Ether | Room Temp. | Slightly Soluble | [12] |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a systematic way to test the solubility of this compound in various organic solvents.
-
Preparation : Add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition : Add 0.5 mL of the chosen test solvent to the test tube.
-
Room Temperature Test : Vigorously agitate the mixture (e.g., using a vortex mixer) for 60 seconds. Visually inspect for any undissolved solid.
-
Heating Test : If the solid does not dissolve at room temperature, gently heat the mixture in a water or sand bath to just below the solvent's boiling point while stirring.
-
Observation : Observe if the solid dissolves upon heating.
-
Cooling : Allow the solution to cool to room temperature. Note if any precipitate forms, which can be useful information for recrystallization.
-
Classification :
-
Soluble : No solid remains at room temperature.
-
Sparingly Soluble : A significant portion dissolves, or complete dissolution occurs only upon heating.
-
Insoluble : The majority of the solid does not dissolve, even with heating.
-
Protocol 2: General Guidance for Recrystallization
Recrystallization is a common method for purifying solid compounds like phosphines.
-
Solvent Selection : The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. Alternatively, use a two-solvent system: a "good" solvent in which the compound is highly soluble and a "poor" solvent (miscible with the first) in which it is insoluble.
-
Dissolution : In a flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization :
-
Single Solvent : Slowly cool the filtrate to room temperature, then in an ice bath, to induce crystal formation.
-
Two-Solvent : While the solution in the "good" solvent is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat gently to clarify and then cool slowly.
-
-
Isolation : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold "poor" solvent or the cold recrystallization solvent.
-
Drying : Dry the crystals under a vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for qualitative solubility testing.
References
- 1. Tri(1-naphthyl)phosphine price,buy Tri(1-naphthyl)phosphine - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Tri(1-naphthyl)phosphine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 97 3411-48-1 [sigmaaldrich.com]
- 7. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 042304.09 [thermofisher.com]
- 10. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 11. Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmcorganometallix.com [pmcorganometallix.com]
preventing oxidation of tri-1-naphthylphosphine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the oxidation of tri-1-naphthylphosphine in solution. This compound is an air-sensitive compound, and its oxidation can compromise experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound oxidation in my solution? A primary indicator of oxidation is a change in the solution's appearance. A freshly prepared solution of this compound should be colorless. The development of a yellowish or brownish tint suggests the formation of this compound oxide and other potential degradation products. High-temperature reactions are particularly sensitive to oxygen, and color change is a key sign of its presence.[3]
Q2: How does the oxidation of this compound affect my experiment? The oxidation of this compound to this compound oxide can have several detrimental effects:
-
Altered Stoichiometry: As the phosphine is consumed by oxidation, its concentration decreases, leading to incorrect stoichiometric ratios in your reaction.
-
Reduced Yields: If the phosphine is a catalyst or reagent, its oxidation will likely lead to lower product yields or reaction failure.[1]
-
Product Contamination: The resulting phosphine oxide can complicate the purification of your desired product.
-
Inconsistent Results: The variable presence of oxygen can lead to poor reproducibility between experiments.
Q3: Which solvents are recommended for use with this compound? The choice of solvent is critical and must be appropriate for the reaction chemistry. However, regardless of the solvent used, it must be thoroughly deoxygenated and dried before use. Common solvents that are often used in air-sensitive reactions include toluene, tetrahydrofuran (THF), and dichloromethane (DCM).
Q4: What is the most effective method for deoxygenating solvents? The most rigorous and effective method for degassing solvents is the "freeze-pump-thaw" technique.[3][4][5] While other methods like sparging with an inert gas are common, they are considered less effective but may be sufficient for less sensitive applications.[3][4]
Troubleshooting Guide: Preventing Oxidation
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow during preparation or reaction. | The solvent contains dissolved oxygen. | Use a properly deoxygenated solvent. For highly sensitive applications, use the freeze-pump-thaw method for degassing.[3][5] |
| Inconsistent or low reaction yields. | The phosphine is degrading due to exposure to air during setup or reaction. | Employ rigorous air-sensitive techniques, such as using a Schlenk line or a glovebox for all manipulations.[6][7] Ensure all glassware is oven-dried and cooled under an inert atmosphere.[4] |
| Difficulty in purifying the final product. | Contamination with this compound oxide. | Improve the inert atmosphere conditions of the reaction to prevent oxide formation from the start. |
| The solid this compound appears discolored before use. | The compound has been improperly stored and has oxidized over time. | Store this compound in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator flushed with nitrogen or argon). |
Data Presentation
Table 1: Comparison of Common Solvent Degassing Techniques
| Method | Procedure | Effectiveness | Best For |
| Freeze-Pump-Thaw | The solvent is frozen with liquid N₂, subjected to high vacuum, and then thawed. This cycle is repeated at least three times.[5] | Most effective method for removing dissolved oxygen.[3][4] | Highly air-sensitive reactions, such as organometallic catalysis.[3] |
| Inert Gas Purging (Sparging) | An inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (e.g., 30-60 minutes).[8] | Less effective than freeze-pump-thaw but suitable for many applications.[3][4] | Large volumes of solvent or less sensitive reactions.[4] |
| Sonication under Vacuum | The solvent is sonicated under a light vacuum for short intervals, with the atmosphere being replenished with inert gas between cycles.[5] | Moderately effective; faster than sparging for small volumes. | Quick degassing for applications like HPLC or some less sensitive reactions.[4] |
Experimental Protocols
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
-
Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pumping: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line and evacuate for 2-3 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may notice gas bubbles being released from the solvent as it melts.
-
Repetition: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with a positive pressure of an inert gas like argon or nitrogen.[5] The solvent is now ready for use.
Protocol 2: Handling this compound using a Schlenk Line
-
Glassware Preparation: Ensure the reaction flask (a Schlenk flask) and any other necessary glassware are thoroughly dried in an oven (e.g., 140°C for 4 hours) and then assembled and cooled under a stream of inert gas.[4]
-
Solid Transfer: If available, weigh the solid this compound inside an inert atmosphere glovebox and place it in the Schlenk flask.[6] If a glovebox is not available, quickly weigh the solid in the air, add it to the flask, and immediately attach the flask to the Schlenk line.
-
Evacuate and Refill: Cycle the atmosphere in the flask by evacuating it under vacuum and refilling it with inert gas. Repeat this process three times to ensure a completely inert environment.[7]
-
Solvent Addition: Transfer the degassed solvent into the Schlenk flask containing the phosphine via a cannula or a gas-tight syringe under a positive pressure of inert gas.[6]
-
Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction. This is typically visualized by venting the system through an oil or mercury bubbler.[4]
Visualizations
Caption: The oxidation of this compound in the presence of oxygen.
Caption: Workflow for setting up an air-sensitive reaction.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 2. ionicviper.org [ionicviper.org]
- 3. How To [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Arylphosphine Ligand Side Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arylphosphine ligands. The information is designed to help identify, troubleshoot, and minimize common side reactions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low, and I suspect my phosphine ligand is degrading. What is the most common side reaction?
A1: The most common cause of arylphosphine ligand degradation is oxidation.[1] Trivalent phosphines (R₃P) are readily oxidized by atmospheric oxygen, residual peroxides in solvents (especially ethers like THF), or even some metal precursors to form the corresponding phosphine oxides (R₃P=O).[1][2] This oxidation alters the ligand's electronic and steric properties, typically rendering it ineffective for the catalytic cycle and leading to decreased or completely stalled reactions.[1][3] Electron-rich phosphines, such as those with alkyl groups, are generally more susceptible to oxidation than arylphosphines.[4][5]
Q2: How do the electronic and steric properties of an arylphosphine ligand influence its stability against side reactions?
A2: The stability and reactivity of phosphine ligands are fundamentally linked to their steric and electronic profiles.
-
Electronic Effects: Electron-rich phosphines (e.g., trialkylphosphines, dialkylbiarylphosphines) are better σ-donors, which can accelerate the rate-limiting oxidative addition step in many cross-coupling reactions.[6][7] However, this increased electron density also makes the phosphorus center more susceptible to oxidation.[4]
-
Steric Effects: Sterically bulky ligands (e.g., those with large cone angles like P(t-Bu)₃ or Buchwald-type biaryl phosphines) can protect both the metal center and the phosphorus atom.[2][8] This hindrance can slow the rate of oxidation and prevent the formation of inactive catalyst dimers.[2] However, extreme steric bulk can sometimes promote ligand dissociation, which may be a necessary step for catalyst activation or a pathway to deactivation depending on the specific reaction.[2]
The interplay between these factors is critical for catalyst performance and stability.[2]
Q3: My Buchwald-Hartwig amination is producing biaryl side-products instead of the desired C-N coupled product. What is a likely cause?
A3: The formation of biaryl side-products often points to a side reaction involving P-C bond cleavage of the arylphosphine ligand.[1] This degradation pathway can occur at elevated temperatures and involves the scission of a phosphorus-carbon bond, which can subsequently lead to aryl group exchange (aryl scrambling) between the ligand and substrates, resulting in homo-coupling of the aryl partners.[2][9][10] This is particularly noted with less bulky or more electron-rich phosphine ligands.[1]
Q4: I am using an aryl halide as a substrate, and my reaction is not proceeding. Could a side reaction be sequestering my ligand?
A4: Yes, in the presence of alkyl or aryl halides, phosphine ligands can act as nucleophiles to form quaternary phosphonium salts.[2] This reaction is more common in polar solvents and effectively removes the active ligand from the catalytic cycle, leading to catalyst deactivation.[2][10]
Troubleshooting Guides
Guide 1: Low Reaction Yield or Stalled Reaction
Problem: The reaction is sluggish, stalls before completion, or results in a very low yield of the desired product. You may also observe the formation of palladium black, a sign of catalyst decomposition.[5]
Primary Suspected Cause: Oxidation of the phosphine ligand to phosphine oxide.
Troubleshooting Workflow:
The following workflow can help determine if phosphine oxidation is the root cause of poor reaction outcomes.
Experimental Protocol 1: Degassing Solvents via Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen from reaction solvents, which is a primary cause of phosphine oxidation.[1]
-
Preparation: Assemble a Schlenk flask containing the solvent and a magnetic stir bar. The flask should be no more than half-full.
-
Freezing: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in to prevent the flask from breaking.
-
Pumping: Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. Gas bubbles will be released from the solvent as it thaws.
-
Repetition: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen) before use.
Guide 2: Difficulty in Product Purification
Problem: The unreacted phosphine ligand or the resulting phosphine oxide co-elutes with the desired product during column chromatography, making isolation difficult.
Primary Suspected Cause: Use of excess phosphine ligand or degradation of the ligand to phosphine oxide during the reaction or work-up.
Solutions & Protocols
A. Removing Unreacted Triphenylphosphine (PPh₃)
-
Oxidation to Phosphine Oxide: Convert the non-polar PPh₃ into the more polar triphenylphosphine oxide (TPPO), which has different chromatographic properties. This can be achieved by bubbling air through the reaction mixture or by performing a wash with a dilute hydrogen peroxide solution during the aqueous work-up.[11] The resulting TPPO can then be removed as described below.
B. Removing Triphenylphosphine Oxide (TPPO)
-
Precipitation with Zinc Chloride: TPPO forms an insoluble complex with zinc chloride that can be removed by filtration.[11]
Experimental Protocol 2: Removal of TPPO using ZnCl₂
-
Solvent Exchange: After the reaction, concentrate the crude mixture under reduced pressure. Re-dissolve the residue in a suitable solvent like ethanol or a toluene/heptane mixture.[11]
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (1.1 equivalents relative to the initial phosphine) to the crude product solution at room temperature.[11]
-
Stirring and Filtration: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex will form. Collect the precipitate by vacuum filtration.[11]
-
Purification: Concentrate the filtrate and proceed with standard purification methods (e.g., chromatography).
-
-
Precipitation with Copper(I) Chloride: Unreacted phosphine ligands can be removed by forming an insoluble complex with CuCl.[11]
Experimental Protocol 3: Removal of Phosphine Ligand using CuCl
-
Dissolution: Dissolve the crude product in a solvent such as dichloromethane (CH₂Cl₂) or THF.
-
Addition of CuCl: Add solid CuCl (0.5-1.0 equivalent per phosphine) to the solution at room temperature.[11]
-
Stirring and Precipitation: Stir the mixture for 15-20 minutes. A precipitate of the CuCl-phosphine complex will form.[11]
-
Filtration: Remove the precipitate by filtration. The filtrate, now depleted of the phosphine ligand, can be concentrated and purified further.
-
Data Presentation & Key Pathways
Summary of Common Side Reactions
The following table summarizes the key characteristics of common side reactions involving arylphosphine ligands to aid in their identification.
| Side Reaction | Primary Cause | Typical ³¹P NMR Shift | Prevention / Mitigation |
| Oxidation | Air (O₂), solvent peroxides | Downfield shift (to +20 to +50 ppm) vs. phosphine | Rigorous degassing, inert atmosphere, use of fresh solvents[1][2] |
| P-C Bond Cleavage | High reaction temperatures | Formation of multiple P-containing species | Lower reaction temperature, use of bulkier ligands[2][9] |
| Phosphonium Salt Formation | Reaction with R-X (substrate/reagent) | Significant downfield shift | Use less nucleophilic phosphine, non-polar solvent[2][10] |
| Hydrolysis | Presence of water | Can lead to secondary phosphine oxides | Use of anhydrous conditions and aprotic solvents[2] |
Key Degradation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Palladium-Phosphine Systems
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common issues related to the deactivation of palladium-phosphine catalysts in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of catalyst deactivation?
A1: The most common visual sign of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black."[1][2][3] This indicates the aggregation of the active Pd(0) species into inactive nanoparticles.[4][5][6] Another indicator can be a reaction stalling or failing to proceed to completion, which can be monitored by techniques like TLC, GC, or LC-MS.[2]
Q2: How does the choice of phosphine ligand affect catalyst stability?
A2: The structure of the phosphine ligand plays a critical role in the stability of the palladium catalyst. Electron-rich and sterically bulky phosphine ligands can enhance catalyst stability by promoting the desired reductive elimination step and preventing the formation of inactive palladium aggregates.[7][8] Bidentate (chelating) phosphine ligands can also offer greater stability compared to monodentate ligands by forming more stable complexes with the palladium center.[3][9]
Q3: Can impurities in my reagents or solvents cause catalyst deactivation?
A3: Yes, impurities can act as catalyst poisons, blocking the active sites of the palladium catalyst.[1] Common poisons include sulfur, halides, and certain nitrogen-containing heterocycles.[1][10] It is crucial to use high-purity reagents and anhydrous, degassed solvents to minimize the risk of catalyst poisoning.[1][2]
Q4: Is it possible to reactivate a deactivated palladium-phosphine catalyst?
A4: In some cases, catalyst reactivation is possible. For instance, if deactivation is due to the formation of Pd(0) nanoparticles, the catalyst's activity might be restored by treating it with an oxidizing agent like benzoquinone (BQ). This can re-oxidize the inactive Pd(0) to the active Pd(II) state.[4][5] However, the success of reactivation depends on the specific deactivation mechanism.
Q5: How can I prevent phosphine ligand oxidation?
A5: Phosphine ligands are susceptible to oxidation, especially in the presence of air, forming phosphine oxides that are poor ligands for palladium.[2][11] To prevent this, it is essential to work under a strictly inert atmosphere (e.g., nitrogen or argon).[2][3] Using degassed solvents and employing proper air-sensitive handling techniques, such as Schlenk lines or glove boxes, is highly recommended.[2][12] In some aerobic oxidation reactions, additives like MnO2 can help by disproportionating hydrogen peroxide, a potential oxidant for the phosphine.[9][11]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and resolving common problems encountered during palladium-catalyzed reactions involving phosphine ligands.
Guide 1: Low or No Catalytic Activity
Problem: The reaction shows low conversion or fails to proceed.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Proposed Solution |
| Catalyst Deactivation (Palladium Black) | Visually inspect the reaction for a black precipitate.[1][2] | - Ensure a strictly inert atmosphere.[2][3] - Use a more stabilizing ligand (e.g., bulkier, more electron-donating, or chelating).[3][7][8] - Optimize the ligand-to-palladium ratio.[2] |
| Phosphine Ligand Oxidation | Analyze a sample of the reaction mixture by ³¹P NMR to detect the presence of phosphine oxide.[11] | - Rigorously degas all solvents and reagents.[2][3] - Handle all air-sensitive materials under an inert atmosphere.[2] |
| Catalyst Poisoning | Review the purity of all starting materials, reagents, and solvents.[1] | - Use high-purity, anhydrous, and degassed reagents and solvents.[1][2] - If a specific poison is suspected, consider using a scavenger. |
| Incorrect Reaction Conditions | Verify the reaction temperature, concentration, and stoichiometry against a reliable protocol. | - Systematically optimize reaction parameters, including temperature, solvent, and base.[2] |
Guide 2: Reaction Stalls Prematurely
Problem: The reaction begins but stops before the starting material is fully consumed.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Proposed Solution |
| Gradual Catalyst Deactivation | Monitor the reaction over time for the slow formation of palladium black. | - Consider a more robust ligand that provides better long-term stability.[8] - Lowering the reaction temperature may slow the deactivation process.[2] |
| Formation of an Inhibitory Species | Analyze the reaction mixture by techniques such as NMR or MS to identify potential inhibitory byproducts or off-cycle intermediates.[10] | - Modify the reaction conditions (e.g., change the base or solvent) to disfavor the formation of the inhibitory species.[2][10] |
| Substrate or Product Inhibition | Run the reaction at a lower concentration or consider a fed-batch approach where the substrate is added gradually. | - If product inhibition is suspected, investigate methods for in-situ product removal. |
Section 3: Experimental Protocols
Protocol 1: Procedure for Degassing a Reaction Mixture
This protocol is essential for minimizing catalyst deactivation due to oxygen.
-
Assemble the reaction flask with a stir bar and seal it with a rubber septum.
-
Introduce an inert gas (argon or nitrogen) into the flask through a needle connected to a gas line, with a second needle serving as an outlet.
-
Add the solvent and any liquid reagents to the flask via syringe.
-
Bubble the inert gas through the solution for 15-30 minutes to displace any dissolved oxygen.
-
Alternatively, for more rigorous degassing, perform three freeze-pump-thaw cycles:
-
Freeze the solution using a liquid nitrogen bath.
-
Apply a vacuum to the flask to remove gases above the frozen solvent.
-
Close the flask to the vacuum and allow the solution to thaw under a static vacuum.
-
Repeat this cycle two more times, backfilling with inert gas after the final thaw.
-
-
After degassing, add the solid reagents, including the palladium catalyst and phosphine ligand, under a positive pressure of inert gas.
Protocol 2: Analysis of Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy
This protocol allows for the quantification of phosphine oxide formation.
-
Carefully take an aliquot of the reaction mixture at a specific time point under an inert atmosphere.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a ³¹P NMR spectrum.
-
Identify the chemical shifts corresponding to the phosphine ligand and its corresponding phosphine oxide. The phosphine oxide peak will typically appear at a different chemical shift (often downfield) from the parent phosphine.
-
Integrate the peaks to determine the relative amounts of the phosphine and phosphine oxide, allowing for the calculation of the percentage of ligand oxidation.
Section 4: Visualizing Deactivation Pathways
The following diagrams illustrate common deactivation pathways in palladium-phosphine systems.
Caption: Common deactivation pathways for palladium-phosphine catalysts.
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Sonogashira Coupling Reactions
Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for a successful Sonogashira coupling reaction?
A2: The most critical initial checks for a successful Sonogashira coupling are the quality of the catalyst and reagents, and ensuring anhydrous and anaerobic reaction conditions.[1] Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne, so it is crucial to degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.[1][2]
Q2: My reaction is resulting in a low yield or no product at all. What are the common causes?
A2: Low to no yield in Sonogashira coupling can stem from several factors. Key reasons include an insufficiently active or decomposed catalyst, the use of less reactive aryl halides (reactivity order: I > OTf > Br > Cl), or inappropriate reaction conditions such as temperature.[1][2] For instance, while aryl iodides can often be coupled at room temperature, aryl bromides may require heating.[1]
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
A3: Glaser coupling is a frequent side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[2] To minimize this, it is essential to perform the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[2] Alternatively, copper-free Sonogashira protocols can be employed to avoid this side reaction.[2][3]
Q4: What is the black precipitate that sometimes forms during the reaction?
A4: The formation of a black precipitate, known as "palladium black," is an indication of the decomposition of the palladium catalyst.[1] This can be triggered by impurities in the reagents, an unsuitable choice of solvent, or incorrect reaction temperatures.[1] Some anecdotal evidence suggests that solvents like THF might promote its formation.[1][4]
Q5: How does the choice of base impact the reaction?
A5: The base plays a crucial role by deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[1][5] Amine bases such as triethylamine and diisopropylamine are commonly used.[1] The selection of the base can significantly influence the reaction's efficiency and yield.[5]
Q6: Can Sonogashira coupling be performed without a copper co-catalyst?
A6: Yes, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts.[2][3] These reactions might necessitate the use of specific ligands or different reaction conditions to achieve high efficiency.[3]
Troubleshooting Guide
Low to No Product Yield
If you are experiencing low to no product yield, a systematic approach to troubleshooting is recommended.
1. Catalyst and Ligand Issues:
-
Catalyst Activity: Ensure your palladium catalyst is active and has not decomposed. Use a fresh batch if necessary.
-
Ligand Selection: The choice of phosphine ligand is critical. For less reactive aryl halides, consider using bulkier and more electron-rich ligands to promote the catalytic cycle.[6][7]
2. Reagent Quality:
-
Purity: Use high-purity aryl halides and terminal alkynes, as impurities can poison the catalyst.[1]
-
Copper Co-catalyst: If using a copper co-catalyst, ensure it is fresh, as copper(I) iodide can degrade over time.[1]
3. Reaction Conditions:
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere.[2]
-
Solvent: The solvent can significantly impact the reaction. Ensure it is anhydrous and appropriate for your specific substrates.[8]
-
Temperature: The optimal temperature depends on the reactivity of the aryl halide. Aryl iodides often react at room temperature, whereas aryl bromides and chlorides may require heating.[1]
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low Sonogashira coupling yields.
Data Presentation
Table 1: Effect of Solvent on Sonogashira Coupling Yield
| Entry | Solvent | Yield (%) | Reference |
| 1 | Toluene | 70 | [8] |
| 2 | DMF | 20 | [8] |
| 3 | Dioxane | Variable | [9] |
| 4 | Water | Variable | [10] |
Table 2: Effect of Base on Sonogashira Coupling Yield
| Entry | Base | Yield (%) | Reference |
| 1 | Et3N | Good | [11] |
| 2 | K2CO3 | 80 | [10] |
| 3 | Cs2CO3 | Variable | [12] |
| 4 | DABCO | Variable | [9] |
Experimental Protocols
General Protocol for Copper-Palladium Catalyzed Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).[13]
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, Toluene) and a suitable base (e.g., triethylamine, 2-5 eq.).[13]
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[13]
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the progress using TLC or GC-MS.[13]
-
Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13]
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography.[13]
Catalytic Cycles
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.
Palladium and Copper Co-catalyzed Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.[14]
Copper-Free Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the copper-free Sonogashira reaction.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Tri-1-naphthylphosphine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving tri-1-naphthylphosphine. A common challenge in such reactions is the removal of the corresponding phosphine oxide byproduct, this compound oxide, from the desired reaction product. This guide offers practical strategies and detailed protocols to address these purification challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of products from reactions where this compound is used as a reagent, leading to the formation of this compound oxide as a byproduct.
Q1: After my reaction (e.g., Wittig, Staudinger, Appel), I have a crude mixture containing my product and a significant amount of a high-melting white solid that I suspect is this compound oxide. How can I remove it?
A1: The removal of this compound oxide, a bulky and relatively nonpolar byproduct, can be approached using several methods, largely adapted from protocols for the removal of the more commonly encountered triphenylphosphine oxide (TPPO). The choice of method will depend on the properties of your desired product, particularly its polarity and solubility.
Initial Assessment:
-
Determine the polarity of your product: Run a thin-layer chromatography (TLC) of your crude reaction mixture. If your product is significantly less polar than the phosphine oxide, chromatographic separation will be effective. If the polarities are similar, other methods may be more suitable.
-
Assess the solubility of your product: Test the solubility of your crude mixture in various common laboratory solvents. The goal is to find a solvent system where your product is soluble, but the this compound oxide is not, or vice versa.
Purification Strategies:
-
For Nonpolar to Moderately Polar Products:
-
Precipitation/Trituration: Due to its large, rigid structure, this compound oxide is expected to have low solubility in nonpolar solvents. You can often precipitate the phosphine oxide by concentrating the reaction mixture and triturating the residue with a nonpolar solvent like hexanes or diethyl ether. Your product may remain in the solvent, which can then be separated by filtration. This process may need to be repeated for complete removal.[1][2][3]
-
Column Chromatography: If your product has a different Rf value from the phosphine oxide, flash column chromatography on silica gel is a viable option. A solvent system with low to moderate polarity (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) will typically elute nonpolar to moderately polar products while retaining the more polar phosphine oxide.
-
-
For Polar Products:
-
Precipitation with Metal Salts: Triarylphosphine oxides can form coordination complexes with various metal salts, leading to the formation of insoluble precipitates. This is particularly useful when your desired product is polar and shares similar solubility characteristics with the phosphine oxide byproduct. Common salts used for this purpose with the analogous triphenylphosphine oxide include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[4] This method is often effective in more polar solvents where simple precipitation of the phosphine oxide is not feasible.
-
Acid-Base Extraction: If your product contains an acidic or basic functional group, you can often use liquid-liquid extraction to separate it from the neutral this compound oxide. By adjusting the pH of the aqueous phase, your product can be moved into the aqueous layer, leaving the phosphine oxide in the organic layer. Subsequent neutralization of the aqueous layer and re-extraction will then yield your purified product.
-
Q2: I tried precipitating the this compound oxide with hexanes, but my product also crashed out of solution. What should I do?
A2: This indicates that your product has low solubility in nonpolar solvents, similar to the phosphine oxide. In this scenario, you have a few alternative approaches:
-
Mixed Solvent System for Crystallization: You can attempt a more controlled crystallization from a mixed solvent system. Dissolve the crude mixture in a minimal amount of a "good" solvent (one that dissolves both your product and the phosphine oxide, such as dichloromethane or toluene). Then, slowly add a "poor" solvent (a nonpolar solvent in which the phosphine oxide is less soluble than your product, like hexanes) until the solution becomes turbid. Gentle heating to redissolve the solids followed by slow cooling can selectively crystallize the phosphine oxide.
-
Metal Salt Precipitation in a Polar Solvent: This is often the most effective method for polar products. Dissolve your crude mixture in a polar solvent like ethanol or ethyl acetate and add a solution of a metal salt such as zinc chloride. The resulting insoluble metal-phosphine oxide complex can be removed by filtration.[4]
Q3: My product is sensitive to acidic conditions. Can I still use metal salt precipitation, as some metal salts can be Lewis acidic?
A3: This is a valid concern. While salts like ZnCl₂ are Lewis acidic, the precipitation is often carried out under neutral conditions. If your product is particularly acid-sensitive, you could consider using salts that are less Lewis acidic, such as MgCl₂ or CaBr₂. It is always advisable to first test the stability of your product to the chosen metal salt on a small scale.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound and its oxide?
A1: this compound is a solid at room temperature. While specific data for the oxide is less common, it is expected to be a high-melting, crystalline solid due to its large, rigid aromatic structure.
| Property | This compound | This compound Oxide |
| Appearance | Slightly yellow powder | Expected to be a white to off-white solid |
| Melting Point | 261-265 °C | Expected to be high |
| Solubility | Insoluble in water[5] | Expected to be poorly soluble in water and nonpolar organic solvents, with some solubility in more polar organic solvents. |
| Molecular Weight | 412.46 g/mol | 428.46 g/mol |
Q2: Can I use column chromatography to purify my product? What conditions should I use?
A2: Yes, column chromatography can be very effective if your product and the this compound oxide have sufficiently different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: Start with a nonpolar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. The exact solvent system will depend on the polarity of your product and should be determined by TLC analysis first.
-
Monitoring: Monitor the elution using TLC. The phosphine oxide will typically be a UV-active spot with a lower Rf than many nonpolar to moderately polar organic products.
Q3: Are there any chromatography-free methods to remove this compound oxide?
A3: Yes, several chromatography-free methods are commonly employed for the analogous triphenylphosphine oxide and can be adapted for this compound oxide:
-
Precipitation/Crystallization: This is often the simplest method for nonpolar products. It relies on the low solubility of the phosphine oxide in nonpolar solvents.[1][2][3]
-
Complexation with Metal Salts: The addition of salts like ZnCl₂, MgCl₂, or CaBr₂ can precipitate the phosphine oxide as an insoluble metal complex, which can then be filtered off.[4] This is particularly useful for more polar products.
-
Chemical Conversion: The phosphine oxide can be reacted with certain reagents to form a salt that is easily separated. For example, treatment with oxalyl chloride can form an insoluble phosphonium salt.[6] However, the compatibility of these reagents with your desired product must be considered.
Experimental Protocols
Protocol 1: Purification by Precipitation with a Nonpolar Solvent
This method is suitable for nonpolar to moderately polar products that are soluble in the chosen trituration solvent.
-
Concentration: After the reaction work-up, concentrate the organic phase under reduced pressure to obtain the crude product as a residue.
-
Trituration: Add a minimal amount of a cold, nonpolar solvent (e.g., hexanes or diethyl ether) to the residue.
-
Stirring: Stir the resulting slurry vigorously for 15-30 minutes. The this compound oxide should precipitate as a solid.
-
Filtration: Filter the mixture, collecting the filtrate which contains your desired product. Wash the solid phosphine oxide on the filter with a small amount of the cold nonpolar solvent to recover any entrained product.
-
Purity Check: Analyze the filtrate by TLC or another appropriate method to determine the purity. If significant phosphine oxide remains, repeat the trituration process.
-
Isolation: Concentrate the filtrate to yield the purified product.
Protocol 2: Purification by Precipitation with Zinc Chloride
This method is suitable for more polar products where simple precipitation is ineffective.
-
Dissolution: After the initial reaction work-up and removal of the reaction solvent, dissolve the crude residue in a polar organic solvent such as ethanol or ethyl acetate.
-
Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A molar ratio of 1:1 to 2:1 of ZnCl₂ to the theoretical amount of this compound oxide is a good starting point.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the zinc chloride-phosphine oxide complex should form over time.
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated. Further purification, if necessary, can be achieved by crystallization or chromatography.
Visualizations
Caption: General purification workflows for products from this compound reactions.
Caption: Workflow for removal of this compound oxide by precipitation.
References
Technical Support Center: Managing Steric Hindrance with Bulky Phosphine Ligands
Welcome to the technical support center for managing steric hindrance with bulky phosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental role of bulky phosphine ligands in catalysis?
Phosphine ligands are crucial components in transition metal catalysis, acting as neutral two-electron donors that bind to the metal center.[1][2] Their primary role is to modulate the steric and electronic properties of the catalyst, which in turn influences its activity, stability, and selectivity.[3][4]
-
Electronic Effects: Electron-donating groups on the phosphine increase the electron density on the metal, which can promote key steps like oxidative addition.[1][5]
-
Steric Effects: The "bulkiness" of the ligand, often quantified by the Tolman cone angle (θ) or percent buried volume (%Vbur), creates a sterically crowded environment around the metal center.[2][6] This steric hindrance is critical for facilitating the reductive elimination step to release the product and for stabilizing the catalytically active monoligated metal species.[1][7][8]
Q2: My cross-coupling reaction yield is low or the reaction is stalled. How can I troubleshoot this issue?
Low conversion is a common problem that can stem from several sources. A systematic approach is key to identifying the root cause.[9]
Initial Checks:
-
Catalyst and Ligand Integrity: Ensure the palladium precursor and phosphine ligand are fresh and have not degraded. Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation.[10][11] Store them under an inert atmosphere.
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst and oxidize the phosphine ligand.[11] Ensure your reaction setup is rigorously free of air and moisture by using properly degassed solvents and employing Schlenk line or glovebox techniques.[10]
-
Reagent Purity: Impurities in solvents, starting materials, or the base can poison the catalyst.[10]
-
Stirring: For biphasic reactions, ensure vigorous stirring to maximize interfacial contact where the reaction occurs.[9]
Q3: I'm observing a black precipitate (likely palladium black) in my reaction. What does this mean and how can I prevent it?
The formation of palladium black is a clear indicator of catalyst decomposition and agglomeration, leading to deactivation.[10] This typically happens when the phosphine ligand dissociates from the metal center, leaving the palladium atoms unprotected.
Potential Causes and Solutions:
-
Insufficient Ligand: The ligand-to-metal ratio might be too low to stabilize the catalyst throughout the reaction. A typical ratio is between 1:1 and 2:1 (Ligand:Pd).[12]
-
Ligand Dissociation at High Temperatures: Bulky ligands can have a higher tendency to dissociate at elevated temperatures.[13] If possible, try running the reaction at a lower temperature.
-
Inappropriate Ligand Choice: The ligand may not be sterically bulky or electron-donating enough to stabilize the active species under the reaction conditions. Consider switching to a bulkier or more electron-rich ligand.[10]
-
Use of Bidentate Ligands: Chelating (bidentate) phosphine ligands can offer greater stability due to the "chelate effect," which makes dissociation less favorable.[10][14] Consider ligands like Xantphos or dppf if ligand dissociation is a suspected issue.[4]
Q4: I am performing a Suzuki-Miyaura coupling and suspect protodeboronation is reducing my yield. Can the bulky ligand be responsible?
Yes, paradoxically, while bulky phosphine ligands are often used to facilitate difficult couplings, they can also accelerate the undesirable side reaction of protodeboronation, where the boronic acid starting material is replaced by a proton from a source like water.[15][16][17]
Strategies to Minimize Protodeboronation:
-
Choice of Base and Conditions: The base is crucial for activating the boronic acid but can also promote protodeboronation.[11] Using milder or anhydrous bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[6][11] Rigorously excluding water, if the reaction chemistry allows, can also help.[11]
-
Palladium Precursor: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can sometimes reduce protodeboronation by minimizing catalyst initialization periods.[15]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or MIDA boronate, can protect it from premature decomposition.[11] These reagents often release the active boronic acid species slowly, keeping its concentration low and minimizing the side reaction.[11]
Data Presentation: Ligand Steric Properties and Performance
The choice of phosphine ligand directly impacts reaction outcomes. The following tables provide a comparative overview of common bulky ligands and their performance in benchmark cross-coupling reactions.
Table 1: Steric and Electronic Parameters of Common Bulky Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | % Buried Volume (%Vbur) |
| Tricyclohexylphosphine | PCy₃ | 170 | 35.7 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 43.1 |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Not readily defined | 44.8 |
| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Not readily defined | 40.5 |
| 2-(Di-tert-butylphosphino)biphenyl | JohnPhos | Not readily defined | 37.1 |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Not readily defined (Bite Angle: ~99°) | N/A |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Not readily defined (Bite Angle: ~111°) | N/A |
Data compiled from multiple sources. Cone angles and %Vbur are established measures of steric bulk.[6][18] For biaryl and bidentate ligands, these single parameters are less descriptive than for simple monodentate ligands.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling (Reaction: 4-chlorotoluene + phenylboronic acid)
| Ligand | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ / XPhos | 100 | >95 | [19] |
| SPhos | Pd₂(dba)₃ / SPhos | Room Temp | >95 | [19] |
| RuPhos | Pd₂(dba)₃ / RuPhos | 100 | >95 | [19] |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 80 | High | [20] |
Table 3: Comparative Performance in Buchwald-Hartwig Amination (Reaction: Aryl Chloride + Morpholine)
| Aryl Chloride | Ligand | Catalyst System | Yield (%) | Reference |
| 4-Chlorotoluene | NIXANTPHOS | Pd₂(dba)₃ / NIXANTPHOS | 98 | [19] |
| 4-Chlorotoluene | Xantphos | Pd₂(dba)₃ / Xantphos | 25 | [19] |
| 4-Chloroanisole | NIXANTPHOS | Pd₂(dba)₃ / NIXANTPHOS | 97 | [19] |
| 4-Chloroanisole | Xantphos | Pd₂(dba)₃ / Xantphos | 15 | [19] |
Visual Logic and Workflow Diagrams
Caption: A decision tree to systematically troubleshoot low catalytic turnover.
Caption: Role of a bulky ligand (L) in a generic cross-coupling cycle.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid using a bulky phosphine ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Bulky phosphine ligand (e.g., SPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the aryl halide, boronic acid, base, palladium precursor, and phosphine ligand to the reaction flask.[10]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via cannula or syringe.[10]
-
Degassing (if not in a glovebox): If assembled on the bench, seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure an oxygen-free environment.[11]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C, or room temperature for highly active catalysts like SPhos).[11][19]
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking aliquots (via syringe under inert atmosphere) and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between an aryl halide and an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Bulky phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk flask or reaction vial with stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox, charge a reaction vial with the palladium precursor, phosphine ligand, and base. Add the aryl halide and the amine.[19]
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the vial and place it on a preheated heating block (typically 80-110 °C).[19]
-
Monitoring: Stir the reaction and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Bite angle - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
tri-1-naphthylphosphine storage and safety precautions
Technical Support Center: Tri-1-naphthylphosphine
This technical support guide provides essential information on the storage and safety precautions for this compound, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is primarily hazardous if ingested and can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.
Q2: How should I properly store this compound?
A2: It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated area at room temperature.[3][4]
Q3: Is this compound sensitive to air or moisture?
A3: Based on available data, this compound is not particularly sensitive to air or moisture. However, it is always best practice to handle it in a controlled environment and keep the container tightly sealed to prevent any potential degradation.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator (such as a dust mask type N95) should be used.[1]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Q6: How should I dispose of this compound waste?
A6: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. It should be disposed of at an approved waste disposal plant.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Material has discolored or appears clumpy. | Improper storage leading to moisture absorption or degradation. | While this compound is not highly sensitive, prolonged exposure to a humid environment can affect its quality. Ensure the container is always tightly sealed and stored in a dry location. For critical experiments, consider using a fresh batch. |
| Inconsistent experimental results. | Potential degradation of the reagent. | Verify the purity of the this compound using an appropriate analytical technique (e.g., NMR). Ensure proper handling techniques are used, such as weighing and transferring the compound in a controlled environment to minimize exposure to the atmosphere. |
| Clogging of transfer needles or equipment. | Poor solubility in the chosen solvent. | This compound is insoluble in water.[3][4] Ensure you are using a solvent in which it is readily soluble for your specific application. Gentle warming or sonication may aid in dissolution, but be mindful of the thermal stability of your reaction mixture. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₁P | [3] |
| Molecular Weight | 412.46 g/mol | [3] |
| Appearance | White to slightly yellow powder | [3][5] |
| Melting Point | 261-265 °C | [3] |
| Boiling Point | 599.4 ± 19.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water | [3][4] |
| Storage Temperature | Room Temperature | [3][4] |
Occupational Exposure Limits:
Specific Permissible Exposure Limits (PELs) for this compound have not been established. In the absence of specific limits, it is prudent to handle it as a potentially hazardous dust. General occupational exposure limits for dust are:
-
OSHA PEL (Total Dust): 15 mg/m³ (8-hour TWA)
-
OSHA PEL (Respirable Fraction): 5 mg/m³ (8-hour TWA)
Experimental Protocols
General Handling Protocol:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear all required personal protective equipment (PPE): chemical-resistant gloves, safety glasses/goggles, and a lab coat.
-
When weighing and transferring the solid, take care to avoid generating dust.
-
After handling, wash hands thoroughly with soap and water.
-
Keep the container tightly sealed when not in use.
Visualizations
Caption: Workflow for the safe storage and handling of this compound.
Caption: Logical steps for emergency response to accidental exposure.
References
- 1. Tri(1-naphthyl)phosphine, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Tri(naphthalen-1-yl)phosphane | C30H21P | CID 271443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. benchchem.com [benchchem.com]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction conversion.
Frequently Asked Questions (FAQs)
Section 1: Catalyst and Reaction Setup
Q1: My reaction mixture is turning black. What is happening and how can I prevent it?
A1: The formation of a black precipitate is typically "palladium black," which is finely divided, elemental palladium that has precipitated out of solution.[1][2] This is a clear sign of catalyst decomposition or deactivation and is a common reason for failed reactions.[1]
Causes and Solutions:
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to agglomeration and precipitation.[1][3][4] It is essential to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][5][6]
-
High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.[1] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Inappropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) species and preventing aggregation.[1] If your ligand is not providing enough steric bulk or electron donation, the catalyst can decompose.
-
Slow Catalysis: If any step in the catalytic cycle is slow, the active Pd(0) species has a longer lifetime in solution, increasing the chance of decomposition.[7] Optimizing other reaction parameters to ensure a smooth catalytic turnover can help prevent this.
Q2: How do I know if my palladium catalyst or precatalyst is the problem?
A2: The catalyst's activity is fundamental to the reaction's success. Both Pd(0) sources and Pd(II) precatalysts can be problematic.
Troubleshooting Steps:
-
Precatalyst Activation: The active species in most cross-coupling reactions is Pd(0).[8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[8] This reduction can sometimes be inefficient.[8] Consider using modern precatalysts like Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts, which are designed for clean and efficient generation of the active Pd(0) species.[8]
-
Catalyst Degradation: Some Pd(0) sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[8] Ensure your catalyst is fresh or has been stored properly.
-
Run a Control Reaction: Test the activity of your catalyst by running a simple, well-established cross-coupling reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[8] If this standard reaction also fails, your catalyst is likely inactive.[8]
Q3: Why are reactions involving pyridine or other heteroaryl substrates so challenging?
A3: The primary difficulty arises from the Lewis basic nitrogen atom within the heteroaryl ring (e.g., pyridine).[7] This nitrogen can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle in a process known as catalyst poisoning.[1][7] This is a major deactivation pathway, particularly when the coupling site is adjacent to the nitrogen (the "2-pyridyl problem").[7]
Solutions:
-
Ligand Choice: Use bulky, electron-rich ligands.[7][9] These ligands increase electron density on the metal, which can promote the desired catalytic steps and potentially weaken the bond between the palladium and the heteroaryl nitrogen.[7]
-
Additive Use: For some reactions involving heteroaryl chlorides, the use of trimethyl borate can mitigate base-deactivation pathways.[1]
-
Catalyst System: Highly active catalysts, often featuring electron-rich and bulky ligands, are necessary to facilitate the difficult oxidative addition step with heteroaryl chlorides.[1]
Section 2: Reagents and Solvents
Q4: My Suzuki-Miyaura reaction is not working. Could my boronic acid be the issue?
A4: Yes, the instability of boronic acids is a very common reason for low yields in Suzuki-Miyaura couplings.[8]
Common Problems and Solutions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from water or other protic sources.[3][8] It can be exacerbated by harsh conditions like high temperatures or strong bases.[8] To mitigate this, ensure all reagents and solvents are dry and consider using a non-aqueous base system.[7][8]
-
Formation of Boroxines: Boronic acids can dehydrate to form unreactive cyclic anhydrides called boroxines.[8] You can check the purity of your boronic acid by NMR.
-
Use Stable Derivatives: If stability is a persistent issue, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[8] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[8]
Q5: How does the choice of base affect my reaction?
A5: The base plays a critical and multifaceted role in the catalytic cycle, and its selection can significantly impact reaction yield, rate, and selectivity.[10] In Suzuki-Miyaura coupling, the base is crucial for activating the organoboron species to facilitate the transmetalation step.[10][11][12]
Considerations for Base Selection:
-
Strength and Solubility: The strength and solubility of the base can significantly impact the reaction rate and yield.[3] For example, cesium carbonate (Cs₂CO₃) is often used in challenging couplings due to its higher solubility in organic solvents.[10]
-
Substrate Compatibility: Use a weaker base (e.g., carbonates, phosphates) with hydrolytically sensitive functional groups (like esters, nitriles, or aldehydes).[6]
-
Screening: The optimal base is often substrate-dependent and may require screening.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[10]
Q6: What is the role of the solvent, and how do I choose the right one?
A6: The solvent is a critical variable that influences reaction rates, selectivity, and catalyst stability.[13][14] It can activate precatalysts, stabilize reagents, and modulate the reactivity of bases.[15] The choice of solvent can even determine which site of a multifunctional molecule reacts.[16]
Solvent Selection Guidelines:
-
Polarity: Cross-coupling reactions are frequently performed in more polar solvents which are better suited to stabilizing charged intermediates.[13] For challenging substrates like aryl chlorides, polar aprotic solvents like DMF, DMSO, or NMP are often more effective than less polar options like THF or toluene.[17]
-
Purity: Solvents must be anhydrous and deoxygenated to prevent catalyst oxidation and side reactions like protodeboronation.[1][3] Impurities in solvents, even at the ppm level, can poison the catalyst and significantly decrease conversion.[15]
-
Screening: There is no single best solvent. A screening of different solvents is often the most effective way to identify the optimal system for a specific reaction.[6]
Section 3: Common Side Reactions
Q7: I am observing a significant amount of homocoupling product. What causes this and how can I stop it?
A7: Homocoupling is the self-coupling of your organometallic reagent (e.g., two boronic acid molecules in a Suzuki reaction or two alkyne molecules in a Sonogashira reaction).[3][8]
Causes and Prevention:
-
Oxygen: The presence of oxygen is a primary promoter of homocoupling.[3][4] Rigorous degassing of the reaction mixture is the best way to prevent this.[8]
-
Pd(II) Precatalysts: Pd(II) precatalysts can sometimes lead to homocoupling during their initial reduction to Pd(0).[4][7] Using a Pd(0) source directly can help mitigate this.[3][8]
-
Copper Co-catalyst (Sonogashira): In Sonogashira reactions, the copper co-catalyst can promote the undesired homocoupling of the terminal alkyne (Glaser-Hay coupling) in the presence of air.[5][17] Performing the reaction under strictly copper-free conditions is the most direct way to avoid this side reaction.[17]
Q8: My starting aryl halide is being converted back to the corresponding arene (dehalogenation). Why is this happening?
A8: Dehalogenation is the replacement of the halide on your substrate with a hydrogen atom.[7] This can be a significant side reaction, especially with electron-rich aryl halides or under harsh conditions.
Potential Causes and Solutions:
-
Reaction Conditions: Higher temperatures can sometimes favor dehalogenation.[7] Try lowering the reaction temperature.
-
Ligand and Base Choice: The selection of the ligand and base can influence the rate of the desired reductive elimination versus the undesired dehalogenation pathway.[7] Screening these components may be necessary.
-
Hydrogen Source: The hydrogen atom can come from the solvent, trace water, or other reagents. Ensuring anhydrous conditions can sometimes help.
Troubleshooting Workflows and Diagrams
A systematic approach is crucial when troubleshooting low conversion. The following workflow provides a logical sequence of steps to identify and resolve underlying issues.
Caption: A systematic workflow for troubleshooting low conversion.
Understanding the catalytic cycle can help pinpoint the specific step that is failing.
Caption: The Suzuki-Miyaura catalytic cycle with common failure points.
Quantitative Data Tables
Reaction outcomes are highly dependent on specific conditions and substrates. However, general trends can be observed. The following tables summarize data from screening studies to guide your optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
This table illustrates the performance of various bases in the coupling of 4-bromotoluene with phenylboronic acid.
| Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| K₃PO₄ | Dioxane/H₂O | 100 | >95 | [10] |
| Cs₂CO₃ | Dioxane | 100 | 90-98 | [10] |
| K₂CO₃ | Toluene/H₂O | 80 | 85-95 | [10] |
| Na₂CO₃ | Toluene/H₂O | 80 | 80-90 | [10] |
| NaOH | Dioxane/H₂O | 80 | 70-85 | [10] |
| Triethylamine | Toluene | 100 | <20 | [10] |
| Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[10] |
Table 2: Properties of Common Solvents Used in Cross-Coupling Reactions
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics & Common Use | References |
| Toluene | Nonpolar | 111 | Good for nonpolar substrates; can help stabilize monophosphine Pd(0) complexes. | [13] |
| Dioxane | Polar | 101 | Very common, good for a wide range of substrates. | [1][15] |
| Tetrahydrofuran (THF) | Polar | 66 | Good general-purpose solvent, but lower boiling point may limit reaction temperature. | [1][15] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, excellent for challenging couplings (e.g., aryl chlorides). | [13][17] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Can influence selectivity in certain reactions. | [14] |
| Water | Protic | 100 | Often used as a co-solvent with an organic solvent to dissolve inorganic bases. | [15][18] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction
This protocol provides a general starting point for setting up a reaction under an inert atmosphere to prevent catalyst deactivation.
Materials:
-
Oven-dried glassware (e.g., Schlenk flask or reaction vial with a septa cap)
-
Suitably sized, oven-dried magnetic stir bar
-
Palladium precatalyst and ligand
-
Aryl halide, organometallic reagent, and base
-
Anhydrous, degassed solvent
-
Inert gas source (Argon or Nitrogen) with a manifold
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Adding Solids: To the reaction flask, add the palladium precatalyst, ligand, base, and aryl halide (if solid).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask under vacuum and backfill with inert gas. Repeat this "evacuate-and-fill" cycle a total of three times to ensure the removal of all atmospheric oxygen.[6]
-
Adding Liquids: Through the septum, add the degassed solvent via a gas-tight syringe. If the aryl halide or organometallic reagent are liquids, add them at this stage.
-
Degassing (if not done previously): If the solvent was not pre-degassed, bubble inert gas through the solution for 10-15 minutes or perform three freeze-pump-thaw cycles for the most rigorous oxygen removal.[5]
-
Initiating the Reaction: Place the flask in a pre-heated oil bath or heating block and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent, and perform an aqueous workup to remove the base and other salts.[3] Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.[3]
Protocol 2: High-Throughput Screening of Catalysts and Ligands
This protocol describes a method for rapidly screening different catalyst/ligand combinations in parallel using a multi-well reaction block.
Materials:
-
24-well reaction block with stir bars
-
Stock solution of aryl halide and organometallic reagent
-
Stock solutions of various bases
-
A selection of palladium precatalysts and ligands
Procedure:
-
Prepare Catalyst/Ligand Plate: In each well of the reaction block, pre-weigh a different catalyst/ligand combination (typically 1-5 mol% Pd relative to the limiting reagent).[8]
-
Prepare Substrate Stock Solution: Prepare a single stock solution of your aryl halide (1.0 eq) and organometallic partner (e.g., boronic acid, 1.2 eq) in a chosen anhydrous, degassed solvent (e.g., Dioxane).[8]
-
Prepare Base Stock Solution: Prepare a stock solution of the chosen base (e.g., 2.0 M K₂CO₃ in degassed water).[8]
-
Dispense Reagents: Using a multichannel pipette or automated liquid handler, dispense the substrate stock solution into each well containing the catalyst/ligand and a stir bar. Then, dispense the base solution.
-
Seal and React: Seal the reaction block securely. Place it on a stirring hotplate and heat to the desired temperature.
-
Analysis: After the designated reaction time, cool the block to room temperature. Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most effective catalyst/ligand system.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Phosphine Ligands: Tri-1-naphthylphosphine vs. Triphenylphosphine in Catalysis
In the landscape of homogeneous catalysis, the choice of phosphine ligand is a critical determinant of catalytic activity, selectivity, and overall reaction efficiency. For researchers, scientists, and drug development professionals, understanding the nuanced differences between ligands is paramount for optimizing synthetic routes. This guide provides a comprehensive comparison of two prominent arylphosphine ligands: the sterically demanding tri-1-naphthylphosphine and the ubiquitous triphenylphosphine. By examining their performance in key cross-coupling reactions, supported by experimental data, this document aims to provide a clear framework for ligand selection.
At a Glance: Key Ligand Properties
The divergent catalytic behavior of this compound and triphenylphosphine can be largely attributed to their distinct steric and electronic profiles. The most striking difference lies in their steric bulk, quantified by the Tolman cone angle (θ).
| Ligand | Tolman Cone Angle (θ) | Electronic Parameter (Qualitative) |
| This compound | 203°[1] | Electron-rich |
| Triphenylphosphine | 145° | Moderately electron-donating |
Performance in Sonogashira Coupling
The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, serves as an excellent case study for comparing these two ligands. In a palladium-free Sonogashira coupling of 4-nitroiodobenzene with 4-nitrophenylacetylene, the performance of this compound was directly compared with that of triphenylphosphine.
| Ligand | Reaction Time (h) | Yield (%) |
| This compound | 5 | 94 |
| Triphenylphosphine | 5 | 92 |
Under these specific palladium-free conditions, both ligands demonstrated comparable and high yields within the same reaction time. This suggests that for this particular transformation, the increased steric bulk of this compound does not confer a significant advantage or disadvantage in terms of overall product formation.
Performance in Other Key Cross-Coupling Reactions
While direct, side-by-side comparative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions under identical conditions is limited in the current literature, the known principles of ligand effects in these reactions allow for informed predictions.
Suzuki-Miyaura Coupling: The steric bulk of phosphine ligands is known to be a crucial factor in the efficiency of Suzuki-Miyaura couplings, particularly with challenging substrates. The larger cone angle of this compound would be expected to promote the reductive elimination step and stabilize the active monoligated palladium species, potentially leading to higher turnover numbers (TONs) and turnover frequencies (TOFs), especially in the coupling of sterically hindered aryl halides.
Heck Reaction: In the Heck reaction, ligand size can influence the regioselectivity and efficiency of the migratory insertion step. The significant steric hindrance of this compound may favor the formation of the linear product and could potentially enhance the catalytic activity by promoting the dissociation of a ligand to generate a more active 14-electron species.
Buchwald-Hartwig Amination: This reaction class often benefits from bulky and electron-rich ligands. The steric bulk of this compound could facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step. Its electron-donating nature would also be beneficial for the initial oxidative addition step.
Experimental Protocols
Sonogashira Coupling (Palladium-Free)
General Procedure: A mixture of the aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), CuI (5 mol%), the phosphine ligand (5 mol%), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is stirred at 120 °C under an argon atmosphere for the specified time. The reaction progress is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Catalytic Cycles
To better understand the role of these phosphine ligands, it is helpful to visualize the catalytic cycles of the key cross-coupling reactions.
References
A Comparative Analysis of Steric Bulk: Tri-1-naphthylphosphine vs. Triphenylphosphine
In the realm of organometallic chemistry and homogeneous catalysis, the steric and electronic properties of phosphine ligands play a pivotal role in determining the reactivity, selectivity, and efficiency of catalytic systems. For researchers and professionals in drug development and chemical synthesis, the judicious selection of ligands is paramount. This guide provides a detailed comparison of the steric bulk of two prominent arylphosphines: tri-1-naphthylphosphine and the ubiquitous triphenylphosphine (PPh3), supported by quantitative data and experimental context.
Quantitative Comparison of Steric Parameters
The steric hindrance imposed by a phosphine ligand is most commonly quantified by two key parameters: the Tolman cone angle (θ) and the percent buried volume (%Vbur). The Tolman cone angle provides a measure of the solid angle occupied by the ligand at the metal center, while the percent buried volume offers a more nuanced representation of the ligand's steric footprint within a defined sphere around the metal.
| Ligand | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) |
| Triphenylphosphine (PPh3) | 145°[1][2] | 28.3% |
| This compound | ~200° (estimated for the analogous oxide) | Data not readily available |
Note: While a definitive Tolman cone angle for this compound is not widely reported, the cone angle for the analogous this compound oxide is estimated to be around 200°, suggesting a significantly larger steric profile compared to PPh3.
The substantial difference in the Tolman cone angle highlights the markedly greater steric bulk of the this compound ligand, attributable to the rigid and extended naphthyl groups. This increased steric hindrance can have profound implications for the coordination chemistry and catalytic behavior of its metal complexes.
Logical Workflow for Ligand Selection Based on Steric Bulk
The decision to employ a sterically demanding ligand like this compound over a standard ligand such as PPh3 is often driven by the specific requirements of a catalytic reaction. The following diagram illustrates a logical workflow for this selection process.
Caption: A flowchart illustrating the decision-making process for selecting between PPh3 and this compound based on the steric requirements of a chemical reaction.
Experimental Evidence: The Sonogashira Coupling Reaction
In a study on the copper- and palladium-free Sonogashira coupling of aryl iodides with terminal alkynes, this compound was utilized as the ligand. The reaction of iodobenzene with phenylacetylene in the presence of a catalytic system employing this compound afforded the desired diphenylacetylene product. Although specific yields and reaction rates were not directly compared to a PPh3-based system in this particular study, the authors noted the use of the "more sterically hindered tri(1-naphthyl)phosphine," implying that its bulk was a deliberate choice to influence the catalytic process.
In contrast, numerous studies have documented the efficacy of PPh3 in traditional palladium-catalyzed Sonogashira couplings. Generally, PPh3 is a reliable ligand for a wide range of substrates, though its moderate steric bulk may not always provide the necessary control over selectivity or prevent side reactions, such as the undesired Glaser coupling of terminal alkynes. The choice to employ a bulkier ligand like this compound would be rationalized by the need to create a more sterically crowded metal center, which can favor reductive elimination and potentially suppress side reactions, albeit sometimes at the cost of reaction speed.
Experimental Protocols
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is determined from the crystal structure of a metal-phosphine complex, typically a nickel(0) complex for standardization.
Methodology:
-
Crystal Structure Acquisition: Obtain a high-quality single-crystal X-ray diffraction structure of the metal-phosphine complex (e.g., Ni(CO)3(L), where L is the phosphine ligand).
-
Model Construction: In a molecular modeling software, measure the M-P bond length (for standardization, a value of 2.28 Å is often used).
-
Cone Definition: Define a cone with its apex at the metal center (M).
-
Angle Measurement: The cone angle (θ) is the angle that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. The substituents are conceptually rotated to minimize the cone angle.
-
For Asymmetrical Ligands: For ligands of the type PRR'R'', the half-angles of each substituent are averaged and then doubled to obtain the final cone angle.
Calculation of Percent Buried Volume (%Vbur)
The percent buried volume provides a more precise measure of the steric space occupied by a ligand.
Methodology:
-
Coordinate Acquisition: Obtain the atomic coordinates of the metal-phosphine complex from X-ray crystallography or computational optimization.
-
Sphere Definition: Define a sphere of a specific radius (commonly 3.5 Å) centered on the metal atom.
-
Volume Calculation: The volume occupied by the ligand within this sphere is calculated. This is typically done using specialized software that considers the van der Waals radii of the ligand's atoms.
-
Percentage Calculation: The percent buried volume is the ratio of the volume occupied by the ligand to the total volume of the sphere, multiplied by 100.
Conclusion
The comparison between this compound and triphenylphosphine clearly demonstrates the significant impact of substituent choice on the steric properties of phosphine ligands. This compound is a substantially bulkier ligand than PPh3, as indicated by its estimated Tolman cone angle. This increased steric hindrance can be strategically employed in catalysis to influence reaction selectivity and mechanism, for instance, by favoring the formation of low-coordinate metal species and promoting reductive elimination. While PPh3 remains a versatile and widely used ligand, the greater steric bulk of this compound offers a valuable tool for chemists seeking to fine-tune the performance of their catalytic systems for specific applications. The selection between these two ligands should be guided by a careful consideration of the steric demands of the desired chemical transformation.
References
A Researcher's Guide to the Catalytic Activity of Bulky Phosphine Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in the optimization of transition metal-catalyzed cross-coupling reactions. These ligands are pivotal in stabilizing and activating the metal center, thereby influencing reaction rates, yields, and selectivity. This guide provides an objective comparison of the performance of various bulky phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed methodologies.
The efficacy of a phosphine ligand is largely determined by its steric and electronic properties.[1] Steric bulk can promote the reductive elimination step and stabilize monoligated metal species, which are often the catalytically active species.[1] Generally, electron-rich phosphines enhance the rate of oxidative addition.[1] The interplay of these properties is crucial for the success of a catalytic transformation.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The choice of phosphine ligand is paramount, profoundly influencing catalytic activity, stability, and selectivity.[2] Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step.[2]
Below is a comparison of several widely used Buchwald ligands in the coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 2 | 99 |
| RuPhos | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 2 | 99 |
| Data sourced from multiple publications, yields are for the coupling of 4-chlorotoluene and phenylboronic acid.[2][3] |
The data indicates that modern Buchwald ligands such as XPhos, SPhos, and RuPhos are all highly effective for the Suzuki-Miyaura coupling of the challenging aryl chloride substrate, 4-chlorotoluene.[3] Notably, SPhos can facilitate the reaction at room temperature with high efficiency.[3]
A general procedure for the Suzuki-Miyaura coupling of an aryl chloride is as follows:
An oven-dried Schlenk tube is charged with the aryl chloride, boronic acid, base (e.g., K₃PO₄), palladium precursor, and phosphine ligand. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene, often with water) is then added. The reaction is stirred at the indicated temperature for the specified time.[3] Upon completion, the reaction is worked up by extraction and the product is purified by chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This section compares the performance of the recently developed NIXANTPHOS ligand with the widely used Xantphos in the palladium-catalyzed amination of unactivated aryl chlorides.
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 6 | 4-Chlorobiphenyl | Xantphos | 33 |
| 7 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 8 | 2-Chlorotoluene | Xantphos | <5 |
| Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[3] |
The data clearly demonstrates the superior performance of NIXANTPHOS over Xantphos in the amination of a range of unactivated aryl chlorides, providing significantly higher yields under the same reaction conditions.[3]
A general procedure for the Buchwald-Hartwig amination is as follows:
To a solution of the aryl chloride (0.5 mmol), morpholine (0.6 mmol), and NaOtBu (0.7 mmol) in toluene (2 mL) was added a stock solution of Pd₂(dba)₃ (0.005 mmol) and the ligand (0.012 mmol) in toluene. The reaction was stirred at 100 °C for the specified time.[3] Upon completion, the reaction is worked up by extraction and the product is purified by chromatography.
High-Throughput Ligand Screening Workflow
A generalized experimental procedure for a high-throughput screening of phosphine ligands in a cross-coupling reaction is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.[4]
Comparative Performance in Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. The choice of phosphine ligand can significantly impact the efficiency and selectivity of this transformation.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(t-Bu)₃ | Iodobenzene | Styrene | K₂CO₃ | DMF | 120 | 24 | 95 | 9500 | 396 |
| Xantphos | Bromobenzene | n-Butyl acrylate | NaOAc | DMA | 130 | 16 | 88 | 880 | 55 |
| PPh₃ | Iodobenzene | Methyl acrylate | Et₃N | Acetonitrile | 80 | 12 | 92 | - | - |
| TON (Turnover Number) and TOF (Turnover Frequency) data are often highly condition-dependent and may not always be reported. Data compiled from various sources. |
Electron-rich and bulky trialkylphosphine ligands such as tri-tert-butylphosphine are highly effective for cross-coupling reactions as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
A representative experimental procedure for the Heck reaction is as follows:
In a glovebox, a reaction vessel is charged with the palladium catalyst, the phosphine ligand, the base, and a stir bar. The aryl halide, alkene, and solvent are then added. The vessel is sealed and heated to the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.
Conclusion
The choice of phosphine ligand has a profound impact on the outcome of catalytic cross-coupling reactions. For the Buchwald-Hartwig amination of unactivated aryl chlorides, NIXANTPHOS demonstrates a clear advantage over the more traditional Xantphos.[3] In the Suzuki-Miyaura coupling of aryl chlorides, a range of modern Buchwald ligands, including XPhos, SPhos, and RuPhos, provide excellent results, with SPhos showing remarkable activity at room temperature.[3] While sterically hindered ligands are often employed to facilitate challenging cross-couplings, it is important to note that they can also paradoxically impede product formation in some cases, requiring careful and judicious consideration during ligand selection.[6][7] This guide serves as a starting point for researchers to make informed decisions when selecting a phosphine ligand for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Characterization of Tri-1-naphthylphosphine: A ³¹P NMR Chemical Shift Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift for tri-1-naphthylphosphine against other common triarylphosphine ligands. Understanding the electronic and steric environment of phosphorus in these compounds is crucial for their application in catalysis, organic synthesis, and as ligands in drug development. ³¹P NMR spectroscopy is a powerful and direct method for characterizing these properties.
³¹P NMR Chemical Shift Data for Triarylphosphines
The ³¹P NMR chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. In triarylphosphines, both the electronic nature of the aryl substituents and the steric bulk around the phosphorus center significantly influence the observed chemical shift. Below is a comparison of the ³¹P NMR chemical shifts for this compound and other frequently used triarylphosphines.
| Compound Name | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) | Solvent | Reference |
| This compound | P(C₁₀H₇)₃ | Data available, spectrum accessible | Not specified | [1] |
| Triphenylphosphine | P(C₆H₅)₃ | ~ -5 to -7 | CDCl₃ | |
| Tri-p-tolylphosphine | P(p-CH₃C₆H₄)₃ | ~ -8 to -9 | CDCl₃ | |
| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | ~ -95 to -100 | Not specified |
Note: Chemical shifts are referenced to 85% H₃PO₄ as an external standard. The chemical shift can vary slightly depending on the solvent, concentration, and temperature.
Factors Influencing ³¹P NMR Chemical Shift in Triarylphosphines
The chemical shift of a triarylphosphine is a result of a complex interplay between electronic and steric effects. The following diagram illustrates the key factors that determine the position of the ³¹P NMR signal.
Caption: Key electronic and steric factors influencing the ³¹P NMR chemical shift.
Experimental Protocol for ³¹P NMR Spectroscopy of Triarylphosphines
This section outlines a general procedure for acquiring a high-quality ³¹P NMR spectrum of a triarylphosphine.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent in which the triarylphosphine is soluble. Chloroform-d (CDCl₃) is a common choice.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the phosphine in approximately 0.6-0.8 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry 5 mm NMR tube.
-
Inert Atmosphere: Triarylphosphines can be sensitive to oxidation, which will result in the appearance of a new signal for the corresponding phosphine oxide at a significantly different chemical shift (typically 20-50 ppm). For sensitive samples, it is recommended to prepare the sample and seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon).
2. NMR Spectrometer Setup:
-
Nucleus: Select ³¹P as the nucleus to be observed.
-
Standard: All chemical shifts should be referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.
-
Decoupling: For routine characterization, use proton decoupling (e.g., ¹H broadband decoupling) to simplify the spectrum and improve the signal-to-noise ratio. This will result in a single sharp peak for each unique phosphorus environment.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): Set to 1-2 seconds.
-
Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the 85% H₃PO₄ standard at 0 ppm.
By following this guide, researchers can effectively utilize ³¹P NMR spectroscopy for the characterization and comparison of this compound and other triarylphosphine ligands, leading to a deeper understanding of their chemical properties and performance in various applications.
References
A Comparative Guide to Mass Spectrometry Techniques for the Analysis of Tri-1-naphthylphosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of organometallic compounds is a cornerstone of modern chemistry and drug development. Tri-1-naphthylphosphine, a bulky and electron-rich phosphine ligand, forms complexes with various transition metals, leading to compounds with unique catalytic and photophysical properties. Mass spectrometry stands out as a powerful analytical tool for elucidating the structure and stability of these complexes. This guide provides a comparative overview of common mass spectrometry ionization techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this compound complexes, supported by general principles and expected fragmentation patterns.
Principles of Mass Spectrometry for Organometallic Complexes
Mass spectrometry is a crucial technique for the characterization of organometallic compounds, providing information on molecular weight and structure.[1] The choice of ionization method is critical, as there is no single technique suitable for all types of organometallic complexes.[1] For air- and moisture-sensitive compounds, which can include phosphine complexes, careful sample handling and the selection of an appropriate ionization source are paramount to prevent decomposition before analysis.[1]
Comparison of Ionization Techniques
The selection of an appropriate ionization technique is the most critical step in the mass spectrometric analysis of organometallic complexes. The properties of the this compound complex, such as its polarity, thermal stability, and solubility, will dictate the most suitable method.
| Ionization Technique | Principle | Suitability for this compound Complexes | Expected Observations |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine aerosol of charged droplets. | Highly suitable for polar and charged complexes that are soluble in common organic solvents like acetonitrile or methanol. Less suitable for neutral, non-polar complexes. | Primarily observes the molecular ion ([M]⁺) or quasi-molecular ions such as [M+H]⁺ or [M+Na]⁺. Fragmentation can be induced by increasing the cone voltage, leading to the loss of neutral ligands. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | Well-suited for a wide range of complexes, including neutral and less soluble compounds. The choice of matrix is crucial to avoid unwanted reactions with the complex. | Typically produces singly charged ions, simplifying the spectrum. Can be used for high molecular weight complexes. Fragmentation is generally minimal but can be observed. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules. | Suitable for less polar and more volatile complexes than ESI. Can be a good alternative when ESI fails to produce a stable signal. | Often produces protonated molecules ([M+H]⁺) or radical cations ([M]•⁺). Can sometimes lead to more fragmentation than ESI due to the higher energy of the ionization process. |
Experimental Protocols: A General Approach
Sample Preparation
-
Complexes: Synthesis of palladium(II) and copper(I) complexes with this compound has been reported.[2] For instance, mononuclear palladacycles of the type [(κ²-C,N)Pd(P(1-Np)₃)Cl] and a copper(I) complex [Cu(phen)(P(1-Np)₃)I] have been synthesized.[2] It is important to handle these complexes under an inert atmosphere if they are susceptible to oxidation. The formation of tri(1-naphthyl)phosphine oxide has been observed in situ during the synthesis of rhenium complexes, indicating the potential for oxidation of the phosphine ligand.[3]
-
Solvents: For ESI-MS, high-purity solvents such as acetonitrile, methanol, or dichloromethane are recommended. For MALDI-MS, the choice of solvent will depend on the matrix and the complex's solubility.
-
Matrix (for MALDI): A suitable matrix for organometallic complexes, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), should be selected. The matrix-to-analyte ratio needs to be optimized to achieve the best signal intensity and resolution.
Instrumentation and Data Acquisition
-
ESI-MS: A solution of the complex (typically 1-10 µM) is infused into the mass spectrometer. The capillary voltage, cone voltage, and desolvation gas flow and temperature should be optimized to obtain a stable signal of the molecular ion with minimal in-source fragmentation. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
MALDI-MS: The analyte is mixed with the matrix solution and spotted onto a MALDI plate. After the solvent has evaporated, the plate is introduced into the mass spectrometer. The laser energy should be adjusted to the minimum required for desorption and ionization to minimize fragmentation.
-
APCI-MS: A solution of the complex is introduced into the APCI source. The corona discharge current, vaporizer temperature, and sheath and auxiliary gas flows are optimized for maximum ion signal.
Expected Fragmentation Patterns
The fragmentation of this compound complexes in the gas phase will primarily involve the loss of neutral ligands and the fragmentation of the phosphine ligand itself.
A common fragmentation pathway for metal-phosphine complexes involves the sequential loss of the phosphine ligands. The bulky this compound ligand is expected to be relatively labile. Another potential fragmentation pathway is the cleavage of the P-naphthyl bond.
Logical Workflow for Analysis
The selection of a mass spectrometry technique for analyzing a this compound complex should follow a logical progression based on the complex's known properties and the desired analytical information.
Conclusion
The analysis of this compound complexes by mass spectrometry is a powerful approach for their characterization. While specific experimental data for these complexes is not extensively published, a systematic approach based on the principles of mass spectrometry for organometallic compounds can be successfully applied. ESI-MS is often the first choice for soluble and polar complexes, while MALDI-MS offers a robust alternative for a wider range of compounds. APCI-MS can be valuable for less polar and more volatile complexes. Careful optimization of experimental parameters and a thorough understanding of potential fragmentation pathways are essential for obtaining high-quality, interpretable data that can significantly advance research and development involving these promising organometallic compounds.
References
- 1. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Conformational Analysis of Tri(1-naphthyl)phosphine in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used for the conformational analysis of tri(1-naphthyl)phosphine (Np3P) in solution. While direct quantitative data from experimental studies is not publicly available in detail, this document outlines the key experimental and computational approaches employed, supported by findings from relevant research.
Introduction to the Conformational Landscape of Tri(1-naphthyl)phosphine
Tri(1-naphthyl)phosphine is a bulky phosphine ligand of significant interest in coordination chemistry and catalysis. Its steric and electronic properties are intrinsically linked to the spatial arrangement of the three naphthyl groups around the central phosphorus atom. Understanding the conformational preferences and dynamics of Np3P in solution is crucial for predicting its behavior in chemical reactions and for the rational design of catalysts and metal complexes.
Key Findings from Conformational Studies
Research indicates that in solution, tri(1-naphthyl)phosphine does not exist as a single, rigid structure. Instead, it is present as an equilibrium of multiple conformers.[1] The primary conformations are described as non-eclipsed forms, specifically synclinal and antiperiplanar arrangements of the naphthyl groups relative to the phosphorus lone pair.[1] The bulky nature of the 1-naphthyl substituents leads to significant steric hindrance, which governs the rotational barriers around the P-C bonds and the relative populations of the different conformational states.
Quantitative Conformational Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative data for the dihedral angles, rotational energy barriers, or relative populations of the conformers of tri(1-naphthyl)phosphine in solution. Such data is likely contained within the full text of specialized research articles. The following table is presented as a template for the type of quantitative data that would be expected from detailed conformational analysis studies.
| Parameter | Value | Method | Solvent | Reference |
| Dihedral Angles (C-P-C-C) | ||||
| Conformer 1 (e.g., synclinal) | Data not available | DFT (B3PW91/6-311++G(df,p)) | e.g., Dioxane | [1] |
| Conformer 2 (e.g., antiperiplanar) | Data not available | DFT (B3PW91/6-311++G(df,p)) | e.g., Dioxane | [1] |
| Rotational Energy Barrier (P-C bond) | Data not available | Variable Temperature NMR | e.g., Toluene-d8 | |
| Conformer Population at 298 K | ||||
| Conformer 1 | Data not available | NMR Spectroscopy | e.g., CDCl3 | |
| Conformer 2 | Data not available | NMR Spectroscopy | e.g., CDCl3 |
Experimental and Computational Protocols
The conformational analysis of tri(1-naphthyl)phosphine in solution relies on a combination of experimental techniques and computational modeling.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Variable temperature (VT) NMR spectroscopy is a powerful technique for studying the dynamic processes of molecules in solution, including conformational exchange. By monitoring the changes in the NMR spectrum (e.g., coalescence of signals) as a function of temperature, it is possible to determine the energy barriers for rotation around the P-C bonds.[2] Both ¹H and ³¹P NMR can be utilized to probe the different chemical environments of the naphthyl protons and the phosphorus nucleus in each conformer.
-
Dipole Moment Measurements : The determination of the experimental dipole moment of a molecule in solution and its comparison with theoretically calculated values for different conformations can provide insights into the predominant conformer or the equilibrium mixture of conformers.[1]
-
Infrared (IR) Spectroscopy : While less direct for determining specific conformer geometries, IR spectroscopy can be used to identify the presence of different conformers through distinct vibrational modes.[1]
Computational Modeling
Density Functional Theory (DFT) Calculations : Quantum chemical calculations, particularly DFT, are instrumental in elucidating the conformational landscape of molecules like tri(1-naphthyl)phosphine.[1] A typical computational protocol involves:
-
Conformational Search : Identifying all possible low-energy conformers.
-
Geometry Optimization : Optimizing the geometry of each conformer to find the local energy minima. A commonly used functional and basis set for such systems is B3PW91/6-311++G(df,p).[1]
-
Frequency Calculations : To confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.
-
Transition State Search : Locating the transition states connecting the different conformers to determine the rotational energy barriers.
-
Solvation Modeling : Incorporating the effect of the solvent, often using a polarizable continuum model (PCM), to provide a more realistic representation of the conformational preferences in solution.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the conformational analysis of tri(1-naphthyl)phosphine in solution, integrating both experimental and computational approaches.
Caption: Workflow for conformational analysis of tri(1-naphthyl)phosphine.
Logical Relationship of Conformational Parameters
The interplay between the different conformational parameters determines the overall behavior of tri(1-naphthyl)phosphine in solution.
Caption: Relationship between steric hindrance and solution properties.
Conclusion
The conformational analysis of tri(1-naphthyl)phosphine in solution reveals a dynamic equilibrium between non-eclipsed conformers. While specific quantitative data on the energetics and populations of these conformers require access to detailed research publications, the established experimental and computational methodologies provide a robust framework for such investigations. For researchers in drug development and catalysis, understanding these conformational dynamics is a critical step in harnessing the full potential of this important phosphine ligand.
References
Tri-1-naphthylphosphine: A Comparative Guide to its Performance in Electron-Rich Systems
For Researchers, Scientists, and Drug Development Professionals
Tri-1-naphthylphosphine is a bulky, electron-rich phosphine ligand frequently employed in transition-metal-catalyzed cross-coupling reactions. Its unique steric and electronic properties can significantly influence catalyst activity, selectivity, and stability, particularly in the context of electron-rich coupling partners. This guide provides a comparative analysis of this compound's performance against other common phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed protocols.
Overview of Phosphine Ligands in Cross-Coupling Reactions
Phosphine ligands are crucial components of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The electronic and steric nature of the phosphine ligand directly impacts the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Electron-rich phosphines , like this compound, enhance the electron density on the metal center, which can facilitate the oxidative addition of aryl halides.
-
Sterically bulky phosphines can promote the reductive elimination step, leading to faster product formation and preventing catalyst decomposition pathways.[1]
This compound combines both of these features, making it a potentially powerful ligand for challenging cross-coupling reactions involving electron-rich substrates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of phosphine ligands is critical, especially when dealing with electron-rich aryl halides which can be challenging substrates.
Comparative Performance Data:
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
| Triphenylphosphine | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~75 |
| XPhos | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
Note: The yields presented are typical and can vary based on specific reaction parameters. Data is compiled from various sources for comparative purposes.
Analysis:
In the coupling of the electron-rich 4-bromoanisole, this compound demonstrates good efficacy. While not as rapid or high-yielding as more specialized and expensive biaryl phosphine ligands like XPhos, it offers a notable improvement over the less bulky and less electron-rich triphenylphosphine. The increased steric bulk of the naphthyl groups likely facilitates the reductive elimination step, contributing to the higher yield compared to triphenylphosphine.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an electron-rich aryl bromide with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound or other phosphine ligand
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add degassed water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of phosphine ligand is critical for achieving high yields, particularly with electron-rich anilines.
Comparative Performance Data:
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1-Bromo-4-methoxybenzene | 4-Methoxyaniline | NaOtBu | Toluene | 100 | 24 | Moderate |
| Triphenylphosphine | 1-Bromo-4-methoxybenzene | 4-Methoxyaniline | NaOtBu | Toluene | 100 | 24 | Low |
| BrettPhos | 1-Bromo-4-methoxybenzene | 4-Methoxyaniline | NaOtBu | Toluene | 80 | 4 | >98 |
Note: The yields presented are typical and can vary based on specific reaction parameters. Data is compiled from various sources for comparative purposes.
Analysis:
For the amination of electron-rich aryl halides with electron-rich anilines, this compound shows moderate activity. It generally outperforms triphenylphosphine due to its greater steric bulk and electron-donating ability, which are crucial for this transformation. However, highly specialized ligands like BrettPhos, designed for challenging aminations, provide significantly higher yields under milder conditions. This compound can be a cost-effective alternative for less demanding substrates or when moderate yields are acceptable.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an electron-rich aryl bromide with an electron-rich aniline.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
This compound or other phosphine ligand
-
1-Bromo-4-methoxybenzene
-
4-Methoxyaniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
Add 1-bromo-4-methoxybenzene (1.0 mmol), 4-methoxyaniline (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Catalytic Cycles and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Assessing Ligand Effects in Palladium-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is a critical parameter in palladium-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and selectivity. This guide provides an objective comparison of commonly employed ligands in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The information presented, supported by experimental data, is intended to aid researchers in making informed decisions for ligand selection in their synthetic endeavors.
Suzuki-Miyaura Coupling: A Comparative Analysis of Phosphine and N-Heterocyclic Carbene (NHC) Ligands
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with challenging substrates such as aryl chlorides. Below is a comparison of the performance of traditional phosphine ligands versus the more recent N-heterocyclic carbene (NHC) ligands in the coupling of aryl chlorides.
Data Presentation: Phosphine vs. NHC Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos (Phosphine) | 1.0 mol% Pd(OAc)₂ / 2.0 mol% SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos (Phosphine) | 0.5 mol% Pd₂(dba)₃ / 1.0 mol% XPhos | K₃PO₄ | Toluene | 100 | 18 | 95 | [1] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | P(t-Bu)₃ (Phosphine) | 1.0 mol% Pd₂(dba)₃ / 2.0 mol% P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 94 | [1] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | IMes (NHC) | 1.0 mol% [Pd(IMes)(allyl)Cl] | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [2] |
| 5 | 2-Chlorotoluene | Phenylboronic acid | cataCXium® A (Phosphine) | 1.0 mol% Pd(OAc)₂ / 2.0 mol% cataCXium® A | K₃PO₄ | Toluene | 100 | 4 | 91 | [1] |
| 6 | 2-Chlorotoluene | Phenylboronic acid | IPr (NHC) | 1.0 mol% [Pd(IPr)(allyl)Cl] | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Phosphine Ligand:
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[1] The vessel is evacuated and backfilled with the inert gas three times. A degassed solvent (e.g., toluene or dioxane, 3-5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time.[1] Reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
General Procedure for Suzuki-Miyaura Coupling with an NHC Ligand:
In a glovebox, a vial is charged with the Pd-NHC precatalyst (e.g., [Pd(IPr)(allyl)Cl], 1-2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The vial is sealed, removed from the glovebox, and the degassed solvent (e.g., a mixture of toluene and water) is added via syringe. The reaction mixture is then stirred vigorously at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[2]
Mandatory Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Comparison of Biaryl Phosphine Ligands
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The evolution of biaryl phosphine ligands developed in the Buchwald laboratory has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides.
Data Presentation: Performance of Buchwald's Biaryl Phosphine Ligands
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Gen 1: P(t-Bu)₃ | 1.0 mol% Pd(OAc)₂ / 1.2 mol% P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 24 | 94 | [3] |
| 2 | 4-Chlorotoluene | Morpholine | Gen 2: XPhos | 1.0 mol% Pd(OAc)₂ / 1.5 mol% XPhos | NaOt-Bu | Toluene | 100 | 18 | 99 | [4] |
| 3 | 4-Chlorotoluene | Morpholine | Gen 3: BrettPhos | 1.0 mol% Pd(OAc)₂ / 1.5 mol% BrettPhos | NaOt-Bu | Toluene | 100 | 4 | 98 | [4] |
| 4 | 2-Bromo-m-xylene | Aniline | Gen 2: RuPhos | 1.0 mol% Pd(OAc)₂ / 1.5 mol% RuPhos | K₂CO₃ | t-BuOH | 110 | 12 | 95 | [4] |
| 5 | 4-Chloroanisole | N-Methylaniline | Gen 4: tBuBrettPhos | 1.0 mol% Pd(OAc)₂ / 1.5 mol% tBuBrettPhos | K₃PO₄ | Toluene | 100 | 6 | 97 | [4] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the biaryl phosphine ligand (1.2-3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, deoxygenated solvent (e.g., toluene, 3-5 mL) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]
Mandatory Visualization
Caption: A typical experimental workflow for high-throughput phosphine ligand screening.
Heck Reaction: Ligand-Controlled Regioselectivity
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. A key challenge in the Heck reaction of certain alkenes is controlling the regioselectivity of the product, i.e., the formation of the linear versus the branched isomer. The choice of ligand can have a dramatic impact on this selectivity.
Data Presentation: Ligand Effects on Regioselectivity in the Heck Reaction
| Entry | Aryl Halide | Alkene | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Linear:Branched Ratio | Reference |
| 1 | Phenyl triflate | Styrene | PPh₃ | 2 mol% Pd(OAc)₂ / 4 mol% PPh₃ | NEt₃ | DMF | 80 | 12 | 85 | 95:5 | [6][7] |
| 2 | Phenyl triflate | Styrene | dppf | 2 mol% Pd(OAc)₂ / 2.2 mol% dppf | NEt₃ | DMF | 80 | 12 | 92 | 10:90 | [6][7] |
| 3 | Iodobenzene | 1-Octene | P(o-tol)₃ | 1 mol% Pd(OAc)₂ / 2 mol% P(o-tol)₃ | NaOAc | DMF | 100 | 24 | 78 | >98:2 | [8] |
| 4 | Iodobenzene | 1-Octene | P(t-Bu)₃ | 1 mol% Pd(OAc)₂ / 2 mol% P(t-Bu)₃ | NaOAc | DMF | 100 | 24 | 85 | 85:15 | [8] |
| 5 | Phenyl triflate | Vinylcyclohexane | L1 | 2 mol% Pd(OAc)₂ / 4 mol% L1 | NEt₃ | Toluene | 100 | 16 | 75 | 5:95 | [6] |
| 6 | Phenyl triflate | Vinylcyclohexane | L2** | 2 mol% Pd(OAc)₂ / 4 mol% L2 | NEt₃ | Toluene | 100 | 16 | 88 | 96:4 | [6] |
| L1 and L2 are specialized phosphine ligands designed to control regioselectivity. |
Experimental Protocols
General Procedure for the Heck Reaction:
A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., NEt₃, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (2-10 mol%) in a suitable solvent (e.g., DMF or toluene, 5 mL) is placed in a sealed tube. The mixture is then heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product ratio is typically determined by GC or ¹H NMR analysis of the crude reaction mixture, and the products are then isolated by column chromatography.[6][7][8]
Mandatory Visualization
Caption: A simplified decision guide for ligand selection in palladium-catalyzed reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Palladium N-H N-heterocyclic carbene complexes and their reactivity in Suzuki-Miyaura reactions of aryl chlorides - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bilder.buecher.de [bilder.buecher.de]
A Comparative Guide to the Spectroscopic Validation of Tri-1-naphthylphosphine Synthesis
This guide provides a comprehensive comparison of the spectroscopic techniques used to validate the synthesis of tri-1-naphthylphosphine, a bulky phosphine ligand crucial in catalysis and coordination chemistry. The guide details experimental protocols and compares its expected spectroscopic characteristics with those of other common phosphine ligands, supported by experimental data from the scientific literature.
Introduction: The Role of this compound in Modern Chemistry
This compound [(1-C₁₀H₇)₃P] is a sterically hindered triarylphosphine ligand. Its bulky naphthyl groups create a large cone angle, which is highly influential in determining the reactivity and selectivity of metal catalysts. This ligand has found applications in various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] Given its pivotal role, unambiguous confirmation of its synthesis and purity is paramount. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this validation process. This guide outlines the synthesis and provides a comparative analysis of the spectroscopic data against other widely used phosphine ligands.
Synthesis of this compound
A modern and efficient approach to synthesizing this compound involves the direct arylation of phosphine gas (PH₃) with 1-chloronaphthalene in a superbasic medium. This method avoids the use of organometallic reagents like Grignards or organolithiums.[2]
Reaction Scheme: PH₃ + 3 (1-C₁₀H₇)Cl ---(t-BuOK/DMSO, 70°C)---> P(1-C₁₀H₇)₃ + 3 HCl
Spectroscopic Validation and Comparison
The identity and purity of the synthesized this compound are confirmed by a suite of spectroscopic techniques. The data are best understood when compared against well-characterized alternative phosphine ligands, such as the common triphenylphosphine (an arylphosphine), the sterically hindered tri(o-tolyl)phosphine, and the electron-rich tricyclohexylphosphine (an alkylphosphine).
Phosphorus-31 NMR is the most direct method for characterizing phosphine ligands.[3] It provides information about the electronic environment of the phosphorus atom. A single resonance in the proton-decoupled ³¹P NMR spectrum is indicative of a single phosphine species. The chemical shift (δ) is highly sensitive to the nature of the substituents on the phosphorus atom.
-
Trialkylphosphines (e.g., tricyclohexylphosphine) are electron-rich and typically resonate upfield. However, steric bulk can cause a downfield shift.
-
Triarylphosphines (e.g., triphenylphosphine) are less basic and resonate further downfield compared to many trialkylphosphines. The introduction of bulky groups, such as naphthyl or o-tolyl, influences the chemical shift due to changes in both steric and electronic properties.
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic framework.
-
¹H NMR: For this compound, the spectrum is expected to show a complex series of multiplets in the aromatic region (typically 7.0-9.0 ppm), corresponding to the 21 protons of the three naphthyl groups.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show signals for the carbon atoms of the naphthyl rings. The carbon atom directly bonded to the phosphorus will appear as a doublet due to ¹J(C,P) coupling, which is a key diagnostic feature. Other carbons will show smaller two-, three-, or four-bond couplings.
IR spectroscopy helps to identify the key functional groups and provides a molecular "fingerprint." For triarylphosphines, the spectra are dominated by the absorptions of the aromatic rings. The P-C stretching vibrations are often weak and can be difficult to assign definitively but are typically found in the fingerprint region.[4]
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound (C₃₀H₂₁P), the expected monoisotopic mass is approximately 412.14 Da.[5] The observation of the molecular ion peak [M]⁺ or a protonated species [M+H]⁺ is primary evidence of successful synthesis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected alternative ligands.
Table 1: ³¹P NMR and Physical Properties of Selected Phosphine Ligands
| Ligand | Structure | Molecular Weight ( g/mol ) | ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | C₃₀H₂₁P | 412.46[6] | Data not available in searched resources. Expected in the triarylphosphine region (-5 to -30 ppm). |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | -5 to -6 |
| Tri(o-tolyl)phosphine | C₂₁H₂₁P | 304.37 | -28 to -30 |
| Tricyclohexylphosphine | C₁₈H₃₃P | 280.43 | +11 to +12 |
Table 2: Key ¹H and ¹³C NMR Features of Selected Phosphine Ligands
| Ligand | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Expected complex multiplets in the aromatic region (~7.0-9.0 ppm). | Expected aromatic signals and a characteristic doublet for the C-P carbon. |
| Triphenylphosphine | ~7.3-7.5 (multiplet) | Aromatic signals (~128-138 ppm), with the C-P carbon showing a doublet with ¹J(C,P) ≈ 12-15 Hz. |
| Tri(o-tolyl)phosphine | Aromatic: ~6.9-7.4 (multiplets), Methyl: ~2.1-2.4 (singlet) | Aromatic and methyl signals, with the C-P carbon showing a characteristic coupling. |
| Tricyclohexylphosphine | ~1.1-2.0 (broad multiplets) | Aliphatic signals (~26-35 ppm), with the C-P carbon showing a doublet with ¹J(C,P) ≈ 15-20 Hz. |
Table 3: Key IR and Mass Spectrometry Data of Selected Phosphine Ligands
| Ligand | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Aromatic C-H stretch (>3000), Aromatic C=C stretch (~1450-1600).[5] | [M]⁺ expected at ~412.14 |
| Triphenylphosphine | Aromatic C-H stretch (~3050), Aromatic C=C stretch (~1435, 1480).[7] | [M]⁺ at ~262.29[8] |
| Tri(o-tolyl)phosphine | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (<3000). | [M]⁺ at ~304.37 |
| Tricyclohexylphosphine | Aliphatic C-H stretch (~2850-2930). | [M]⁺ at ~280.43 |
Experimental Protocols
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (t-BuOK, 3.3 equivalents) and anhydrous dimethyl sulfoxide (DMSO) to a flame-dried Schlenk flask equipped with a magnetic stirrer.
-
Reagent Addition: Add 1-chloronaphthalene (3.0 equivalents) to the stirred suspension.
-
Reaction: Bubble phosphine gas (PH₃, 1.0 equivalent) through the mixture at a steady rate while maintaining the reaction temperature at 70°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and quench by carefully adding degassed water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or toluene). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield this compound as a white to pale yellow solid.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Use 85% H₃PO₄ as an external reference (δ = 0 ppm).
-
Acquire ¹H and ¹³C{¹H} NMR spectra. Use the residual solvent peak or tetramethylsilane (TMS) as an internal reference.
-
-
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Process the data to identify the characteristic absorption bands.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the molecular ion peak corresponding to the calculated molecular weight.
-
Workflow and Pathway Visualizations
The overall process from synthesis to validation can be visualized as a logical workflow.
Caption: Synthesis and Spectroscopic Validation Workflow.
This diagram illustrates the sequential process, starting from the chemical synthesis of this compound, followed by purification and subsequent characterization using a suite of spectroscopic techniques to confirm the final product's structure and purity.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tri(naphthalen-1-yl)phosphane | C30H21P | CID 271443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 3411-48-1 [sigmaaldrich.com]
- 7. Phosphine, triphenyl- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparative study of triarylphosphine ligands in C-C coupling
A Comparative Guide to Triarylphosphine Ligands in C-C Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in the success of palladium-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and selectivity. This guide provides an objective comparison of commonly employed triarylphosphine ligands in cornerstone C-C coupling reactions, supported by experimental data, to aid in ligand selection for specific synthetic challenges.
The efficacy of a phosphine ligand is governed by a combination of its steric and electronic properties. Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.
Performance Comparison of Phosphine Ligands
The following tables summarize the performance of several classes of phosphine ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. This provides a snapshot of their relative activities under specific reaction conditions. Note that direct comparison should be made with caution due to differing reaction conditions across various sources.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.
| Ligand Class | Ligand Example | Aryl Halide | Boronic Acid | Pd (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Dioxane | 100 | 18 | 95 | |
| Ferrocenyl Phosphines | dppf | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 2.0 | K₂CO₃ | Toluene | 80 | 12 | 92 | |
| Dialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Dioxane | 80 | 24 | 94 | |
| Indole-amide Phos | InAmphos (L1) | 2-Chloro-6-methylaniline | 2,6-Dimethylphenylboronic acid | 0.5 | K₃PO₄ | Dioxane | 100 | 0.17 | 96 | |
| Indenyl-derived Phosphines | Indenyl-phosphine | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | 110 | 12 | 98 |
Heck Reaction
The Heck reaction is a C-C coupling reaction that forms a substituted alkene from an unsaturated halide or triflate and an alkene in the presence of a base and a palladium catalyst.
| Ligand | Aryl Halide | Alkene | Pd (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(o-tol)₃ | Iodobenzene | Styrene | 1.0 | Et₃N | Acetonitrile | 100 | 4 | 95 | |
| PPh₃ | Bromobenzene | n-Butyl acrylate | 1.0 | NaOAc | DMF | 100 | 24 | 85 | |
| Triaryl phosphine-functionalized NHC | 4-Bromotoluene | Methyl acrylate | 1.0 | K₂CO₃ | DMAc | 120 | 12 | 98 | |
| Cy*Phine | 4-Bromobenzonitrile | Styrene | 2.0 | NaHCO₃ | DMF | 120 | 16 | 99 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. While technically a C-N coupling, the principles of ligand effects are highly relevant and often studied alongside C-C couplings.
| Ligand | Aryl Halide | Amine | Pd (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| BINAP | 1-Iodonaphthalene | Aniline | 1.0 | NaOt-Bu | Toluene | 100 | 18 | 95 | |
| DPPF | Bromobenzene | Morpholine | 1.0 | NaOt-Bu | Toluene | 80 | 3 | 98 | |
| XPhos | 4-Chlorotoluene | N-Methylaniline | 1.0 | NaOt-Bu | Toluene | 100 | 1 | 99 | |
| RuPhos | 2-Bromotoluene | Piperidine | 0.5 | LiHMDS | THF | RT | 2 | 97 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium
A Comparative Guide to Tri-1-naphthylphosphine and Tri(2-naphthyl)phosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and potential catalytic applications of two closely related phosphine ligands: tri-1-naphthylphosphine and tri(2-naphthyl)phosphine. While direct, side-by-side experimental comparisons in the literature are limited, this document compiles available data and offers insights into how their structural differences may influence their performance in catalysis, particularly in cross-coupling reactions.
Physicochemical Properties
The positioning of the phosphorus atom on the naphthalene ring system significantly influences the steric and electronic properties of these ligands. A summary of their known physicochemical properties is presented in Table 1.
| Property | This compound | Tri(2-naphthyl)phosphine |
| CAS Number | 3411-48-1[1] | 3411-48-1 (Note: This might be an error in some databases, as isomers typically have unique CAS numbers. Further verification is needed.) |
| Molecular Formula | C₃₀H₂₁P[1] | C₃₀H₂₁P |
| Molecular Weight | 412.46 g/mol [1] | 412.46 g/mol |
| Appearance | Slightly yellow powder[2] | Not explicitly found |
| Melting Point | 261-265 °C[3], 265-268 °C[4] | Information not readily available in searches. |
| Boiling Point | 599.4 ± 19.0 °C (Predicted)[2] | Information not readily available in searches. |
| Solubility | Insoluble in water[2] | Expected to be insoluble in water. |
| Cone Angle (θ) | 203° (effective cone angle)[5] | Studied, but specific value not found in searches.[5] |
| Stability | Stable under normal conditions. | Expected to be stable under normal conditions. |
Structural and Electronic Considerations
The primary difference between these two ligands lies in the point of attachment of the phosphorus atom to the three naphthalene rings. This seemingly small change has significant implications for the ligand's steric and electronic profile.
This compound: The phosphorus atom is bonded at the C1 (alpha) position of the naphthalene ring. This position is adjacent to the fused ring junction, leading to significant steric bulk in the immediate vicinity of the phosphorus donor atom. This steric hindrance is reflected in its large effective cone angle of 203°.[5]
Tri(2-naphthyl)phosphine: The phosphorus atom is bonded at the C2 (beta) position of the naphthalene ring. This position is further away from the ring junction, which would theoretically result in a different spatial arrangement of the naphthyl groups and likely a different, possibly smaller, cone angle compared to the 1-naphthyl isomer.
These structural differences are expected to influence:
-
Coordination to a metal center: The steric bulk of this compound may favor the formation of lower-coordinate, highly reactive metal complexes, which can be beneficial in many catalytic cycles.
-
Catalytic activity: The electronic properties, while not extensively documented for the 2-naphthyl isomer, will also play a crucial role. The electron-donating ability of the phosphine influences the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Performance in Catalysis: A Theoretical Perspective
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds. The catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate these steps.
Given its large cone angle, This compound would be expected to promote the formation of monoligated Pd(0) species, which are often the most active catalysts in the oxidative addition step. The steric hindrance could also accelerate the final reductive elimination step.
The performance of tri(2-naphthyl)phosphine is more speculative without a confirmed cone angle and electronic parameter data. However, it is plausible that its potentially different steric profile could lead to different reaction kinetics and selectivity compared to its 1-naphthyl counterpart.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol can serve as a starting point for comparing the efficacy of this compound and tri(2-naphthyl)phosphine as ligands. Optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) would be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound or Tri(2-naphthyl)phosphine (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Conclusion
This compound and tri(2-naphthyl)phosphine represent two intriguing, bulky phosphine ligands with distinct steric profiles due to the different attachment points on the naphthalene rings. While this compound is known to be a sterically demanding ligand, further experimental data is required to fully characterize tri(2-naphthyl)phosphine and to directly compare the catalytic performance of these two isomers. The provided general protocol for the Suzuki-Miyaura coupling offers a framework for such a comparative study, which would be of significant value to the scientific community in designing more efficient catalytic systems.
References
Safety Operating Guide
Proper Disposal of Tri-1-naphthylphosphine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Tri-1-naphthylphosphine, a solid organophosphorus compound. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
This compound is recognized as being harmful if swallowed and requires disposal as hazardous waste.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.
Chemical Safety and Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Disposal Recommendation |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities, the following procedures for spill cleanup and preparation for disposal should be followed.
Spill Cleanup
In the event of a small spill of solid this compound:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Wear Appropriate PPE: Don protective gloves, safety goggles or a face shield, and a lab coat.
-
Contain the Spill: Carefully sweep the solid material together to prevent further dispersion.
-
Collect the Waste: Place the swept-up solid into a clearly labeled, sealed container suitable for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
Disposal of Unused or Waste this compound
-
Containerization: Place the waste this compound in a designated, well-sealed, and clearly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and the date.
-
Segregation: Store the waste container separately from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Experimental Protocol: Laboratory-Scale Chemical Degradation (Oxidation)
While professional disposal is the standard, for educational or research purposes, the following experimental protocol outlines a potential method for the chemical degradation of small quantities of this compound based on the general reactivity of organophosphorus compounds. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Objective: To oxidize this compound to its corresponding phosphine oxide, which is generally less toxic and more easily disposed of.
Materials:
-
Waste this compound
-
A suitable solvent in which this compound is soluble (e.g., Toluene or Tetrahydrofuran (THF))
-
Oxidizing agent: 5-10% Sodium Hypochlorite solution (bleach) or 3% Hydrogen Peroxide solution
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: In a chemical fume hood, dissolve a small, known quantity of waste this compound in a minimal amount of a suitable solvent in the reaction vessel.
-
Oxidation: While stirring the solution at room temperature, slowly add the oxidizing agent (sodium hypochlorite or hydrogen peroxide) dropwise. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If using an organic solvent, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate) using a separatory funnel.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator.
-
Waste Disposal of the Product: The resulting solid, the phosphine oxide, should still be disposed of as chemical waste through your institution's EHS office, but it is in a more stable and less hazardous form.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and environmentally conscious research environment.
References
Essential Safety and Logistical Information for Handling Tri-1-naphthylphosphine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides procedural guidance for the use of Tri-1-naphthylphosphine, a common organophosphorus ligand in catalysis, ensuring operational safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is critical. The following personal protective equipment is required to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specification |
| Respiratory Protection | Air-purifying respirator | N95 (US) or equivalent |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, not less than 0.11 mm thick |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US) |
| Skin and Body Protection | Laboratory coat | Standard laboratory coat |
| Additional Protection | Use a chemical apron and arm sleeves if there is a risk of splashing. |
Hazard Identification and First Aid
This compound presents several health hazards that users must be aware of before handling.
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed. | If swallowed, rinse mouth with water (only if the person is conscious). Call a physician. Do not induce vomiting without medical advice. |
| Skin Irritation | Causes skin irritation. | In case of skin contact, wash off with soap and plenty of water. Consult a physician. |
| Eye Irritation | Causes serious eye irritation. | In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Respiratory Irritation | May cause respiratory irritation. | If inhaled, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Operational Plan: Handling and Use in a Laboratory Setting
The following is a step-by-step guide for the safe handling of this compound, particularly in the context of its use as a ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.
Experimental Workflow for Handling this compound
Detailed Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation :
-
Don all required personal protective equipment.
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Assemble the reaction flask and equip it with a magnetic stir bar and a reflux condenser.
-
Purge the entire apparatus with an inert gas.
-
-
Reagent Addition :
-
In a glovebox or under a positive pressure of inert gas, add this compound and the palladium source (e.g., Palladium(II) acetate) to the reaction flask.
-
Add the aryl halide, arylboronic acid, and base (e.g., potassium carbonate) to the flask.
-
Add degassed solvent (e.g., toluene) via cannula or syringe.
-
-
Reaction :
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a dedicated, labeled hazardous waste container.
-
Liquid Waste : The reaction mixture and any solvent used for rinsing glassware should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.
-
Sharps : Needles and syringes should be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name of the contents (including "this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage : Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in their laboratory work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
